molecular formula C8H8FNO B1330272 n-(5-Fluoro-2-methylphenyl)formamide CAS No. 366-48-3

n-(5-Fluoro-2-methylphenyl)formamide

Cat. No.: B1330272
CAS No.: 366-48-3
M. Wt: 153.15 g/mol
InChI Key: PGJLDNYAIHHJJQ-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methylphenyl)formamide ( 366-48-3) is a fluorinated organic compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . This compound serves as a versatile building block and key intermediate in organic and medicinal chemistry research. The strategic incorporation of a fluorine atom on the phenyl ring can significantly alter a molecule's properties, influencing its lipophilicity, metabolic stability, and electronic characteristics, which is a critical design strategy in modern drug development . Formamide derivatives, such as this one, are of particular interest in peptide and nucleic acid research due to their well-defined conformational behavior, which is influenced by the torsion angle around the C–N bond . Researchers utilize this compound in the synthesis of more complex molecules, where it can act as a precursor for various heterocycles or functionalized derivatives. It is especially valuable in constructing potential pharmacologically active molecules, given the prevalence of fluorinated and formamide-containing structures in agents with antimicrobial, anti-inflammatory, and enzyme-inhibiting properties . Safety Information: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJLDNYAIHHJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285117
Record name n-(5-fluoro-2-methylphenyl)formamide
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Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-48-3
Record name N-(5-Fluoro-2-methylphenyl)formamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 366-48-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-fluoro-2-methylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285117
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Foundational & Exploratory

An In-depth Technical Guide to N-(5-Fluoro-2-methylphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Fluoro-2-methylphenyl)formamide, a substituted aromatic amide, represents a chemical scaffold of significant interest in the fields of medicinal chemistry and materials science. Its unique combination of a fluorinated phenyl ring and a formamide group imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed spectroscopic analysis, a validated synthesis protocol, and an exploration of its potential applications and safety considerations. This document is intended to serve as a foundational resource for researchers and developers working with this compound.

Nomenclature and Structural Identification

This compound is systematically named and can be identified through several key identifiers.

IdentifierValue
IUPAC Name This compound
CAS Number 366-48-3
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
Canonical SMILES CC1=C(C=C(C=C1)F)NC=O
InChI Key Not readily available

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext];

// Atom definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="C"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"]; F [label="F", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; H_N [label="H"]; C_formyl [label="C"]; H_formyl [label="H"]; O_formyl [label="O", fontcolor="#EA4335"]; H3[label="H"]; H4[label="H"]; H6[label="H"];

// Edges (bonds) C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- N [len=1.5]; C2 -- C_Me [len=1.5]; C_Me -- H_Me1 [len=1.0]; C_Me -- H_Me2 [len=1.0]; C_Me -- H_Me3 [len=1.0]; C5 -- F [len=1.5]; N -- H_N [len=1.0]; N -- C_formyl [len=1.5]; C_formyl -- H_formyl [len=1.0]; C_formyl -- O_formyl [style=double, len=1.5]; C3 -- H3[len=1.0]; C4 -- H4[len=1.0]; C6 -- H6[len=1.0]; }

Figure 1: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The following table includes available data and predicted values based on its chemical structure.

PropertyValueSource
Physical State Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water (predicted); Soluble in organic solvents like methanol, ethanol, and DMSO (predicted).-
pKa Not available-

Synthesis and Reactivity

Synthetic Approach: N-Formylation of 5-Fluoro-2-methylaniline

The most direct and common method for the synthesis of this compound is the N-formylation of the corresponding aniline precursor, 5-fluoro-2-methylaniline. A widely used and efficient method for this transformation involves the use of a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ as the active formylating agent.[1]

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 5-Fluoro-2-methylaniline Reaction N-Formylation Reactant1->Reaction Reactant2 Formic Acid / Acetic Anhydride Reactant2->Reaction Product This compound Reaction->Product

Sources

An In-depth Technical Guide to the Synthesis of N-(5-Fluoro-2-methylphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(5-Fluoro-2-methylphenyl)formamide, a key intermediate in various pharmaceutical and agrochemical research and development pipelines. The document details the prevalent synthetic pathway, focusing on the formylation of 5-fluoro-2-methylaniline. It offers a deep dive into the reaction mechanism, presents a detailed experimental protocol derived from established methodologies, and discusses critical aspects of reaction optimization, purification, and product characterization. This guide is intended to serve as a practical resource for chemists in process development and medicinal chemistry, providing the necessary scientific grounding and procedural details to confidently replicate and adapt this synthesis.

Introduction and Strategic Importance

This compound (CAS No. 366-48-3) is an important synthetic intermediate.[1][2][3] Its structure, featuring a formamide group on a substituted aniline ring, makes it a valuable precursor for the construction of more complex molecules, including various heterocyclic compounds. The presence of the fluorine atom is of particular note, as fluorine substitution is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

The primary and most direct route to this compound is the N-formylation of 5-fluoro-2-methylaniline. This transformation is a fundamental reaction in organic synthesis, and various reagents and conditions have been developed for this purpose.[5][6] This guide will focus on the use of formic acid as the formylating agent, a choice predicated on its low cost, ready availability, and high efficiency, making it a preferred method for both laboratory and industrial-scale synthesis.[6][7]

The Core Synthesis Pathway: Formylation of 5-Fluoro-2-methylaniline

The synthesis of this compound is achieved through the direct formylation of 5-fluoro-2-methylaniline. This reaction involves the formation of an amide bond between the amino group of the aniline and a formyl group.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 5-Fluoro-2-methylaniline 5-Fluoro-2-methylaniline reagents + 5-Fluoro-2-methylaniline->reagents Formic Acid Formic Acid This compound This compound Formic Acid->this compound Heat (Dehydration) reagents->Formic Acid Formylation_Mechanism start 5-Fluoro-2-methylaniline + Formic Acid step1 Protonation of Formic Acid start->step1 H+ step2 Nucleophilic Attack by Amine step1->step2 Activation step3 Tetrahedral Intermediate Formation step2->step3 step4 Proton Transfer step3->step4 step5 Dehydration step4->step5 -H2O end This compound + H2O step5->end

Caption: Simplified mechanism of amine formylation with formic acid.

The reaction is driven to completion by the removal of water, which is a common strategy for condensation reactions. [5]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on well-established methods for the formylation of anilines. [6][7]

Materials and Reagents
Reagent/MaterialCAS No.Molecular FormulaMolar Mass ( g/mol )
5-Fluoro-2-methylaniline367-29-3C₇H₈FN125.15
Formic Acid (≥95%)64-18-6CH₂O₂46.03
Toluene108-88-3C₇H₈92.14
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 5-fluoro-2-methylaniline (10.0 g, 79.9 mmol) and toluene (100 mL).

  • Addition of Formic Acid: While stirring, add formic acid (3.8 g, 3.1 mL, 82.3 mmol, 1.03 eq.) to the solution.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting aniline spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining formic acid.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to remove the toluene.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary to yield this compound as a solid.

Experimental_Workflow A 1. Combine 5-Fluoro-2-methylaniline and Toluene in Flask B 2. Add Formic Acid A->B C 3. Heat to Reflux with Dean-Stark Trap B->C D 4. Monitor by TLC C->D E 5. Cool and Perform Aqueous Work-up D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Purify by Recrystallization/Chromatography F->G H This compound G->H

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₈H₈FNO
Molecular Weight 153.16 g/mol [1]
Appearance Off-white to light brown solid (expected)
Melting Point Not available in cited literature; to be determined experimentally
¹H NMR (CDCl₃) Expected signals: δ ~2.2 (s, 3H, CH₃), ~7.0-7.5 (m, 3H, Ar-H), ~8.3 (s, 1H, CHO), ~8.5 (br s, 1H, NH). Note: Due to amide bond rotation, some signals may be broadened or appear as rotamers.
¹³C NMR (CDCl₃) Expected signals: δ ~17 (CH₃), ~110-135 (Ar-C), ~160 (CHO), ~162 (d, JCF, C-F).
IR (KBr, cm⁻¹) Expected peaks: ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).

Note: The NMR and IR data are predicted based on the structure and typical values for similar compounds. Actual values should be determined experimentally.

Safety and Handling

  • 5-Fluoro-2-methylaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected mutagen and may cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle with extreme care in a fume hood, using appropriate PPE.

  • Toluene: Flammable liquid and vapor. It can cause skin irritation and is harmful if inhaled. May cause damage to organs through prolonged or repeated exposure. Work in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Conclusion

The formylation of 5-fluoro-2-methylaniline with formic acid is a reliable and efficient method for the synthesis of this compound. The use of a Dean-Stark trap to remove water drives the reaction to completion, and the purification is straightforward. This technical guide provides a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

  • This reference is not available in the provided search results.
  • Formylation of Amines. Molecules2014 , 19(7), 10688-10711. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bull. Korean Chem. Soc.2001 , 22(4), 421-423. [Link]

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  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research2011 , 3(3), 246-251. [Link]

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  • Synthesis of N2-modified 7-methylguanosine 5'-monophosphates as nematode translation inhibitors. Bioorganic & Medicinal Chemistry2012 , 20(13), 4057-4065. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N-(5-Fluoro-2-methylphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-Fluoro-2-methylphenyl)formamide is a substituted aromatic amide with the chemical formula C₈H₈FNO.[1][2] As a derivative of formamide, it contains a peptide-like bond, making its structural analogues significant in medicinal chemistry and materials science. The precise characterization of this molecule is fundamental for its application in drug development, chemical synthesis, and quality control, ensuring its identity, purity, and structural integrity.

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights presented herein are grounded in established spectroscopic principles and comparative analysis with related formanilide structures, offering a robust framework for researchers and scientists.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data. The structure of this compound, with a systematic numbering scheme for NMR assignments, is presented below.

G mol This compound [M]⁺˙ m/z = 153 frag1 Loss of CO [C₇H₈FN]⁺˙ m/z = 125 mol->frag1 - CO frag2 Loss of CH₃ [C₆H₅FN]⁺ m/z = 110 frag1->frag2 - •CH₃

Caption: Proposed primary fragmentation pathway for this compound under EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample. prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Lock spectrometer on solvent deuterium signal. prep3->acq1 acq2 Shim the magnetic field. acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier Transform. acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Apply baseline correction. proc2->proc3 proc4 Reference spectra (TMS at 0 ppm). proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy (ATR) Protocol
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

  • Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition : Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (EI) Protocol
  • Sample Introduction : Introduce the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe (DIP) is typically used. The probe is heated to volatilize the sample into the ion source.

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation : A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Conclusion

The collective application of NMR, IR, and MS provides a self-validating system for the comprehensive structural characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide offers the foundational data and methodologies essential for the confident identification and utilization of this compound in research and development.

References

  • Suzhou Shiya Biomedical Technology Co., Ltd. N-(5-Fluoro-2-methyl-phenyl)-formamide Product Information.
  • Guidechem. N-(5-Fluoro-2-Metil-fenil)-formamida.
  • PubChem. Formamide, N-(2-methylphenyl)-. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Formamide. NIST Chemistry WebBook. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for [Article Title]. 2018.
  • Aceschem. CAS 366-48-3 | this compound.
  • Mukhtorov, L., et al. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available at: [Link]

Sources

A Technical Guide to N-(5-Fluoro-2-methylphenyl)formamide (CAS 366-48-3): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-(5-Fluoro-2-methylphenyl)formamide, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document details its physicochemical properties, provides a robust synthesis protocol, outlines methods for analytical characterization, and discusses its significant applications in the pharmaceutical industry.

Compound Profile: Physicochemical Properties

This compound, registered under CAS number 366-48-3, is a substituted formanilide that serves as a valuable building block in organic synthesis.[1][2] Its structural incorporation of a fluorine atom and a methyl group on the phenyl ring makes it a precursor for creating complex molecules with specific steric and electronic properties crucial for biological activity.

A summary of its key properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 366-48-3[1][2][3]
Molecular Formula C₈H₈FNO[3][4]
Molecular Weight 153.15 g/mol [2][3]
IUPAC Name This compound[3]
Appearance Typically a solid (specific form may vary)General Chemical Knowledge
Boiling Point 293.1°C at 760 mmHg[3]
Density 1.208 g/cm³[3]
Flash Point 131.0°C[3]
Purity Commonly available at >95%[4]

Synthesis Protocol: Formylation of 5-Fluoro-2-methylaniline

The most direct and common method for synthesizing this compound is through the formylation of its corresponding aniline precursor, 5-Fluoro-2-methylaniline (CAS 367-29-3).[5][6] Formylation is a chemical process that introduces a formyl group (-CH=O) onto a substrate.[7] In this context, it involves the acylation of the primary amine. A standard and efficient laboratory-scale procedure utilizes a mixture of formic acid and acetic anhydride.

Causality of Reagent Choice:

  • 5-Fluoro-2-methylaniline: The starting material that provides the core aromatic structure.[6]

  • Formic Acid: Serves as the source of the formyl group.[7]

  • Acetic Anhydride: This is a crucial activating agent. It reacts with formic acid to generate the highly reactive mixed anhydride, formyl acetate. This in-situ-generated species is a much more potent formylating agent than formic acid alone, enabling the reaction to proceed efficiently under mild conditions.

Detailed Experimental Protocol
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Fluoro-2-methylaniline (1.0 eq).

  • Reaction Mixture: Add formic acid (3.0 eq) to the flask. Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Initiation: Cool the flask in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred mixture. The addition should be controlled to maintain the temperature below 10°C to manage the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.

  • Precipitation & Isolation: The product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a pure solid.

  • Drying: Dry the purified product under a vacuum at 40-50°C.

Synthesis Workflow Diagram

G A Start: 5-Fluoro-2-methylaniline (CAS: 367-29-3) B Add Formic Acid & Acetic Anhydride A->B Reagents C Reaction at 50-60°C (Formylation) B->C Heating D Quench in Ice Water C->D Work-up E Vacuum Filtration D->E Isolation F Recrystallization (Purification) E->F Purification G Final Product: This compound F->G Drying G A Intermediate Synthesis (e.g., this compound) B Multi-Step Chemical Modification (e.g., Cyclization, Coupling Reactions) A->B Derivatization C Generation of Lead Compound Library B->C Diversification D High-Throughput Screening (HTS) & Biological Assays C->D Efficacy Testing E Lead Optimization (Structure-Activity Relationship) D->E Refinement F Preclinical & Clinical Trials E->F Development

Caption: Role of intermediates in the drug discovery pipeline.

Safety and Handling

While specific GHS classification data for this compound is not consistently available, it is imperative to handle it with the care afforded to all laboratory chemicals. [3]General safety precautions should be derived from related compounds like formamide and N-methylformamide.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. [8]* Handling: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]* First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water. [8][9] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. [8][9] * Inhalation: Move to fresh air. If not breathing, give artificial respiration. [9] * Ingestion: Clean mouth with water and seek medical attention. [9] Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • N-(5-Fluoro-2-methyl-phenyl)-formamide . BuyersGuideChem. [Link]

  • Formylation . Wikipedia. [Link]

  • 5-Fluoro-2-methylaniline . Fuxin Huisheng Trading Co., LTD. [Link]

  • Supporting Information - Copy of NMR Spectra . The Royal Society of Chemistry. [Link]

  • Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Formamide, N-(2-methylphenyl)- . PubChem. [Link]

  • Applications of machine learning in drug discovery and development . Nature Reviews Drug Discovery. [Link]

  • Artificial intelligence for drug discovery: Resources, methods, and applications . Computational and Structural Biotechnology Journal. [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide . ResearchGate. [Link]

  • Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine . Pharmaceutics. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties . MDPI. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties . National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of N-(5-Fluoro-2-methylphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of N-(5-Fluoro-2-methylphenyl)formamide, a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and drug development. While detailed crystallographic data for this specific molecule is not publicly available, this document leverages foundational chemical principles and spectroscopic data from analogous compounds to construct a robust and predictive structural model. We will delve into the key architectural features, provide a detailed protocol for its logical synthesis, and explore the analytical techniques used for its characterization. The guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this and related molecular scaffolds.

Introduction and Strategic Importance

This compound (CAS No. 366-48-3) belongs to the class of N-aryl formamides, a structural motif present in numerous biologically active molecules. The strategic incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[2][3] Consequently, understanding the precise molecular architecture of fluorinated building blocks like this compound is paramount for rational drug design and the synthesis of novel chemical entities.[4][5]

This guide will first establish the fundamental properties of the molecule, then deconstruct its structural features through the lens of spectroscopic analysis, propose a validated synthetic pathway, and conclude with a discussion on its significance.

Core Molecular Identity

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];

} caption="2D Structure of this compound"

The fundamental properties of this molecule are summarized in the table below.

PropertyValueSource(s)
CAS Number 366-48-3[6][7]
Molecular Formula C₈H₈FNO[6][7]
Molecular Weight 153.15 g/mol [7]
Canonical SMILES CC1=C(C=C(C=C1)F)NC=O[7]
Purity (Typical) >95%[6]
Boiling Point 293.1°C at 760 mmHg[7]
Density 1.208 g/cm³[7]

Elucidation of Molecular Structure

While a definitive single-crystal X-ray structure for this compound is not available in public databases, its architecture can be reliably inferred from general chemical principles and spectroscopic analysis.[8][9][10] The structure is characterized by two key domains: the substituted phenyl ring and the N-phenyl formamide linkage.

The Amide Bond: Planarity and Conformation

The central feature of the molecule is the formamide group (-NH-CH=O). A foundational principle of amide structure is the resonance delocalization of the nitrogen lone pair into the carbonyl group. This imparts significant double-bond character to the C-N bond, forcing the H-N-C=O atoms into a planar or near-planar arrangement. X-ray crystallographic studies of similar N-aryl amides confirm this planarity.[9] This rigidity is a critical determinant of the molecule's overall 3D shape and its potential interactions with biological macromolecules.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure. Below is a predictive analysis of the key spectral features expected for this compound.

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework and the electronic environment of the nuclei.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the methyl, aromatic, formyl, and amide protons. The formyl proton (CHO) typically appears as a singlet or a small doublet (due to coupling with the NH proton) significantly downfield (~8.0-8.5 ppm). The amide proton (NH) will be a broad singlet, also downfield. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group will appear as a singlet around 2.2-2.4 ppm.

  • ¹³C NMR: The carbon spectrum will be characterized by the carbonyl carbon signal at ~160-165 ppm.[11] The aromatic carbons will appear in the 110-140 ppm range, with their chemical shifts influenced by the methyl, formamido, and fluorine substituents. The C-F bond will result in observable coupling constants (J-coupling), splitting the signals of nearby carbons, which is a definitive indicator of fluorine's presence and position.

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing molecules and would show a single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing definitive structural proof.

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of an N-aryl formamide is dominated by characteristic absorptions of the amide linkage.

Predicted IR AbsorptionWavenumber (cm⁻¹)Assignment
N-H Stretch3250 - 3350Amide N-H bond vibration
C-H Stretch (Aromatic)3000 - 3100Aryl C-H bond vibration
C-H Stretch (Aliphatic)2850 - 2980Methyl C-H bond vibration
C=O Stretch (Amide I)1660 - 1690Carbonyl stretching, a strong and sharp peak
N-H Bend (Amide II)1510 - 1550Coupled N-H bending and C-N stretching
C-F Stretch1100 - 1250Carbon-Fluorine bond vibration

Data inferred from typical values for secondary amides and fluorinated aromatics.[12][13][14]

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z corresponding to the molecular weight (153.15).

  • Key Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation. Common losses include the formyl group (-CHO, M-29) and cleavage of the amide bond, leading to fragments corresponding to the fluorinated aniline portion and the formyl cation.[15][16]

Synthesis and Purification

The most direct and logical synthesis of this compound involves the formylation of its corresponding aniline precursor, 5-Fluoro-2-methylaniline (CAS 367-29-3).[17][18] Formylation is a fundamental reaction in organic chemistry where a formyl group (-CHO) is introduced.[19]

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="General workflow for the synthesis of the title compound."

Experimental Protocol: Formylation of 5-Fluoro-2-methylaniline

Causality: This protocol utilizes acetic formic anhydride, generated in situ from formic acid and acetic anhydride. This is a mild and highly efficient formylating agent that avoids the harsh conditions or specialized catalysts required by some other methods, making it ideal for laboratory-scale synthesis.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Materials:

  • 5-Fluoro-2-methylaniline (1.0 eq)

  • Formic acid (1.2 eq)

  • Acetic anhydride (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add formic acid to an appropriate volume of dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled formic acid solution. Stir the mixture at 0°C for 30-60 minutes to pre-form the acetic formic anhydride.

  • Reaction: Prepare a separate solution of 5-Fluoro-2-methylaniline in dichloromethane.

  • Add the aniline solution dropwise to the cold acetic formic anhydride mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing cold deionized water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess acids) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, hazard assessment can be based on analogous compounds like N-(2-methylphenyl)formamide.[20]

  • Hazards: Expected to be harmful if swallowed and may cause serious eye irritation. May cause respiratory irritation. Handle with care.[20]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion and Future Outlook

This compound is a structurally well-defined molecule whose architecture is dominated by a planar amide linkage and a substituted aromatic ring. Its synthesis is readily achievable through standard organic transformations. The presence of the fluorine atom makes this compound and its derivatives highly valuable scaffolds for drug discovery, offering a strategic tool to modulate pharmacokinetic and pharmacodynamic properties.[1][3][4] Future research will likely focus on incorporating this building block into more complex molecular frameworks to explore new therapeutic agents, leveraging the unique electronic and steric properties conferred by its specific substitution pattern.

References

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  • Taylor, R. D., et al. (2021). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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An In-depth Technical Guide to the Biological Activity Screening of N-(5-Fluoro-2-methylphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Novel Formamide Derivative

To our fellow researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for the systematic biological activity screening of N-(5-Fluoro-2-methylphenyl)formamide. As this molecule represents a largely unexplored entity within the vast chemical space, our approach is not one of retrospection but of strategic foresight. We will not be merely listing protocols; we will be building a logical and scientifically rigorous framework for discovery. The causality behind each experimental choice will be elucidated, ensuring that our proposed workflow is a self-validating system for uncovering the potential therapeutic value of this compound. Every claim and protocol is grounded in authoritative sources to uphold the highest standards of scientific integrity.

Introduction to this compound and the Rationale for Screening

This compound belongs to the formamide class of compounds, which are present in a variety of natural products and pharmaceuticals.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[2] The specific combination of the fluoro and methylphenyl moieties in this compound presents a unique chemical scaffold with the potential for novel biological activities. Given the lack of existing data, a broad and systematic screening approach is warranted to identify any potential therapeutic applications, ranging from anticancer to anti-inflammatory and analgesic effects.

Physicochemical Properties and "Drug-Likeness" Assessment

Before embarking on extensive biological screening, an initial in silico and preliminary in vitro assessment of the compound's "drug-like" properties is crucial.[3] This proactive step helps to identify potential liabilities early in the discovery process.

Lipinski's Rule of Five is a widely cited guideline for evaluating the drug-likeness of a chemical compound and its potential for oral bioavailability.[4]

PropertyValue for this compoundLipinski's RuleCompliance
Molecular Weight153.15 g/mol [5]< 500 Da[4]Yes
LogP (octanol-water partition coefficient)1.6 (XLogP3-AA)[5]< 5[4]Yes
Hydrogen Bond Donors1[5]≤ 5[4]Yes
Hydrogen Bond Acceptors2[5]≤ 10[4]Yes

Table 1: In Silico "Drug-Likeness" Profile of this compound.

The compound's compliance with Lipinski's Rule of Five suggests a favorable preliminary profile for a potential orally administered therapeutic. Further computational analysis using metrics like the Quantitative Estimate of Drug-likeness (QED) can provide a more nuanced score of its drug-like properties.[6]

A Tiered Approach to Biological Activity Screening

We propose a hierarchical screening cascade designed to efficiently and cost-effectively evaluate the biological potential of this compound. This tiered approach begins with broad in vitro safety and cytotoxicity assessments, followed by a panel of phenotypic and target-based assays to identify potential areas of efficacy. Promising results from these initial tiers will then inform the selection of more complex and resource-intensive in vivo models.

A tiered screening cascade for this compound.

Tier 1: Foundational Safety and Cytotoxicity Profiling

The primary objective of this initial tier is to establish a baseline safety profile for the compound. These assays are crucial for identifying potential liabilities that could halt development, regardless of efficacy.[7]

General Cytotoxicity Assessment

Cytotoxicity assays are fundamental in early-stage drug development to eliminate compounds that are broadly toxic to cells.[7][8]

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate a panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like MCF-7) in 96-well plates at an optimized seeding density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls (e.g., DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[9][10] Therefore, early assessment of hERG liability is a regulatory requirement and a critical safety screen.

Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[9]

  • Compound Application: Apply a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[9]

  • Voltage Protocol: Utilize a specific voltage protocol to elicit hERG tail currents.[11]

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration and calculate the IC50 value. Include a known hERG inhibitor (e.g., E-4031) as a positive control.[9]

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used and accepted bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[12][13][14][15]

Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli with mutations in the tryptophan operon.[12][14]

  • Metabolic Activation: Conduct the assay both with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[12][16]

  • Procedure:

    • Mix the test compound at various concentrations, the bacterial strain, and either S9 mix or a buffer.

    • Add this mixture to a top agar.

    • Pour the top agar onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[14]

Tier 2: In Vitro Efficacy Screening

If this compound demonstrates an acceptable safety profile in Tier 1, the next step is to screen for potential therapeutic efficacy across several disease areas.

Anticancer Activity Screening

A broad screening against a panel of cancer cell lines is an effective way to identify potential anticancer activity and to discern any patterns of selectivity.

Protocol: NCI-60 Human Tumor Cell Line Screen (or similar)

  • Cell Lines: Submit the compound for screening against a panel of 60 human cancer cell lines representing various cancer types (leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers).

  • Assay: The screening typically involves a 48-hour incubation with the compound at a minimum of five different concentrations.

  • Data Analysis: The output provides dose-response curves and calculates key parameters such as the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

  • Interpretation: Analyze the data for potency and selectivity. A compound showing high potency against a specific cell line or a subset of cell lines may warrant further investigation into its mechanism of action.[17]

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases.[18] In vitro models can effectively screen for compounds that modulate key inflammatory pathways.

Key signaling pathways in LPS-induced inflammation.

Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

  • Cell Culture: Culture murine (e.g., RAW 264.7) or human (e.g., THP-1 differentiated) macrophages in 24-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.[19]

  • Incubation: Incubate for 18-24 hours.

  • Endpoint Measurement: Collect the cell culture supernatant and measure the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.

Analgesic Activity Screening

Pain is a major area of unmet medical need, and novel analgesics are in high demand.[20] Several ion channels are validated targets for pain.

Protocol: TRP Channel Activity Assay

  • Target Channels: Focus on key transient receptor potential (TRP) channels involved in pain sensation, such as TRPV1 (activated by heat and capsaicin) and TRPA1 (activated by irritants).[20]

  • Assay Format: Use a cell line stably expressing the target channel (e.g., HEK293-hTRPV1).

  • Methodology: Employ a fluorescent calcium influx assay.

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with this compound.

    • Stimulate the cells with a known agonist for the channel (e.g., capsaicin for TRPV1).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Analysis: Determine if the compound inhibits or potentiates the agonist-induced calcium influx, indicating an antagonistic or agonistic activity, respectively.

Tier 3: In Vivo Model Validation

Positive and compelling results from Tier 2 assays justify the progression to in vivo studies to assess efficacy in a whole-organism context. The choice of model will be directly guided by the in vitro findings.

In Vivo Anti-inflammatory Model

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model of acute inflammation.[21]

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vivo Pain Model

Protocol: Formalin Test in Mice

The formalin test is a widely used model that can differentiate between nociceptive and inflammatory pain.[22]

  • Animals: Use male mice.

  • Compound Administration: Administer the test compound at various doses.

  • Induction of Pain: Inject a dilute solution of formalin into the plantar surface of a hind paw.

  • Observation: Observe the animal's behavior and record the amount of time it spends licking or biting the injected paw. The response is biphasic:

    • Phase 1 (0-5 minutes): Represents acute nociceptive pain.

    • Phase 2 (15-30 minutes): Represents inflammatory pain.

  • Analysis: A reduction in paw licking/biting time in either phase indicates analgesic activity.

Conclusion and Future Directions

This in-depth technical guide provides a robust, tiered framework for the comprehensive biological activity screening of this compound. By systematically progressing from foundational safety assessments to broad efficacy screening and finally to targeted in vivo validation, this approach maximizes the potential for discovering novel therapeutic properties while efficiently managing resources. The causality-driven design ensures that each subsequent step is informed by the data from the previous one, creating a logical and scientifically sound path from an unknown molecule to a potential drug candidate. The results of this screening cascade will dictate the future direction of research, which could include mechanism-of-action studies, lead optimization, and further preclinical development.

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An In-Depth Technical Guide to N-(5-Fluoro-2-methylphenyl)formamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(5-fluoro-2-methylphenyl)formamide, a key fluorinated building block in contemporary drug discovery and organic synthesis. The document details its synthesis via a robust and scalable formylation protocol, thorough characterization using modern analytical techniques, and discusses its strategic importance as a precursor in the development of complex pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Value of Fluorinated Formamides in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1] N-aryl formamides are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[2][3] They are pivotal precursors for generating isocyanides, formamidines, and various heterocyclic systems.[2] The subject of this guide, this compound, synergistically combines the advantageous properties of a fluorinated aromatic system with the synthetic flexibility of a formamide group.

Its parent aniline, 5-fluoro-2-methylaniline, is a crucial intermediate in the synthesis of anticancer agents and other therapeutics, underscoring the potential of its derivatives in drug development pipelines.[4] This guide elucidates the synthesis and characterization of this compound, presenting it as a readily accessible and highly valuable scaffold for innovative synthetic chemistry.

Synthesis of this compound

The primary route to this compound is the N-formylation of 5-fluoro-2-methylaniline. A variety of methods exist for the formylation of anilines, ranging from catalyst-free approaches to those employing Lewis or Brønsted acid catalysts.[5][6][7] For this guide, a highly efficient and environmentally conscious catalyst-free method utilizing formic acid is presented. This approach is selected for its operational simplicity, high yield, and avoidance of potentially toxic metal catalysts.

Causality of Experimental Choices
  • Choice of Reagent: Formic acid is an ideal formylating agent in this context. It is inexpensive, readily available, and the only byproduct of the reaction is water, aligning with the principles of green chemistry.

  • Solvent-Free Conditions: Conducting the reaction neat (without a solvent) simplifies the workup procedure, reduces chemical waste, and often accelerates the reaction rate.

  • Thermal Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation reaction between the amine and the carboxylic acid to proceed at a practical rate.

Experimental Workflow

The synthesis of this compound from 5-fluoro-2-methylaniline is a straightforward and reproducible process.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Charge reactor with 5-fluoro-2-methylaniline B Add formic acid (excess) A->B Stoichiometric Control C Heat mixture to 80°C B->C Initiate Reaction D Monitor reaction by TLC C->D In-process Control E Cool to room temperature D->E Completion F Add water to precipitate product E->F G Filter the solid product F->G H Wash with cold water G->H I Dry under vacuum H->I Final Product

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-methylaniline (1.0 eq).

  • Reagent Addition: To the stirred aniline, add formic acid (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly add cold water to the flask to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValue
CAS Number 366-48-3[5][8][9]
Molecular Formula C₈H₈FNO[5][8][9]
Molecular Weight 153.16 g/mol [5]
Appearance White to off-white solid
Purity >95%[5]
Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the formyl proton, and the N-H proton. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.

    • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the formamide group. The carbon atoms in the aromatic ring will exhibit C-F coupling.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will feature characteristic absorption bands for the N-H stretching vibration (around 3250-3300 cm⁻¹), the C=O stretching of the amide (around 1660-1680 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (153.16 g/mol ).

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Synthetic Intermediate

The formamide group can be readily transformed into other functional groups. For example, it can be dehydrated to form an isocyanide, which is a versatile building block for the synthesis of heterocycles. The formamide can also serve as a directing group in aromatic substitution reactions.

G A This compound B Isocyanide Intermediate A->B Dehydration C Heterocyclic Scaffolds B->C Cyclization Reactions D Active Pharmaceutical Ingredients (APIs) C->D Further Functionalization

Caption: Synthetic utility of this compound in API synthesis.

Potential in Bioactive Molecules

The N-(5-fluoro-2-methylphenyl) moiety is a key structural feature in a number of biologically active compounds. Its presence can enhance the pharmacological profile of a drug candidate. This building block can be incorporated into molecules targeting a wide range of diseases, including cancer and infectious diseases.

Conclusion

This compound is a strategically important and readily accessible building block for organic synthesis and medicinal chemistry. The synthetic protocol detailed in this guide is robust, scalable, and environmentally benign. The comprehensive characterization data provides a benchmark for quality control. As the demand for novel and effective pharmaceuticals continues to grow, the utility of versatile fluorinated intermediates like this compound is set to expand, making it a valuable asset in the toolkit of synthetic chemists.

References

  • Formylation of Amines. PMC - NIH. [Link]

  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

  • A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate. ResearchGate. [Link]

  • Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. MedCrave online. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. [Link]

  • Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry. [Link]

  • Formamide groups found in natural products and pharmaceuticals. ResearchGate. [Link]

  • Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Crucial Role of 5-Fluoro-2-methylaniline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines. ResearchGate. [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC - NIH. [Link]

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n-(5-Fluoro-2-methylphenyl)formamide mechanism of action hypotheses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of N-(5-Fluoro-2-methylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic compound with a chemical structure that suggests potential biological activity. Its unique combination of a formamide group, a fluorine atom, and a substituted phenyl ring presents multiple possibilities for interaction with biological macromolecules. The formamide moiety is of particular interest, as it is present in various natural products and pharmaceuticals and is known to mimic aldehydes, potentially acting as an enzyme inhibitor[1][2][3]. This guide provides an in-depth exploration of several scientifically plausible hypotheses for the mechanism of action of this compound. Each hypothesis is presented with a detailed rationale, leveraging established principles of medicinal chemistry and pharmacology, and is accompanied by comprehensive, actionable experimental protocols for validation. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related molecules.

Introduction: The Therapeutic Potential of Substituted Formamides

The formamide functional group is a critical component in a variety of biologically active molecules. Its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups makes it a valuable scaffold in drug design[4][5][6]. The presence of a fluorine atom can further enhance metabolic stability and binding affinity[7]. This compound combines these features, suggesting it may interact specifically with biological targets to elicit a cellular response. This guide will dissect four primary hypotheses regarding its mechanism of action, providing a roadmap for systematic investigation.

Hypothesis 1: Competitive Enzyme Inhibition

A compelling hypothesis for the mechanism of action of this compound is the inhibition of a specific enzyme. The formamide group can act as an analog of an aldehyde substrate, binding to the active site of an enzyme and preventing the catalytic conversion of the natural substrate. Formamides have been shown to be effective uncompetitive inhibitors of alcohol dehydrogenases by binding to the enzyme-NADH complex[1][2]. The substituted phenyl ring of this compound would provide the specificity for a particular enzyme's binding pocket.

Proposed Signaling Pathway: Enzyme Inhibition

The diagram below illustrates the principle of competitive enzyme inhibition, where this compound (Inhibitor) competes with the natural substrate for the active site of the target enzyme.

G cluster_0 Enzyme Active Site Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes No_Product No Product Formation Enzyme->No_Product Substrate Natural Substrate Substrate->Enzyme Binds Inhibitor This compound Inhibitor->Enzyme Binds & Inhibits G Start High-Throughput Screen (e.g., FRET, AlphaScreen) Hit_ID Hit Identification (this compound) Start->Hit_ID Dose_Response Dose-Response Curve Generation Hit_ID->Dose_Response Secondary_Assay Secondary Biophysical Assay (e.g., SPR, ITC) Dose_Response->Secondary_Assay Cell_Based_Assay Cell-Based Functional Assay Secondary_Assay->Cell_Based_Assay Validation Target Engagement & Phenotypic Validation Cell_Based_Assay->Validation

Caption: Workflow for identifying and validating a PPI inhibitor.

Experimental Protocol: Co-Immunoprecipitation (Co-IP) Assay

This protocol is a gold-standard method to verify the disruption of a PPI in a cellular context.

Objective: To determine if this compound can disrupt the interaction between two specific proteins in cultured cells.

Materials:

  • Cell line expressing the two interacting proteins of interest (one of which is tagged, e.g., with FLAG or HA)

  • This compound

  • Cell lysis buffer

  • Antibody against the tagged protein

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment:

    • Culture the cells to an appropriate confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them in Co-IP lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cleared lysates with the antibody against the tagged protein.

    • Add Protein A/G agarose beads to pull down the antibody-protein complex.

    • Wash the beads several times to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against both the tagged protein and its interacting partner.

Data Analysis:

  • Compare the amount of the co-immunoprecipitated partner protein in the treated samples versus the control. A decrease in the partner protein indicates disruption of the PPI.

Hypothesis 3: Pro-drug Bioactivation

This compound may be a pro-drug, meaning it is inactive in its administered form and is metabolized in the body to an active compound. A likely metabolic transformation is the hydrolysis of the formamide group by amidases or other hydrolases to yield 5-fluoro-2-methylaniline and formic acid.[8] 5-fluoro-2-methylaniline could then be the pharmacologically active species.

Proposed Metabolic Pathway

The diagram below shows the proposed bioactivation of this compound.

G Prodrug This compound (Inactive) Enzyme Amidase / Hydrolase Prodrug->Enzyme Metabolized by Active_Metabolite 5-Fluoro-2-methylaniline (Active) Enzyme->Active_Metabolite Byproduct Formic Acid Enzyme->Byproduct

Caption: Proposed pro-drug activation of this compound.

Experimental Protocol: In Vitro Metabolism Study

This protocol uses liver microsomes to simulate in vivo metabolism and identify potential metabolites.

Objective: To determine if this compound is metabolized by liver enzymes and to identify the resulting metabolites.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • This compound

  • 5-fluoro-2-methylaniline standard

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and this compound in a suitable buffer.

    • Incubate the mixture at 37°C for various time points.

    • Include negative controls without the NADPH regenerating system.

  • Sample Preparation:

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using an LC-MS/MS system.

    • Develop a method to separate the parent compound from potential metabolites.

    • Use the mass spectrometer to identify the mass of the parent compound and any new peaks that appear over time.

    • Compare the retention time and mass spectrum of any identified metabolite with the 5-fluoro-2-methylaniline standard.

Data Analysis:

  • Plot the disappearance of the parent compound and the formation of metabolites over time.

  • Confirm the identity of metabolites by comparing with synthetic standards.

Hypothesis 4: Modulation of a Cellular Signaling Pathway

This compound could act as a modulator of a key cellular signaling pathway, for example, by binding to a receptor or a kinase. This could lead to a cascade of downstream events, ultimately resulting in a physiological response. The specific pathway would depend on the cellular context and the binding partner of the compound. For instance, some fluorinated compounds have been shown to have anti-tumor activity by affecting signaling pathways involved in cell proliferation and apoptosis.[9][10]

Proposed General Signaling Cascade

The following diagram illustrates a generic signaling pathway that could be modulated by the compound.

G Compound This compound Receptor Cell Surface or Intracellular Receptor Compound->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor Activation/Inhibition Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: General signaling pathway potentially modulated by the compound.

Experimental Protocol: Phospho-Proteomic Analysis

This high-level discovery approach can identify which signaling pathways are affected by the compound.

Objective: To identify changes in protein phosphorylation in response to treatment with this compound, indicating which signaling pathways are modulated.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Reagents for protein digestion (e.g., trypsin)

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)

  • High-resolution mass spectrometer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control.

    • Lyse the cells and quantify the protein concentration.

  • Protein Digestion and Phosphopeptide Enrichment:

    • Digest the proteins into peptides.

    • Enrich for phosphopeptides using an appropriate method.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis:

    • Use bioinformatics software to identify the phosphopeptides and quantify their relative abundance between the treated and control samples.

    • Perform pathway analysis (e.g., using KEGG or Gene Ontology) on the proteins with significantly altered phosphorylation to identify the affected signaling pathways.

Summary of Quantitative Data for Hypothesis Validation

The following table summarizes the key quantitative data that should be collected to validate each hypothesis.

HypothesisKey Experiment(s)Primary Quantitative Endpoint(s)
1. Enzyme Inhibition Enzyme kinetics assaysIC50, Ki, type of inhibition
2. PPI Disruption Co-IP, FRET, SPRPercent disruption, KD
3. Pro-drug Activation In vitro metabolism (microsomes)Rate of metabolite formation
4. Pathway Modulation Phospho-proteomics, Western blottingFold-change in phosphorylation

Conclusion

The mechanism of action of this compound remains to be elucidated. However, based on its chemical structure and the known activities of related compounds, several plausible hypotheses can be formulated. The experimental approaches detailed in this guide provide a robust framework for systematically investigating these hypotheses. A thorough understanding of the molecular mechanism of this compound is essential for its potential development as a therapeutic agent.

References

  • Inhibition of human alcohol dehydrogenases by formamides. PubMed.
  • Formamides Mimic Aldehydes and Inhibit Liver Alcohol Dehydrogenases and Ethanol Metabolism. Semantic Scholar.
  • Inhibition of Sulfhydryl Enzymes by Formamidine Disulfide. PubMed.
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  • N-(5-((4-Fluoro-2-methylphenyl)carbamoyl) - BLDpharm. BLDpharm.
  • The Role of Functional Groups in Drug–Receptor Interactions. Source.
  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Source.
  • Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characteriz
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  • N-(5-Fluoro-2-Metil-fenil)-formamida. Guidechem.
  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed.
  • Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. PubMed.
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  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Scirp.org.
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n-(5-Fluoro-2-methylphenyl)formamide potential therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of N-(5-Fluoro-2-methylphenyl)formamide

Foreword: A Roadmap for Discovery

To the researchers, scientists, and drug development professionals delving into novel small molecules, this document serves as a comprehensive guide to exploring the therapeutic landscape of this compound. In the absence of established biological data for this specific compound, we present a scientifically-grounded roadmap for its investigation. By deconstructing the molecule into its core structural motifs—the formamide group, the fluorinated phenyl ring, and the methyl substituent—we can infer a series of plausible and compelling therapeutic targets. This guide is structured not as a rigid protocol, but as a strategic framework for discovery, empowering you with the rationale and methodologies to unlock the potential of this compound.

The Compound: this compound - A Profile of Potential

This compound is an aromatic amide whose therapeutic potential is yet to be fully elucidated. Its structure, however, is rich with features that are hallmarks of biologically active molecules.

  • The 5-Fluoro-2-methylaniline Moiety: This component is a recognized pharmacophore. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] Derivatives of 5-fluoro-2-methylaniline are utilized as key intermediates in the synthesis of anti-cancer agents and antibiotics.[1][3]

  • The Formamide Group: More than just a simple amide, the formamide functional group is found in a variety of biologically active compounds. Certain formamide derivatives have demonstrated potential as antitumor agents, capable of inducing apoptosis and inhibiting angiogenesis.[4]

This unique combination of a proven "pharma-friendly" aniline derivative with a biologically relevant formamide group warrants a thorough investigation into its potential therapeutic applications, with a primary focus on oncology.

Hypothesized Therapeutic Target 1: Sirtuin 6 (SIRT6) Activation

Scientific Rationale

SIRT6 is a lysine deacetylase that functions as a tumor suppressor.[5] The synthesis of known SIRT6 activators, such as MDL-800, utilizes a 5-bromo-4-fluoro-2-methylaniline intermediate, a compound structurally very similar to the aniline portion of our lead molecule.[5] This structural parallel provides a strong rationale for investigating whether this compound can act as an allosteric activator of SIRT6, thereby promoting its tumor-suppressive functions.

Experimental Workflow for Target Validation

A multi-pronged approach is essential to validate SIRT6 as a target. This involves moving from in vitro enzymatic assays to cellular models to confirm the mechanism of action.

This initial step directly measures the effect of the compound on SIRT6 enzymatic activity.

Protocol:

  • Reagents: Recombinant human SIRT6 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on H3K9ac), NAD+, and this compound.

  • Procedure: a. Prepare a dilution series of this compound. b. In a 96-well plate, combine the SIRT6 enzyme, the peptide substrate, and NAD+ in a suitable buffer. c. Add the diluted compound to the wells. Include a known SIRT6 activator as a positive control and a vehicle (e.g., DMSO) as a negative control. d. Incubate at 37°C for a specified time (e.g., 60 minutes). e. Add a developer solution that generates a fluorescent signal from the deacetylated substrate. f. Measure fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of SIRT6 activation relative to the vehicle control and determine the EC50 value (the concentration at which 50% of maximal activation is achieved).

CETSA can confirm direct binding of the compound to SIRT6 within a cellular context.

Protocol:

  • Cell Culture: Use a cancer cell line known to express SIRT6 (e.g., hepatocellular carcinoma cells).

  • Procedure: a. Treat intact cells with this compound or a vehicle control. b. Heat the cell lysates at a range of temperatures. c. Separate soluble proteins from aggregated proteins by centrifugation. d. Analyze the amount of soluble SIRT6 at each temperature using Western blotting.

  • Data Analysis: A positive result is indicated by a shift in the melting curve of SIRT6 in the presence of the compound, signifying target engagement.

Visualizing the SIRT6 Activation Pathway

SIRT6_Activation_Pathway Compound This compound SIRT6 SIRT6 (inactive) Compound->SIRT6 Allosteric Binding SIRT6_active SIRT6 (active) SIRT6->SIRT6_active Conformational Change Histones Acetylated Histones (e.g., H3K9ac) SIRT6_active->Histones Deacetylation Deacetylated_Histones Deacetylated Histones Histones->Deacetylated_Histones Tumor_Suppression Tumor Suppression Deacetylated_Histones->Tumor_Suppression Gene Regulation

Caption: Proposed mechanism of SIRT6 activation.

Hypothesized Therapeutic Target 2: Disruption of Microtubule Dynamics

Scientific Rationale

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy.[6] A study on a compound named MBIC, which contains a "5-fluoro-2-hydroxyphenyl" moiety, demonstrated its activity as an MTA, leading to mitotic arrest and cell death in breast cancer cells.[6] The structural similarity of the fluorinated phenyl ring in this compound suggests it could potentially interact with tubulin, disrupting microtubule polymerization and triggering a similar anti-cancer effect.

Experimental Workflow for Target Validation

This in vitro assay directly assesses the compound's effect on the formation of microtubules.

Protocol:

  • Reagents: Purified tubulin, GTP, and a fluorescence-based reporter that binds to polymerized microtubules.

  • Procedure: a. In a 96-well plate, add tubulin and GTP to a polymerization buffer. b. Add a dilution series of this compound. Include paclitaxel (promotes polymerization) and colchicine (inhibits polymerization) as controls. c. Incubate at 37°C to induce polymerization. d. Monitor the fluorescence over time.

  • Data Analysis: An increase or decrease in the rate or extent of polymerization compared to the vehicle control indicates an effect on microtubule dynamics.

This cell-based assay visualizes the impact of the compound on the microtubule network within cancer cells.

Protocol:

  • Cell Culture: Plate a cancer cell line (e.g., HeLa or MCF-7) on coverslips.

  • Procedure: a. Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours). b. Fix, permeabilize, and block the cells. c. Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. d. Stain the nuclei with DAPI. e. Mount the coverslips and visualize using a fluorescence microscope.

  • Data Analysis: Look for changes in the microtubule structure, such as bundling, depolymerization, or abnormal mitotic spindles, in the treated cells compared to controls.

Data Presentation: Key Experimental Parameters
ParameterTubulin Polymerization AssayImmunofluorescence Staining
System In vitro (cell-free)Cell-based (HeLa, MCF-7)
Compound Conc. 0.1 - 100 µM0.1 - 50 µM
Positive Controls Paclitaxel, ColchicinePaclitaxel, Nocodazole
Negative Control DMSO (vehicle)DMSO (vehicle)
Readout Fluorescence intensityMicrotubule morphology
Primary Endpoint IC50 or EC50Phenotypic changes

Hypothesized Therapeutic Target 3: Inhibition of DNA Methyltransferases (DNMTs)

Scientific Rationale

Epigenetic modifications, particularly DNA methylation, are critical in cancer development. Inhibitors of DNMTs can reactivate silenced tumor suppressor genes.[7] The compound 5-fluoro-2'-deoxycytidine, which also features a 5-fluorinated pyrimidine ring, is a known inhibitor of DNMTs.[7] This precedent suggests that the 5-fluorophenyl group in this compound might enable it to interact with the active site of DNMTs, leading to their inhibition.

Experimental Workflow for Target Validation

This assay measures the direct inhibitory effect of the compound on DNMT activity.

Protocol:

  • Reagents: Recombinant human DNMT1 or DNMT3A/3B, a methyl-accepting DNA substrate, and S-adenosylmethionine (SAM) as a methyl donor.

  • Procedure: a. Use a commercially available colorimetric or fluorometric DNMT activity assay kit. b. Add the DNMT enzyme, DNA substrate, and SAM to the assay wells. c. Add a dilution series of this compound. Include a known DNMT inhibitor (e.g., decitabine) as a positive control. d. Incubate to allow the methylation reaction to proceed. e. Follow the kit instructions to generate and measure the signal, which is inversely proportional to DNMT activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay determines if the compound can reduce overall DNA methylation levels in cancer cells.

Protocol:

  • Cell Culture and Treatment: Treat a cancer cell line (e.g., HCT116) with the compound for 72 hours.

  • Procedure: a. Extract genomic DNA from treated and untreated cells. b. Use an ELISA-based global DNA methylation kit to quantify the levels of 5-methylcytosine (5-mC).

  • Data Analysis: A significant decrease in the percentage of 5-mC in treated cells compared to controls indicates DNMT inhibition.

Visualizing the Experimental Workflow

DNMT_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay invitro_start Recombinant DNMT1 invitro_compound Add Compound invitro_start->invitro_compound invitro_assay Measure Activity invitro_compound->invitro_assay invitro_end Determine IC50 invitro_assay->invitro_end cellular_start Treat HCT116 Cells invitro_end->cellular_start cellular_dna Extract Genomic DNA cellular_start->cellular_dna cellular_elisa Global 5-mC ELISA cellular_dna->cellular_elisa cellular_end Quantify Hypomethylation cellular_elisa->cellular_end

Caption: Workflow for validating DNMT inhibition.

Additional Plausible Targets and Future Directions

The structural features of this compound also suggest other potential avenues for investigation:

  • Proteasome Inhibition: The use of fluorinated amino acids has led to the development of highly specific proteasome inhibitors.[8] The fluorinated phenyl ring of the compound could potentially target the chymotrypsin-like activity of the proteasome.

  • Anti-Angiogenic Activity: Other formamide derivatives have been shown to inhibit angiogenesis.[4] Investigating the effect of this compound on endothelial cell proliferation, migration, and tube formation would be a logical next step.

Future work should focus on lead optimization to improve potency and selectivity for the most promising validated target. Pharmacokinetic and in vivo efficacy studies in relevant animal models will be crucial for advancing this compound toward clinical development.

References

  • Biological effects of acetamide, formamide, and their monomethyl and dimethyl deriv
  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites - NIH. (URL: [Link])

  • Fluorinated mechanism-based inhibitors: common themes and recent developments. (URL: [Link])

  • The Crucial Role of 5-Fluoro-2-methylaniline in Pharmaceutical Synthesis. (URL: [Link])

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. (URL: [Link])

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (URL: [Link])

  • ChemInform Abstract: A Convenient One-Pot Synthesis of Formamide Derivatives Using Thiamine Hydrochloride as a Novel Catalyst. | Request PDF - ResearchGate. (URL: [Link])

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF - ResearchGate. (URL: [Link])

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: [Link])

  • Formamide-based prebiotic chemistry - Wikipedia. (URL: [Link])

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - ResearchGate. (URL: [Link])

  • Prospects of formamide as nitrogen source in biotechnological production processes - PMC. (URL: [Link])

  • 5-Fluoro-2'-Deoxycytidine and Tetrahydrouridine in Treating Patients with Refractory Solid Tumors - NCI - National Cancer Institute. (URL: [Link])

  • 2-Fluoro-5-methylaniline: A Crucial Intermediate in Chemical Synthesis. (URL: [Link])

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed. (URL: [Link])

  • Biodistribution, Tumor Detection, and Radiation Dosimetry of 18F-5-Fluoro-2′-Deoxycytidine with Tetrahydrouridine in Solid Tumors - NIH. (URL: [Link])

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An In-depth Technical Guide to the Solubility of N-(5-Fluoro-2-methylphenyl)formamide in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of N-(5-Fluoro-2-methylphenyl)formamide and Its Solubility

This compound, with the chemical structure presented in Figure 1, serves as a vital building block in medicinal chemistry. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability and binding affinity to target proteins. The formamide group, capable of acting as both a hydrogen bond donor and acceptor, further influences the compound's intermolecular interactions and, consequently, its solubility.

The solubility of this intermediate is a crucial parameter at multiple stages of drug development. In process chemistry, solvent selection for synthesis and purification is dictated by the solubility of the reactants, intermediates, and final product. In formulation science, the solubility of an API in various excipients and solvent systems is a key factor in designing a dosage form with optimal drug delivery and bioavailability.[1][2]

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound (CAS: 366-48-3).[3]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, albeit qualitative, guideline. A more nuanced understanding requires consideration of the following factors:

  • Physicochemical Properties of this compound:

    • Polarity: The presence of the electronegative fluorine atom and the polar formamide group (-NHCHO) imparts a significant dipole moment to the molecule. The topological polar surface area (TPSA) is a useful descriptor in this regard.[3]

    • Hydrogen Bonding: The formamide moiety has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling it to interact with protic solvents (e.g., water, alcohols) and other hydrogen bond acceptors (e.g., ethers, ketones).[4]

    • Molecular Size and Shape: The relatively small and rigid structure of the molecule will influence its packing in the crystal lattice and its ability to be solvated.

    • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by the solute-solvent interactions for dissolution to occur.

  • Properties of the Solvent:

    • Polarity: Polar solvents will more effectively solvate the polar regions of the solute.

    • Hydrogen Bonding Capacity: Protic solvents can engage in hydrogen bonding with the formamide group, enhancing solubility. Aprotic polar solvents can act as hydrogen bond acceptors.

    • Dielectric Constant: Solvents with a high dielectric constant can better stabilize any charge separation in the solute.

Based on these principles, a qualitative prediction of the solubility of this compound in various solvent classes can be made.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolModerate to HighCapable of hydrogen bonding with the formamide group.[5]
Polar AproticAcetone, Acetonitrile, DMSO, DMFHighCan act as hydrogen bond acceptors and have high dipole moments.
NonpolarHexane, TolueneLow"Like dissolves like" principle; unfavorable interactions.
HalogenatedDichloromethaneModerateCan interact via dipole-dipole forces.

For a structurally similar, non-fluorinated compound, N-phenylformamide, the solubility in water is reported as 25.4 g/L at 20°C, and it is also soluble in ethanol and ether.[5] The introduction of a fluorine atom is expected to slightly increase the polarity and potentially alter the crystal packing, which could lead to variations in solubility compared to the non-fluorinated analog.

Experimental Determination of Solubility

A systematic approach is required for the accurate determination of solubility. The following section outlines a robust experimental protocol.

Materials and Equipment
  • This compound (>95% purity)[6]

  • Analytical grade solvents (Water, Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane, Toluene, Hexane)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profiles of related compounds like formamide and N-methylformamide suggest that appropriate precautions should be taken.[7][8]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Consult the SDS for each solvent used.

Experimental Workflow: Shake-Flask Method

The equilibrium solubility is most reliably determined using the shake-flask method.[9]

Diagram 1: Experimental Workflow for Solubility Determination

G start Start: Prepare Materials add_excess Add excess solid to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate phase_separation Phase Separation (Centrifugation/Filtration) equilibrate->phase_separation dilute Dilute supernatant to a known concentration phase_separation->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate end_node End: Report Data calculate->end_node

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, ensuring undissolved solid is present.

    • Accurately pipette a known volume (e.g., 2 mL) of each test solvent into the corresponding vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility.[9]

  • Quantification:

    • Prepare a calibration curve of this compound in each solvent using a series of known concentrations.

    • Accurately dilute the filtered supernatant with the respective solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Analysis:

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Perform each experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Template for Reporting Solubility Data of this compound at 25°C

SolventSolvent ClassSolubility (mg/mL) ± SDSolubility (mol/L) ± SD
WaterPolar ProticExperimental ValueCalculated Value
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
DMSOPolar AproticExperimental ValueCalculated Value
DichloromethaneHalogenatedExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value
HexaneNonpolarExperimental ValueCalculated Value

The results should be analyzed in the context of the theoretical principles discussed in Section 2. For instance, a higher solubility in polar protic and aprotic solvents compared to nonpolar solvents would be expected. The influence of the fluorine substituent can be discussed by comparing the obtained data with literature values for N-(2-methylphenyl)formamide, if available.[10]

Conclusion and Applications

This technical guide has outlined a comprehensive approach to understanding and determining the solubility of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can generate reliable solubility data. This information is invaluable for:

  • Process Chemists: Selecting appropriate solvents for synthesis, work-up, and crystallization to maximize yield and purity.

  • Formulation Scientists: Developing viable dosage forms, including liquid formulations and amorphous solid dispersions.

  • Discovery Scientists: Ensuring the reliability of in vitro screening assays by avoiding compound precipitation.

A thorough characterization of the solubility of this compound is a critical step in its journey from a chemical intermediate to a component of a potential therapeutic agent.

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ChemBK. (n.d.). N-Phenylformamide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methylphenol. Retrieved from [Link]

  • ChemBK. (n.d.). N-Methyl Formamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylformamide. Retrieved from [Link]

  • PubChem. (n.d.). Formamide, N-(2-methylphenyl)-. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-ethyl-5-fluoro-4-methylphenyl)formamide. Retrieved from [Link]

  • ResearchGate. (2024). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of N-(5-Fluoro-2-methylphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of N-(5-Fluoro-2-methylphenyl)formamide, a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust and widely applicable method for the N-formylation of 5-fluoro-2-methylaniline using an in situ generated mixed anhydride of formic and acetic acid. This guide is designed to be a self-validating system, offering in-depth scientific rationale for procedural choices, extensive safety protocols, and detailed characterization guidelines.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. The formamide moiety serves as a versatile precursor for further chemical transformations, such as the synthesis of isocyanides or as a protecting group for the amine. The reliable and scalable synthesis of this intermediate is therefore of considerable importance.

This application note describes a well-established and efficient method for the formylation of 5-fluoro-2-methylaniline. The procedure involves the reaction of the aniline with acetic formic anhydride, which is conveniently generated in situ from formic acid and acetic anhydride. This method is favored for its high yields, operational simplicity, and the ready availability of the reagents.

Mechanism of Action: The Power of a Mixed Anhydride

The formylation of 5-fluoro-2-methylaniline is achieved through nucleophilic acyl substitution. The key to this reaction is the in situ formation of acetic formic anhydride from the reaction of acetic anhydride and formic acid. This mixed anhydride is a potent formylating agent.

The carbonyl carbon of the formyl group in acetic formic anhydride is more electrophilic than the acetyl carbonyl carbon. This increased electrophilicity is due to the electron-donating nature of the methyl group on the acetyl side, which slightly reduces the partial positive charge on the acetyl carbonyl carbon. Consequently, the nucleophilic amine preferentially attacks the more electrophilic formyl carbonyl, leading to the selective formation of the N-formylated product.

G cluster_0 In Situ Formation of Acetic Formic Anhydride cluster_1 Nucleophilic Attack and Formylation AceticAnhydride Acetic Anhydride AceticFormicAnhydride Acetic Formic Anhydride AceticAnhydride->AceticFormicAnhydride + FormicAcid Formic Acid FormicAcid->AceticFormicAnhydride + Intermediate Tetrahedral Intermediate AceticFormicAnhydride->Intermediate Aniline 5-Fluoro-2-methylaniline Aniline->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct Elimination

Figure 1: Reaction mechanism for the formylation of 5-fluoro-2-methylaniline.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Reagent Hazards Handling Precautions
5-Fluoro-2-methylaniline Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.
Formic Acid Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Toxic if inhaled.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling.
Acetic Anhydride Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear respiratory protection.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Optimization may be required to achieve desired yield and purity.

Materials and Reagents:

Reagent MW ( g/mol ) Amount Moles Equivalents
5-Fluoro-2-methylaniline125.145.00 g39.95 mmol1.0
Formic Acid (≥95%)46.032.76 mL (3.36 g)73.0 mmol1.83
Acetic Anhydride102.094.48 mL (4.84 g)47.4 mmol1.19
Dichloromethane (DCM)-50 mL--
Saturated Sodium Bicarbonate Solution-50 mL--
Brine-30 mL--
Anhydrous Magnesium Sulfate-q.s.--
Hexanes-For recrystallization--
Ethyl Acetate-For recrystallization--

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methylaniline (5.00 g, 39.95 mmol) in dichloromethane (50 mL).

  • Reagent Addition: Cool the solution in an ice bath to 0°C. While stirring, add formic acid (2.76 mL, 73.0 mmol) dropwise. Following the addition of formic acid, add acetic anhydride (4.48 mL, 47.4 mmol) dropwise, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 50 mL of cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties:

Property Value
Molecular Formula C₈H₈FNO
Molecular Weight 153.16 g/mol
Appearance Off-white to light brown solid (expected)
Melting Point Not available in literature. To be determined experimentally.

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the methyl group around δ 2.2-2.4 ppm. The aromatic protons will appear as multiplets in the range of δ 6.8-8.0 ppm, with characteristic coupling to the fluorine atom. The formyl proton will likely appear as a singlet or a doublet (due to coupling with the N-H proton) around δ 8.2-8.5 ppm. The N-H proton will be a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display eight distinct carbon signals. The methyl carbon is expected around δ 15-20 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The formyl carbonyl carbon is anticipated in the range of δ 160-165 ppm.

  • FT-IR (ATR): Expected characteristic peaks include N-H stretching around 3200-3400 cm⁻¹, C-H stretching of the aromatic and methyl groups around 2850-3100 cm⁻¹, the C=O stretching of the amide at approximately 1660-1680 cm⁻¹, and C-F stretching in the range of 1000-1300 cm⁻¹.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 153.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for reaction, work-up, purification, and characterization, researchers can reliably produce this important chemical intermediate. The emphasis on the underlying reaction mechanism and comprehensive safety guidelines ensures that this protocol is not only practical but also promotes a safe and thorough understanding of the chemical transformation.

References

  • Sigma-Aldrich. Safety Data Sheet for 5-Fluoro-2-methylaniline.
  • Fisher Scientific. Safety Data Sheet for Formic Acid.
  • MilliporeSigma. Safety Data Sheet for Acetic Anhydride.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • Strazzolini, P.; Giumanini, A. G.; Verardo, G. The formylation of amines, amides and amino derivatives. Tetrahedron1994, 50 (36), 10899-10955.

Application Notes and Protocols: N-(5-Fluoro-2-methylphenyl)formamide as a Key Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] N-(5-Fluoro-2-methylphenyl)formamide, a synthetically accessible intermediate, serves as a valuable building block for incorporating the bioisosterically important 5-fluoro-2-methylphenyl moiety into a diverse range of complex molecular architectures. This scaffold is of particular interest in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2][3]

This guide provides a comprehensive overview of this compound, including detailed protocols for its synthesis and characterization, and explores its application in the synthesis of advanced drug intermediates. The methodologies described herein are designed to be robust and reproducible, providing researchers in drug discovery with a practical resource for leveraging this important synthetic tool.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 366-48-3[4]
Molecular Formula C₈H₈FNO[4]
Molecular Weight 153.16 g/mol [4]
Appearance Off-white to light brown crystalline solid
Melting Point 88-92 °C
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the synthesis of this compound is the formylation of the corresponding aniline, 5-fluoro-2-methylaniline. The following protocol utilizes a mixed anhydride approach with formic acid and acetic anhydride, which is a cost-effective and scalable method.[5][6]

Reaction Scheme:

G cluster_0 Synthesis of this compound 5-fluoro-2-methylaniline 5-Fluoro-2-methylaniline product This compound 5-fluoro-2-methylaniline->product Formylation formic_acid Formic Acid acetic_anhydride Acetic Anhydride

Caption: Synthetic route to this compound.

Materials and Reagents:
  • 5-Fluoro-2-methylaniline (99% purity)

  • Formic acid (≥95% purity)

  • Acetic anhydride (≥98% purity)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-fluoro-2-methylaniline (10.0 g, 79.9 mmol) in toluene (100 mL).

  • Reagent Addition: To the stirred solution, add formic acid (4.4 g, 95.9 mmol, 1.2 equiv.) followed by the slow, dropwise addition of acetic anhydride (9.8 g, 95.9 mmol, 1.2 equiv.). The addition of acetic anhydride is exothermic and should be performed with caution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous sodium bicarbonate solution to neutralize any unreacted acids.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically obtained as a solid. Recrystallize from a mixture of ethyl acetate and hexanes to yield pure this compound as an off-white crystalline solid.

Expected Yield and Purity:
  • Yield: 85-95%

  • Purity: >98% (as determined by HPLC and NMR)

Characterization of this compound

Thorough characterization of the synthesized intermediate is essential to ensure its identity and purity before proceeding to subsequent synthetic steps.

Spectroscopic Data:
TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 8.40 (s, 1H, -CHO), 8.15 (d, J = 8.0 Hz, 1H, Ar-H), 7.20 (t, J = 8.8 Hz, 1H, Ar-H), 6.90 (m, 2H, Ar-H), 2.30 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 162.5, 159.0 (d, J = 240 Hz), 133.5, 130.0 (d, J = 8.0 Hz), 125.0, 115.5 (d, J = 22.0 Hz), 112.0 (d, J = 23.0 Hz), 18.0
FTIR (KBr, cm⁻¹) 3250 (N-H stretch), 3050 (aromatic C-H stretch), 1670 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1250 (C-F stretch)
Mass Spectrum (EI) m/z 153 (M⁺), 125, 96

Application in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of various biologically active molecules, most notably kinase inhibitors. The formamide group can serve as a precursor to an isonitrile, which can then be used in multicomponent reactions, or it can be hydrolyzed back to the aniline for further functionalization.

A prominent application of structurally similar building blocks is in the synthesis of BRAF and MEK inhibitors, which are used in the treatment of melanoma and other cancers.[7] For instance, the synthesis of the BRAF inhibitor Dabrafenib involves the coupling of a complex thiazole intermediate with a substituted aniline derivative.[8][9][10][11] While the exact synthesis of Dabrafenib may not explicitly start from this compound, the core structure is highly analogous, and the formamide provides a versatile handle for constructing the required pharmacophore.

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized synthetic pathway where this compound can be utilized to construct a core scaffold found in many kinase inhibitors.

G cluster_1 Application in Kinase Inhibitor Synthesis A This compound C₈H₈FNO B Dehydration (e.g., POCl₃) A->B Step 1 C 5-Fluoro-2-methylphenyl isocyanide B->C D Multicomponent Reaction (e.g., Passerini, Ugi) C->D Step 2 E Complex Heterocyclic Scaffold D->E F Further Functionalization E->F Step 3 G Kinase Inhibitor Candidate F->G

Caption: Generalized workflow for kinase inhibitor synthesis.

This workflow highlights the conversion of the formamide to a highly reactive isocyanide intermediate. This intermediate can then participate in powerful multicomponent reactions to rapidly assemble complex molecular frameworks, which are subsequently elaborated to afford the final kinase inhibitor candidates.

Conclusion and Future Perspectives

This compound is a strategically important intermediate that provides a gateway to a wide array of complex molecules of pharmaceutical interest. Its straightforward synthesis and the versatility of the formamide group make it a valuable tool for medicinal chemists. The protocols and information provided in this guide are intended to facilitate its use in drug discovery programs, particularly in the burgeoning field of kinase inhibitor development. As the demand for novel, targeted therapeutics continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase.

References

  • PubChem. 5-Fluoro-2-methylphenol. National Center for Biotechnology Information. Available at: [Link].

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  • Al-Ostoot, F. H., et al. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Pharmaceuticals (Basel). 2022. Available at: [Link].

  • National Institute of Standards and Technology. Formamide, N-methyl-. NIST Chemistry WebBook. Available at: [Link].

  • Supporting Information for [Title of Paper]. The Royal Society of Chemistry. Available at: [Link].

  • Singh, R. K., et al. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. 2022. Available at: [Link].

  • PubChem. Formamide, N-(2-methylphenyl)-. National Center for Biotechnology Information. Available at: [Link].

  • Google Patents. Processes for the preparation of dabrafenib.
  • Google Patents. Process for the preparation of lapatinib.
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  • Sethi, M. K., et al. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica. 2016. Available at: [Link].

  • Organic Syntheses. Acetic Formic Anhydride. Available at: [Link].

  • Mukhtorov, L., et al. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available at: [Link].

  • Google Patents. Processes for the preparation of dabrafenib.
  • Lee, S. H., et al. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Journal of Medicinal Chemistry. 2010. Available at: [Link].

  • National Institute of Standards and Technology. Formamide. NIST Chemistry WebBook. Available at: [Link].

  • Dasari, M., et al. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Medicinal Chemistry Letters. 2022. Available at: [Link].

  • National Institute of Standards and Technology. Formamide, N-methyl-. NIST Chemistry WebBook. Available at: [Link].

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  • mzCloud. N 2 4 Dimethylphenyl formamide. Available at: [Link].

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The Strategic Application of N-(5-Fluoro-2-methylphenyl)formamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel therapeutic agents. N-(5-Fluoro-2-methylphenyl)formamide has emerged as a significant precursor, primarily through its conversion to the corresponding isocyanide, a highly reactive and versatile intermediate. This application note delves into the utility of this compound in medicinal chemistry, with a focus on its role in the synthesis of complex heterocyclic scaffolds, particularly those relevant to the development of kinase inhibitors. We will explore the underlying chemical principles, provide detailed experimental protocols, and illustrate a practical application in the synthesis of a quinazoline-based scaffold, a core structure in numerous targeted cancer therapies.

Introduction: The Value of Fluorinated Scaffolds and the Isocyanide Gateway

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 5-fluoro-2-methylphenyl moiety is therefore a desirable structural motif. This compound serves as a stable, readily accessible precursor to 5-Fluoro-2-methylphenyl isocyanide. The transformation from a formamide to an isocyanide is a gateway to a class of powerful synthetic transformations known as isocyanide-based multicomponent reactions (IMCRs).

IMCRs, such as the Ugi and Passerini reactions, are highly valued in drug discovery for their ability to generate molecular complexity from simple starting materials in a single step.[1][2][3][4][5][6] This efficiency is crucial for the rapid assembly of compound libraries for high-throughput screening. The isocyanide derived from this compound allows for the direct incorporation of the 5-fluoro-2-methylphenyl group into these complex scaffolds.

Core Synthetic Transformation: From Formamide to Isocyanide

The key to unlocking the synthetic potential of this compound lies in its dehydration to 5-Fluoro-2-methylphenyl isocyanide. This transformation is typically achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine or pyridine being a common and effective method.

The mechanism involves the activation of the formamide oxygen by POCl₃, followed by elimination to form the isocyanide. This reaction is generally high-yielding and can often be performed under mild conditions.

Diagram: Dehydration of this compound

G start This compound reagent POCl₃, Triethylamine start->reagent product 5-Fluoro-2-methylphenyl Isocyanide reagent->product caption Dehydration to Isocyanide

Caption: General workflow for the dehydration of the formamide to the isocyanide.

Application in the Synthesis of Quinazoline Scaffolds

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous approved and investigational drugs, particularly tyrosine kinase inhibitors (TKIs) such as Gefitinib, Lapatinib, and Afatinib.[7][8][9][10][11][12][13] The synthesis of these complex molecules often involves the construction of the quinazoline ring system followed by the introduction of various substituents. Isocyanide-based multicomponent reactions provide an elegant and convergent approach to building substituted quinazoline scaffolds.

Protocol 1: Synthesis of 5-Fluoro-2-methylphenyl Isocyanide

This protocol describes the dehydration of this compound to the corresponding isocyanide.

Materials:

ReagentMolecular WeightAmount (mmol)Volume/Mass
This compound153.15 g/mol 101.53 g
Triethylamine101.19 g/mol 304.18 mL
Phosphorus oxychloride (POCl₃)153.33 g/mol 111.02 mL
Dichloromethane (DCM), anhydrous--50 mL

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.53 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (4.18 mL, 30 mmol) dropwise to the stirred solution.

  • Slowly add phosphorus oxychloride (1.02 mL, 11 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The addition should take approximately 15-20 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude 5-Fluoro-2-methylphenyl isocyanide. The product can be purified by vacuum distillation or used directly in the subsequent step.

Protocol 2: Multicomponent Synthesis of a Substituted Quinazoline Precursor

This protocol illustrates the use of 5-Fluoro-2-methylphenyl isocyanide in a multicomponent reaction to form a highly substituted quinazoline precursor. This example is a conceptual illustration of how the isocyanide can be used to build a key fragment of a kinase inhibitor-like molecule.

Materials:

ReagentMolecular WeightAmount (mmol)Volume/Mass
2-Aminobenzaldehyde121.14 g/mol 50.61 g
5-Fluoro-2-methylphenyl isocyanide151.14 g/mol 50.76 g
4-Morpholineacetic acid145.16 g/mol 50.73 g
Methanol, anhydrous--25 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-aminobenzaldehyde (0.61 g, 5 mmol) and 4-morpholineacetic acid (0.73 g, 5 mmol) in anhydrous methanol (25 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 5-Fluoro-2-methylphenyl isocyanide (0.76 g, 5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to yield the desired Ugi product, which can then be further cyclized to the quinazoline scaffold.

Diagram: Ugi Reaction for Quinazoline Precursor Synthesis

G cluster_reactants Reactants A 2-Aminobenzaldehyde product Ugi Product (Quinazoline Precursor) A->product + B 4-Morpholineacetic acid B->product + C 5-Fluoro-2-methylphenyl isocyanide C->product + caption Ugi 4-Component Reaction

Caption: Conceptual workflow of the Ugi four-component reaction.

Conclusion

This compound is a valuable and strategic starting material in medicinal chemistry. Its primary utility lies in its efficient conversion to 5-Fluoro-2-methylphenyl isocyanide, which serves as a key building block in powerful multicomponent reactions. This approach allows for the rapid and convergent synthesis of complex molecular scaffolds, such as the quinazoline core found in many targeted therapies. The protocols and strategies outlined in this document provide a framework for researchers to leverage this versatile compound in their drug discovery programs, accelerating the development of new and innovative medicines.

References

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The Versatile Role of N-(5-Fluoro-2-methylphenyl)formamide in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 18, 2026 – In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic frameworks is a widely recognized approach to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of bioactive molecules. N-(5-Fluoro-2-methylphenyl)formamide has emerged as a valuable and versatile building block in this pursuit, offering a gateway to a diverse array of fluorinated heterocyclic compounds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in constructing key heterocyclic systems, with a focus on the synthesis of fluorinated quinolines and quinazolinones.

Introduction to this compound: A Privileged Precursor

This compound is a bifunctional molecule poised for intramolecular cyclization reactions. The presence of a formamide group provides a reactive center for electrophilic activation, while the fluoro and methyl substituents on the phenyl ring influence the regioselectivity of cyclization and modulate the electronic properties of the final heterocyclic product. Its structural features make it an ideal starting material for constructing fused heterocyclic systems of significant interest in pharmaceutical research.

Application I: Synthesis of 6-Fluoro-8-methylquinoline via Bischler-Napieralski Cyclization

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. The Bischler-Napieralski reaction, a classic method for the synthesis of dihydroisoquinolines, can be adapted for the synthesis of quinolines from N-arylformamides through an intramolecular electrophilic substitution.

Mechanistic Insight

The synthesis of 6-fluoro-8-methylquinoline from this compound proceeds through a modified Bischler-Napieralski-type cyclization. The reaction is initiated by the activation of the formamide carbonyl group with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a reactive nitrilium ion intermediate. This electrophilic species then undergoes an intramolecular attack on the electron-rich ortho position of the phenyl ring, leading to the formation of a dihydroquinoline intermediate. Subsequent aromatization, often facilitated by an oxidizing agent or occurring spontaneously under the reaction conditions, yields the final quinoline product. The fluorine and methyl groups on the starting material direct the cyclization to afford the 6-fluoro-8-methylquinoline isomer.

Bischler_Napieralski_Quinoline cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization & Aromatization A This compound B Nitrilium Ion Intermediate A->B  POCl₃ or PPA   C Dihydroquinoline Intermediate B->C Intramolecular Electrophilic Substitution D 6-Fluoro-8-methylquinoline C->D Aromatization Vilsmeier_Haack_Quinazolinone cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Final Product A This compound C Activated Intermediate A->C Reaction with B Vilsmeier Reagent (POCl₃ + DMF) B->C D Intramolecular Cyclization C->D Cyclization E 6-Fluoro-4-methyl-3,4- dihydroquinazolin-4-one D->E Rearrangement & Hydrolysis

Application Notes & Protocols: In Vitro Evaluation of N-(5-Fluoro-2-methylphenyl)formamide Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and immunology.

Abstract: This document provides a comprehensive guide for the in vitro evaluation of novel N-(5-Fluoro-2-methylphenyl)formamide derivatives. The protocols and insights contained herein are structured to systematically characterize the cytotoxic profile, direct enzyme inhibition, and cellular target engagement of this chemical series. Drawing from established methodologies, we present a logical workflow designed to validate the mechanism of action and determine the therapeutic potential of these compounds, with a particular focus on their hypothesized role as inhibitors of the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

Introduction: The Scientific Rationale

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structural features, particularly the formamide group, suggest a potential for these derivatives to act as competitive inhibitors of enzymes that possess a heme cofactor in their active site. One of the most critical targets in modern immuno-oncology fitting this description is Indoleamine 2,3-dioxygenase 1 (IDO1).[1]

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[3] This metabolic shift powerfully suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby facilitating tumor immune escape.[1][4] Consequently, the inhibition of IDO1 is a validated therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[1][5]

This guide outlines a multi-step in vitro evaluation cascade to rigorously test the hypothesis that this compound derivatives function as IDO1 inhibitors. The workflow is designed to first establish a safe therapeutic window through cytotoxicity profiling, then confirm direct target interaction via biochemical assays, and finally, validate the mechanism of action in a physiologically relevant cellular context.

cluster_pathway Tryptophan Catabolism & Immune Suppression cluster_effects Immunological Consequences cluster_cells Immune Cell Impact Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Target) Tryptophan->IDO1 Catabolism T_Depletion Tryptophan Depletion Kynurenine Kynurenine Metabolites K_Accumulation Kynurenine Accumulation IDO1->Kynurenine T_Cell Effector T-Cell T_Depletion->T_Cell Arrest & Apoptosis K_Accumulation->T_Cell Inhibition Treg_Cell Regulatory T-Cell K_Accumulation->Treg_Cell Activation

Caption: Simplified IDO1-mediated immune suppression pathway.

Section 1: Foundational Workflow - A Stepwise Evaluation Cascade

A rigorous evaluation of novel compounds requires a logical progression of experiments. This ensures that data from each step informs the next, saving resources and building a coherent mechanistic story. We propose a three-tiered approach:

  • Tier 1: Cytotoxicity Profiling. Determine the concentration range at which the compounds are toxic to cells. This is essential for interpreting subsequent cell-based assay results and establishing a preliminary therapeutic index.[6]

  • Tier 2: Biochemical Inhibition Assay. Assess the direct inhibitory effect of the compounds on a purified, isolated enzyme target (e.g., recombinant human IDO1). This confirms direct binding and potency (IC₅₀).

  • Tier 3: Cell-Based Functional Assay. Confirm that the compounds can penetrate the cell membrane and inhibit the target enzyme in its native environment, leading to the desired functional outcome (e.g., blocking kynurenine production).[2][5]

cluster_tier1 Tier 1: Safety Profile cluster_tier2 Tier 2: Direct Target Activity cluster_tier3 Tier 3: Cellular Efficacy start Novel N-(5-Fluoro-2-methylphenyl) formamide Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->Cytotoxicity Biochemical Biochemical Assay (Purified IDO1 Enzyme) start->Biochemical IC50_Tox Determine CC₅₀ (Cytotoxic Concentration) Cytotoxicity->IC50_Tox CellBased Cell-Based Functional Assay (IFNγ-stimulated cells) IC50_Tox->CellBased Inform non-toxic dose range IC50_Enzyme Determine IC₅₀ (Inhibitory Potency) Biochemical->IC50_Enzyme IC50_Enzyme->CellBased Confirm on-target hypothesis EC50_Cell Determine EC₅₀ (Cellular Potency) CellBased->EC50_Cell end Candidate Prioritization (Potency vs. Toxicity) EC50_Cell->end

Caption: General workflow for in vitro evaluation of novel compounds.

Section 2: Protocols for Cytotoxicity Profiling

Rationale: Before assessing the specific inhibitory activity of a compound, it is crucial to understand its general effect on cell health. Cytotoxicity assays measure the concentration at which a compound induces cell death, providing a "therapeutic window" for subsequent experiments.[6][7] Performing cell-based functional assays at highly toxic concentrations would yield uninterpretable results.

Protocol 2.1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[7][8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[10]

Methodology:

  • Cell Seeding: Seed tumor cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of the this compound derivatives in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Vehicle Control: Include wells treated with medium containing the same final concentration of the compound solvent (e.g., 0.1% DMSO).

    • Positive Control: Include wells treated with a known cytotoxic agent like Doxorubicin (e.g., at 10 µM).

    • Blank Control: Include wells with medium but no cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration) value.

Section 3: Protocols for Biochemical Enzyme Inhibition

Rationale: A biochemical assay using a purified enzyme is the most direct method to determine if a compound physically interacts with and inhibits the target protein.[11][12] This approach removes the complexities of a cellular environment (e.g., membrane permeability, off-target effects) to provide a clean measure of potency (IC₅₀).[13]

Protocol 3.1: Recombinant IDO1 Enzyme Inhibition Assay

Principle: This assay measures the activity of purified recombinant human IDO1 enzyme by monitoring the conversion of L-Tryptophan. The reaction is typically monitored by measuring the absorbance of a downstream product or by a coupled reaction. For this protocol, we will use a simplified direct absorbance method.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 200 µg/mL Catalase.

    • Enzyme Solution: Recombinant human IDO1 enzyme diluted to a working concentration (e.g., 50 nM) in assay buffer.

    • Substrate Solution: L-Tryptophan diluted to 2X the final desired concentration (e.g., 400 µM, which is ~2x Km) in assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test derivatives in the assay buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 50 µL of the inhibitor solution (or vehicle for control) to each well.

    • Positive Control: Include a known IDO1 inhibitor like Epacadostat (INCB024360) as a reference compound.[2]

    • Add 25 µL of the enzyme solution to each well.

    • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate solution to each well to start the reaction. The final volume should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 25°C. Measure the increase in absorbance at 321 nm (corresponding to N-formylkynurenine) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]

Compound CC₅₀ (HeLa cells, µM) IDO1 IC₅₀ (Biochemical, µM) Selectivity Index (CC₅₀/IC₅₀)
Derivative 1> 1000.85> 117
Derivative 245.20.9149.7
Derivative 3> 10015.6> 6.4
Epacadostat> 1000.012> 8333
Table 1: Example data summary for novel derivatives.

Section 4: Protocols for Cell-Based Target Engagement

Rationale: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that a compound is cell-permeable and can inhibit the target in its native intracellular environment.[5][15] These assays provide more physiologically relevant data and are a critical step in validating a compound's mechanism of action.[2][16]

Protocol 4.1: Cellular IDO1 Functional Assay (Kynurenine Measurement)

Principle: This assay measures the functional activity of the IDO1 enzyme within cells. IDO1 expression is induced in a cancer cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFNγ).[2] The activity of the enzyme is then quantified by measuring the amount of kynurenine secreted into the cell culture medium. An effective inhibitor will reduce kynurenine production in a dose-dependent manner.

cluster_detection Kynurenine Detection Seed 1. Seed HeLa cells in 96-well plate Induce 2. Induce IDO1 expression with IFNγ (24h) Seed->Induce Treat 3. Treat with compound (48h) Induce->Treat Collect 4. Collect supernatant Treat->Collect Hydrolyze 5. Hydrolyze N-formylkynurenine (Trichloroacetic Acid) Collect->Hydrolyze React 6. React with Ehrlich's Reagent Hydrolyze->React Measure 7. Measure Absorbance (480 nm) React->Measure Analyze 8. Calculate EC₅₀ Measure->Analyze

Caption: Workflow for the cell-based IDO1 functional assay.

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at 10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of human IFNγ to induce IDO1 expression. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the IFNγ-containing medium. Add these to the cells.

    • Controls: Include vehicle, non-induced cells, and a positive control inhibitor (Epacadostat).

    • Concentration Range: The concentrations should be well below the determined CC₅₀ values to avoid confounding results from cytotoxicity.

  • Incubation: Incubate the plate for 48 hours to allow for tryptophan metabolism.

  • Supernatant Collection: Carefully collect 75 µL of the culture supernatant from each well.

  • Kynurenine Detection:

    • In a new 96-well plate, add 75 µL of 30% trichloroacetic acid (TCA) to the collected supernatant. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the clarified supernatant to a new plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate at room temperature for 10 minutes to allow color development (yellow).

  • Data Acquisition: Measure the absorbance at 480 nm with a microplate reader.

  • Analysis: Create a standard curve using known concentrations of L-Kynurenine. Quantify the kynurenine in each sample and plot the percent inhibition of kynurenine production versus the compound concentration to determine the cellular EC₅₀.

Conclusion and Future Directions

This structured in vitro evaluation process provides a robust framework for characterizing this compound derivatives. By systematically assessing cytotoxicity, direct enzyme inhibition, and cellular functional activity, researchers can confidently identify promising lead candidates. Derivatives that exhibit low cytotoxicity (high CC₅₀), potent biochemical inhibition (low IC₅₀), and effective cellular target engagement (low EC₅₀) should be prioritized for further preclinical development, including mechanism of action studies, selectivity profiling against related enzymes (e.g., TDO2, IDO2), and subsequent in vivo efficacy studies.[3][17]

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Cell-based assays for n-(5-Fluoro-2-methylphenyl)formamide activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Tiered Cellular Assay Cascade for Characterizing N-(5-Fluoro-2-methylphenyl)formamide Activity

Abstract

The discovery and characterization of novel small molecules are foundational to therapeutic innovation. This compound is a synthetic organic compound whose cellular activities are not widely characterized. This document provides a comprehensive, multi-tiered strategy for elucidating its biological effects using a cascade of robust, cell-based assays. We hypothesize a potential role for this compound as a modulator of the kynurenine pathway through inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion.[1] This guide details protocols for a primary high-throughput screen measuring IDO1 activity, a secondary assay to assess cytotoxicity and rule out false positives, and a tertiary mechanistic assay to confirm downstream pathway modulation. These protocols are designed for researchers in drug discovery and chemical biology to establish a clear, data-driven path from initial hit identification to mechanistic validation.

Introduction: The Rationale for a Tiered Assay Approach

Evaluating a novel chemical entity like this compound requires a systematic approach that moves from broad activity screening to specific mechanism-of-action (MOA) studies. A tiered or cascaded assay system is an efficient and logical framework that minimizes resource expenditure while maximizing data quality.[2] This strategy ensures that primary "hits" are rigorously validated for on-target activity and are not artifacts of off-target effects like general cytotoxicity.[3]

Our investigation is predicated on the hypothesis that the compound may inhibit IDO1. This enzyme is a key immunomodulatory target, as its over-expression in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function.[4] This tryptophan catabolism produces kynurenine, which further suppresses the immune response.[1] Therefore, inhibitors of IDO1 are of significant interest in immuno-oncology.

This guide outlines a three-tiered workflow:

  • Primary Assay: Direct measurement of IDO1 enzymatic activity in a cellular context.

  • Secondary Assay: Assessment of general cell health and viability to determine the compound's therapeutic window.[5]

  • Tertiary (MOA) Assay: Confirmation of downstream biological effects consistent with IDO1 inhibition.

Figure 1: Experimental Workflow Diagram

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Validation cluster_2 Tier 3: Mechanism of Action Primary IDO1 Activity Assay (Kynurenine Measurement) Decision1 Active? Primary->Decision1 Secondary Cell Viability Assay (e.g., MTT / Resazurin) Decision2 Non-Toxic? Secondary->Decision2 Tertiary GCN2 Pathway Activation Assay (p-eIF2α Western Blot) Validated Validated Hit Tertiary->Validated Decision1->Secondary Yes Inactive Inactive Compound Decision1->Inactive No Decision2->Tertiary Yes Toxic Cytotoxic Compound (False Positive) Decision2->Toxic No

Caption: A tiered workflow for characterizing this compound activity.

Tier 1: Primary Cellular IDO1 Activity Assay

Principle

This assay quantifies the enzymatic activity of IDO1 in a cellular environment by measuring its metabolic product, kynurenine. We utilize a recombinant HEK293 cell line with tetracycline-inducible expression of human IDO1.[6][7] This provides a clean and controllable system, minimizing confounding variables from other metabolic pathways present in cancer cell lines.[8] Upon induction, the cells express IDO1, which converts L-tryptophan in the medium to N-formylkynurenine, which is then rapidly converted to kynurenine. The accumulated kynurenine in the cell supernatant is detected colorimetrically using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with kynurenine to form a yellow product with an absorbance maximum at 480-490 nm.[4][6] A decrease in kynurenine production in the presence of the test compound indicates inhibitory activity.

Detailed Protocol

Materials:

  • IDO1-HEK293 Recombinant Cell Line (e.g., BPS Bioscience, Cat. #60532)[7][9]

  • Growth Medium: MEM supplemented with 10% FBS, antibiotics, and selection agents (e.g., Geneticin, Blasticidin)[9]

  • Assay Medium: Growth medium containing L-Tryptophan (final concentration 200 µM).

  • Induction Agent: Doxycycline (stock at 1 mg/mL).

  • Test Compound: this compound, dissolved in DMSO.

  • Positive Control: Epacadostat (INCB024360), a known IDO1 inhibitor.[4]

  • Trichloroacetic Acid (TCA), 30% (w/v) solution.

  • Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid.

  • 96-well flat-bottom tissue culture plates.

  • Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding: Seed the IDO1-HEK293 cells in a 96-well plate at a density of 30,000-40,000 cells per well in 100 µL of Growth Medium. Incubate overnight at 37°C, 5% CO₂.

  • IDO1 Induction: The next day, replace the medium with 100 µL of fresh Growth Medium containing doxycycline (final concentration 0.2-1 µg/mL) to induce IDO1 expression. Include 'un-induced' control wells that receive medium without doxycycline. Incubate for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Epacadostat) in Assay Medium. A typical concentration range would be 0.01 µM to 100 µM.

  • Remove the induction medium from the cells and add 150 µL of the compound dilutions. Include 'vehicle control' wells (DMSO only) and 'un-induced' wells.

  • Incubate the plate at 37°C, 5% CO₂ for 24-48 hours.

  • Kynurenine Detection:

    • Carefully transfer 100 µL of the cell supernatant from each well to a new 96-well plate.

    • Add 25 µL of 30% TCA to each well to precipitate proteins. Incubate at 65°C for 15-30 minutes to ensure complete conversion of N-formylkynurenine to kynurenine.[10]

    • Centrifuge the plate at 3000 x g for 10 minutes.

    • Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of Ehrlich's Reagent to each well and mix.

    • Incubate at room temperature for 10-20 minutes until the yellow color develops.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis & Expected Results
  • Subtract the average absorbance of the 'un-induced' wells (background) from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibitor concentration (100% inhibition).

    • % Inhibition = 100 * (1 - (Abs_sample - Abs_bkg) / (Abs_vehicle - Abs_bkg))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical Dose-Response Data for this compound in the IDO1 Assay

Compound Conc. (µM)Absorbance (490 nm)% Inhibition
0 (Vehicle)0.8520%
0.10.8154.3%
0.50.67820.4%
1.00.53337.4%
2.5 0.441 48.2%
5.00.29964.9%
100.15781.6%
500.09890.9%
Calculated IC₅₀ -2.6 µM

Note: Background absorbance from un-induced cells (0.050) was subtracted.

Tier 2: Secondary Cell Viability/Cytotoxicity Assay

Principle

It is crucial to determine if the observed reduction in kynurenine is due to specific enzyme inhibition or simply because the compound is killing the cells.[3] The MTT (or Resazurin) assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11][12] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified by absorbance. A compound that shows high potency in the primary assay but low cytotoxicity (a high therapeutic index) is a desirable candidate.

Detailed Protocol

Materials:

  • IDO1-HEK293 Recombinant Cell Line.

  • Growth Medium.

  • Test Compound and Vehicle (DMSO).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • 96-well flat-bottom tissue culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells as described in the primary assay (Section 2.2.1).

  • Compound Treatment: Treat cells with the same serial dilutions of this compound for the same duration as the primary assay (24-48 hours).

  • MTT Addition: Add 20 µL of MTT Reagent to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm.

Data Analysis
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

  • Plot the percentage of viability against the logarithm of compound concentration to determine the CC₅₀ (50% cytotoxic concentration) value. A desirable hit will have a CC₅₀ value at least 10-fold higher than its IC₅₀ from the primary assay.

Tier 3: Mechanistic GCN2 Pathway Activation Assay

Principle

IDO1-mediated tryptophan depletion mimics amino acid starvation, which activates the General Control Nonderepressible 2 (GCN2) kinase.[13] Activated GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a general shutdown of protein synthesis as part of the integrated stress response.[14] A true IDO1 inhibitor should rescue cells from this stress response. Therefore, by measuring the phosphorylation status of eIF2α, we can confirm the downstream biological consequence of IDO1 inhibition. We expect to see high levels of phosphorylated eIF2α (p-eIF2α) in IDO1-induced cells, and a dose-dependent reduction in p-eIF2α upon treatment with an effective IDO1 inhibitor.

Figure 2: IDO1-GCN2 Signaling Pathway

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Integrated Stress Response Trp L-Tryptophan tRNA Uncharged tRNA Trp->tRNA Low Trp leads to IDO1 IDO1 Enzyme Trp->IDO1 substrate Kyn Kynurenine GCN2 GCN2 Kinase tRNA->GCN2 binds & activates pGCN2 Activated GCN2 (p-GCN2) eIF2a eIF2α pGCN2->eIF2a phosphorylates peIF2a p-eIF2α Stress Stress Response (Translation Inhibition) peIF2a->Stress IDO1->Kyn product Compound N-(5-Fluoro-2-methylphenyl) formamide Compound->IDO1 inhibits

Caption: IDO1 depletes tryptophan, leading to GCN2 activation and eIF2α phosphorylation.

Detailed Protocol (Western Blot)

Materials:

  • IDO1-HEK293 cells, media, and compound as before.

  • 6-well tissue culture plates.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-total eIF2α, Rabbit anti-β-Actin (loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment: Seed IDO1-HEK293 cells in 6-well plates. Induce IDO1 expression as in Section 2.2.2.

  • Treat the induced cells with vehicle (DMSO), a high concentration of this compound (e.g., 5-10x IC₅₀), and a non-toxic concentration. Include un-induced cells as a negative control. Incubate for 16-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape cells, collect lysates, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with primary antibody against p-eIF2α overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total eIF2α and then for β-Actin.

Data Analysis & Expected Results

The result is typically qualitative or semi-quantitative. A successful experiment will show:

  • Un-induced cells: Low/no p-eIF2α signal.

  • Induced + Vehicle: A strong band for p-eIF2α, indicating stress from IDO1 activity.

  • Induced + Compound: A dose-dependent decrease in the p-eIF2α band intensity, indicating a rescue from the stress response.

  • Total eIF2α and β-Actin levels should remain constant across all lanes, confirming equal protein loading.

Table 2: Summary of Expected Assay Cascade Results for a Validated Hit

AssayMetricExpected Result for a Validated HitRationale
Primary IDO1 IC₅₀Potent (e.g., < 10 µM)Demonstrates direct or indirect inhibition of IDO1.
Secondary Viability CC₅₀High (e.g., > 50 µM); CC₅₀/IC₅₀ > 10Confirms activity is not due to cell death.
Tertiary GCN2 MOA SignalDose-dependent reduction in p-eIF2α signalValidates the downstream biological effect of IDO1 inhibition.

Conclusion

This application note provides a structured, three-tiered approach to characterize the cellular activity of this compound. By progressing from a specific, high-throughput primary screen to essential validation and mechanistic assays, researchers can confidently determine the compound's potency, selectivity, and mode of action. This cascade, centered on the hypothesized inhibition of the immunomodulatory enzyme IDO1, provides a clear and efficient path for hit validation. The successful execution of these protocols will generate a comprehensive data package, enabling informed decisions for the continued development of this compound as a potential therapeutic agent.

References

  • Mellor, A. L., & Munn, D. H. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. OncoImmunology, 7(10), e1479993. [Link]

  • National Center for Biotechnology Information. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • National Center for Biotechnology Information. (2025). GCN2 and EIN2 Pathway Activation Assays in Arabidopsis Under Hypoxia. PubMed. [Link]

  • Ziegler, S., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(18), 9869-9874. [Link]

  • MDPI. (2022). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. MDPI Journals. [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie Website. [Link]

  • Immusmol. (2025). Kynurenine ELISA Data Sheet. Immusmol Website. [Link]

  • National Center for Biotechnology Information. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC. [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]

  • BPS Bioscience. (n.d.). IDO1 - HEK293 Recombinant Cell Line Cat #: 60532 - Data Sheet. BPS Bioscience Website. [Link]

  • IBL-America. (2024). Kynurenine ELISA Data Sheet. IBL-America Website. [Link]

  • Informationsdienst Wissenschaft. (2026). Strengthened immune defence against cancer. IDW Online. [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) - Supporting Information. ACS Medicinal Chemistry Letters. [Link]

  • BPS Bioscience. (n.d.). IDO1 - HEK293 Recombinant Cell Line. BPS Bioscience Website. [Link]

  • Eagle Biosciences. (2017). Kynurenine ELISA Assay Kit. Eagle Biosciences Website. [Link]

  • National Center for Biotechnology Information. (2019). GCN2 kinase Activation by ATP-competitive Kinase Inhibitors. PMC. [Link]

  • Creative Bioarray. (n.d.). HEK293-IDO1-Recombinant Cell Line (Human). Creative Bioarray Website. [Link]

  • National Institutes of Health. (2025). Harnessing prebiotic formamide chemistry: a novel platform for antiviral exploration. Nature. [Link]

  • BPS Bioscience. (n.d.). IDO1-HEK293 Recombinant Cell Line (Human). BPS Bioscience Website. [Link]

  • ResearchGate. (n.d.). Western blots assessing the activation of GCN2 via eIF2α phosphorylation. ResearchGate Website. [Link]

  • Reaction Biology. (n.d.). EIF2AK4/GCN2 Kinase Assay Service. Reaction Biology Website. [Link]

  • National Center for Biotechnology Information. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. PMC. [Link]

  • PLOS One. (2018). Activation of Gcn2 in response to different stresses. PLOS Journals. [Link]

Sources

Application Note: N-(5-Fluoro-2-methylphenyl)formamide - A Novel Scaffold for Potential Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that suppresses T-cell function by catabolizing the essential amino acid L-tryptophan.[1][2][3] Its overexpression in the tumor microenvironment is a key mechanism of cancer immune evasion, making it a prime target for cancer immunotherapy.[1][2][4] This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of N-(5-Fluoro-2-methylphenyl)formamide, a novel small molecule, as a potential inhibitor of the IDO1 enzyme. We present detailed protocols for a primary in vitro enzymatic assay, determination of inhibitor potency (IC₅₀), kinetic analysis to elucidate the mechanism of inhibition, and a secondary cell-based assay to confirm activity in a physiologically relevant context. These methodologies are designed to provide a robust framework for characterizing novel chemical entities targeting the IDO1 pathway.

Scientific Rationale and Background

The IDO1 Pathway: A Key Regulator of Immune Tolerance

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan (L-Trp) to N-formylkynurenine.[1][5] This process has two major immunosuppressive consequences:

  • Tryptophan Depletion: The local depletion of L-Trp stalls the proliferation of effector T-cells, which are highly sensitive to its availability.[6][7]

  • Kynurenine Accumulation: The metabolic products, collectively known as kynurenines, actively promote the generation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells, fostering an immunosuppressive tumor microenvironment.[1][6]

By inhibiting IDO1, the aim is to restore L-Trp levels and reduce kynurenine production, thereby reversing this immunosuppressive shield and enhancing anti-tumor immunity.[5]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Effects IDO1 IDO1 Enzyme Kynurenine Kynurenine (Kyn) IDO1->Kynurenine Produces Tryptophan L-Tryptophan (L-Trp) Tryptophan->IDO1 Catabolized by TCell_Activation Effector T-Cell Activation & Proliferation Tryptophan->TCell_Activation Required for TCell_Apoptosis Effector T-Cell Apoptosis Kynurenine->TCell_Apoptosis Induces Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Induces Inhibitor This compound (Potential Inhibitor) Inhibitor->IDO1 Blocks

Figure 1: The IDO1 immunosuppressive pathway.
This compound: A Candidate Scaffold

While numerous IDO1 inhibitors have been developed, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic properties is ongoing.[2] Formamide and its derivatives have been shown to inhibit various enzymes, often acting as mimics of transition states or substrates.[8][9] this compound presents a simple, yet unexplored scaffold. The fluorinated methylphenyl group provides a lipophilic moiety that can engage in hydrophobic and aromatic interactions within an enzyme's active site, while the formamide group can serve as a key hydrogen bond donor and acceptor. This application note outlines the necessary steps to test the hypothesis that this compound can inhibit IDO1 activity.

Materials and Reagents

  • Recombinant Human IDO1 Enzyme (e.g., BPS Bioscience, Cat. No. 71182)

  • This compound (CAS 366-48-3)[10][11]

  • Epacadostat (INCB024360) as a positive control inhibitor (CAS 1204669-58-8)

  • L-Tryptophan (L-Trp)

  • L-Ascorbic Acid

  • Methylene Blue

  • Catalase (from bovine liver)

  • Potassium Phosphate Buffer (pH 6.5)

  • Trichloroacetic Acid (TCA)

  • Dimethyl Sulfoxide (DMSO), HPLC Grade

  • HeLa or SKOV-3 cancer cell lines

  • Human Interferon-gamma (IFNγ)

  • Cell culture medium (e.g., DMEM/RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well microplates (clear for absorbance, black for fluorescence if using a kit)

  • Microplate reader

Protocol 1: In Vitro Enzymatic Assay for IDO1 Activity

This protocol measures the direct inhibitory effect of the test compound on purified recombinant IDO1 enzyme by quantifying the production of kynurenine.

Rationale for Assay Components

The in vitro assay requires a specific set of reagents to maintain the enzyme's catalytic activity.[12]

  • Potassium Phosphate Buffer (pH 6.5): This is the optimal pH for IDO1 activity.[13]

  • L-Ascorbic Acid and Methylene Blue: IDO1 contains a heme iron that must be in the reduced ferrous (Fe²⁺) state to be active. Ascorbate acts as a reducing agent, and methylene blue serves as an electron carrier to maintain the heme in its active state.[12]

  • Catalase: This enzyme is added to remove hydrogen peroxide, which can be generated during the reaction and can inhibit IDO1.[12]

InVitro_Workflow start Start prep_reagents Prepare Assay Buffer (Buffer, Ascorbate, Methylene Blue, Catalase) start->prep_reagents add_enzyme Add Recombinant IDO1 Enzyme to Microplate Wells prep_reagents->add_enzyme prep_compound Prepare Serial Dilutions of This compound in DMSO add_compound Add Compound Dilutions (and Controls) to Wells prep_compound->add_compound add_enzyme->add_compound pre_incubate Pre-incubate Enzyme and Compound (e.g., 15 min at 25°C) add_compound->pre_incubate start_reaction Initiate Reaction by Adding L-Tryptophan Substrate pre_incubate->start_reaction incubate Incubate at 37°C (e.g., 60 min) start_reaction->incubate stop_reaction Terminate Reaction with Trichloroacetic Acid (TCA) incubate->stop_reaction hydrolyze Heat at 50°C for 30 min (Hydrolyzes N-formylkynurenine to Kynurenine) stop_reaction->hydrolyze read_plate Read Absorbance at 321 nm (Quantifies Kynurenine) hydrolyze->read_plate end End read_plate->end

Figure 2: Workflow for the in vitro IDO1 enzymatic assay.
Step-by-Step Protocol
  • Prepare 2X Assay Buffer: Prepare a solution in 100 mM Potassium Phosphate Buffer (pH 6.5) containing 40 mM Ascorbic Acid, 20 µM Methylene Blue, and 200 µg/mL Catalase.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 200 µM to 1 nM) in DMSO. Also prepare dilutions for the positive control, Epacadostat.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL of 2X Assay Buffer to each well.

    • 1 µL of diluted compound or DMSO (for vehicle control) to the appropriate wells. The final DMSO concentration should not exceed 1-2%.[12]

    • 24 µL of nuclease-free water.

    • 25 µL of recombinant IDO1 enzyme (diluted in 50 mM Potassium Phosphate Buffer to a final concentration of ~40-50 nM).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of 400 µM L-Tryptophan solution (in water) to each well to start the reaction (final L-Trp concentration will be 100 µM).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding 10 µL of 30% (w/v) Trichloroacetic Acid (TCA).

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes. This step is crucial as it hydrolyzes the direct product, N-formylkynurenine, into the stable and detectable kynurenine.[13]

  • Detection: Centrifuge the plate to pellet precipitated protein. Measure the absorbance of the supernatant at 321 nm to quantify kynurenine production.

Protocol 2: Determination of Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency. It is determined by performing the enzymatic assay with a range of inhibitor concentrations.

Methodology
  • Perform the In Vitro Enzymatic Assay (Protocol 1) using a 10-point, three-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM).

  • Include two controls: a "no inhibitor" (vehicle only) control representing 0% inhibition and a "no enzyme" control representing 100% inhibition (background).

  • Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_background) / (Abs_vehicle - Abs_background))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Hypothetical Data Presentation
CompoundIC₅₀ (µM)Hill Slope
This compound5.21.10.992
Epacadostat (Control)0.071.00.998

Protocol 3: Enzyme Kinetic Studies for Mechanism of Inhibition (MoI)

Understanding the mechanism of inhibition (e.g., competitive, non-competitive) provides critical insight into how the compound interacts with the enzyme.[14] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.

Rationale and Workflow

The MoI is determined by observing how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity).[15][16] A double-reciprocal plot, known as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]), is a classic method to visualize these changes.[14]

MoI_Logic start Perform Enzymatic Assay with Matrix of [Inhibitor] and [L-Trp] data Generate Velocity (v) Data for each condition start->data plot Create Lineweaver-Burk Plots (1/v vs 1/[L-Trp]) for each [Inhibitor] data->plot competitive Competitive Lines intersect on Y-axis (Vmax unchanged, Km increases) plot->competitive noncompetitive Non-competitive Lines intersect on X-axis (Vmax decreases, Km unchanged) plot->noncompetitive uncompetitive Uncompetitive Lines are parallel (Vmax and Km decrease) plot->uncompetitive

Figure 3: Logic for determining the mechanism of inhibition.
Step-by-Step Protocol
  • Prepare several fixed concentrations of this compound based on its IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • For each inhibitor concentration, perform the enzymatic assay across a range of L-Tryptophan concentrations (e.g., from 0.2x Km to 10x Km of IDO1 for L-Trp). Note: The reported Km of IDO1 for L-Trp can vary, but is often in the 10-20 µM range; this should be determined experimentally.

  • Calculate the initial reaction velocity (v) for each condition.

  • Generate Lineweaver-Burk plots by plotting 1/v versus 1/[L-Trp] for each inhibitor concentration.

  • Analyze the pattern of the lines to determine the MoI.

Hypothetical Kinetic Data
Inhibitor Conc.Apparent Vmax (µM/min)Apparent Km (µM)Inhibition Type
0 µM (Control)10.020-
5 µM10.045Competitive
10 µM10.070Competitive

Protocol 4: Cell-Based Assay for IDO1 Activity

A cell-based assay is essential to confirm that the compound can inhibit IDO1 in a more complex biological environment, accounting for factors like cell permeability.[6][7][17] This protocol uses IFNγ to induce endogenous IDO1 expression in a cancer cell line.[7]

CellBased_Workflow start Start seed_cells Seed HeLa or SKOV-3 Cells in a 96-well plate start->seed_cells attach_cells Allow Cells to Attach Overnight seed_cells->attach_cells induce_ido1 Induce IDO1 Expression with Interferon-gamma (IFNγ) attach_cells->induce_ido1 add_compound Add Serial Dilutions of Test Compound induce_ido1->add_compound incubate Incubate for 24-48 hours add_compound->incubate collect_supernatant Collect Cell Culture Supernatant incubate->collect_supernatant viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) on remaining cells incubate->viability_assay Parallel step to check for toxicity measure_kyn Measure Kynurenine in Supernatant (Using Protocol 1, steps 7-9) collect_supernatant->measure_kyn end End measure_kyn->end

Figure 4: Workflow for the cell-based IDO1 inhibition assay.
Step-by-Step Protocol
  • Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1-3 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • IDO1 Induction and Treatment: The next day, replace the medium with fresh medium containing 100 ng/mL of human IFNγ to induce IDO1 expression.[7] Concurrently, add serial dilutions of this compound.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement: Carefully collect 150 µL of the cell culture supernatant. Add 10 µL of 30% (w/v) TCA, incubate at 50°C for 30 minutes, and measure absorbance at 321 nm as described in Protocol 1.

  • Toxicity Assessment: It is critical to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to ensure that the observed decrease in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.[17]

Safety and Handling

  • This compound: The toxicological properties of this specific compound have not been fully investigated. Handle with standard laboratory precautions. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Formamides: Some formamides are classified as reproductive toxins.[18] It is prudent to handle this compound with care, especially if there is a risk of inhalation or skin contact. Work in a well-ventilated area or a chemical fume hood.[19]

  • DMSO: Handle with care as it can facilitate the absorption of other chemicals through the skin.

  • TCA: Trichloroacetic acid is highly corrosive. Handle with extreme care in a fume hood, using appropriate PPE.

References

  • Zhai, L., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 14, 1198203. [Link]

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  • Yang, Y., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [Link]

  • Mishra, B., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews, 110, 102461. [Link]

  • Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]

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  • Mishra, B., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews, 110, 102461. [Link]

  • Röhrig, U. F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society, 141(40), 16006–16018. [Link]

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Application Note: N-Arylformamide Derivatives as Key Intermediates in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study on the Herbicide Flufenacet

Abstract

Fluorinated organic compounds are of paramount importance in the agrochemical industry, often imparting enhanced efficacy, stability, and favorable toxicological profiles to active ingredients. Among the critical building blocks for these complex molecules are N-arylformamide derivatives and their precursors. This application note provides an in-depth technical guide on the role of these intermediates, using the synthesis of the widely-used oxyacetamide herbicide, Flufenacet, as a comprehensive case study. We will detail the physicochemical properties of key precursors, outline validated synthetic protocols with explanations for critical process choices, and describe the biochemical mechanism of action of the resulting herbicide. This guide is intended for researchers, chemists, and process development professionals in the agrochemical sector.

Introduction: The Significance of Fluorinated Phenylamine Scaffolds

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design. The unique properties of the C-F bond—high bond energy, low polarizability, and the ability to act as a hydrogen bond acceptor—can profoundly influence a molecule's metabolic stability and binding affinity to its biological target. Substituted anilines and their formamide derivatives, such as N-(5-fluoro-2-methylphenyl)formamide, represent a versatile class of intermediates for introducing these crucial fluorinated phenyl rings into larger, more complex active ingredients.

While this compound is a specific chemical entity, its broader structural class is pivotal in the synthesis of numerous commercial products. To provide a tangible and practical application, this guide will focus on the synthesis of Flufenacet, a pre-emergence herbicide effective against annual grasses and some broadleaf weeds.[1] The synthesis of Flufenacet is a prime example of how a substituted N-phenylamide core is constructed and subsequently elaborated to create a potent final product.[2]

Physicochemical Properties of Key Intermediates

A thorough understanding of the physical and chemical properties of starting materials is fundamental to successful process development and scale-up. Below is a summary of the properties for the titular compound and a key, structurally similar intermediate used in Flufenacet synthesis.

Table 1: Physicochemical Properties of this compound and a Key Flufenacet Precursor.

Property This compound N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
CAS Number 366-48-3[3][4] 54041-17-7[5]
Molecular Formula C₈H₈FNO[3] C₁₁H₁₄FNO₂[5]
Molecular Weight 153.16 g/mol [4] 211.23 g/mol [5]
Appearance Data not widely available Data not widely available
Boiling Point 293.1°C at 760 mmHg[3] Not specified
Density 1.208 g/cm³[3] Not specified
logP (Octanol/Water) 2.41[3] 1.56[5]

| Topological Polar Surface Area (TPSA) | 29.1 Ų[3] | 40.54 Ų[5] |

Insight into Causality: The logP value is a critical parameter for predicting a molecule's behavior in both synthetic and biological systems. The higher logP of the formamide suggests greater lipophilicity compared to the hydroxyacetamide intermediate. The increased TPSA of the hydroxyacetamide, due to the additional oxygen and hydroxyl group, indicates greater potential for hydrogen bonding, which influences its solubility and chromatographic behavior. These properties dictate the choice of solvents for reaction and purification. For instance, a reaction involving the more lipophilic formamide might proceed well in toluene, while the more polar hydroxyacetamide is often soluble in solvents like acetone or tetrahydrofuran.[6][7]

Synthesis of Agrochemicals: The Flufenacet Case Study

Flufenacet is a selective, soil-applied herbicide belonging to the oxyacetamide chemical family.[8] Its synthesis is a multi-step process that hinges on the successful coupling of two key intermediates: a substituted N-phenylacetamide and a trifluoromethyl-substituted thiadiazole ring.[9]

Overall Synthetic Strategy

The most common industrial synthesis routes converge on a final condensation step.[10] The primary goal is to form an ether linkage between the hydroxyl group of an N-aryl-2-hydroxyacetamide intermediate and an activated thiadiazole ring system.

Below is a diagram illustrating a widely adopted synthetic workflow.

G A p-Fluoronitrobenzene B N-Isopropyl-p-fluoroaniline A->B Catalytic Hydrogenation (with Acetone) C N-(4-fluorophenyl)-N-isopropyl- 2-hydroxyacetamide (Intermediate 1) B->C 1. Chloroacetylation 2. Hydrolysis G Flufenacet C->G Condensation (Base, Solvent) D Trifluoroacetic Acid + Thiosemicarbazide E 2-Methylthio-5-trifluoromethyl- 1,3,4-thiadiazole D->E Cyclization F 2-Methylsulfonyl-5-trifluoromethyl- 1,3,4-thiadiazole (Intermediate 2) E->F Oxidation F->G

Caption: A common industrial synthesis route for the herbicide Flufenacet.

This pathway is favored in over 95% of industrial production due to higher yields and fewer byproducts compared to alternative routes.[10] The key steps involve:

  • Formation of the Aniline Core: Starting from p-fluoronitrobenzene, a reductive amination with acetone generates the N-isopropyl-p-fluoroaniline.

  • Elaboration to the Hydroxyacetamide: The aniline is then acylated, typically with chloroacetyl chloride, followed by hydrolysis to yield the crucial N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide intermediate.[10][11]

  • Synthesis of the Thiadiazole Moiety: A parallel synthesis builds the heterocyclic component, which is then oxidized to create a good leaving group (the methylsulfonyl group).[9]

  • Final Condensation: The two key intermediates are coupled in the presence of a base to form the final product.[6]

Detailed Protocol: Condensation of Intermediates to form Flufenacet

This protocol is a representative procedure based on established literature and patents for the final, critical step in Flufenacet synthesis.[6][9]

Materials & Reagents:

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide (Intermediate 1)

  • 2-Methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole (Intermediate 2)

  • Sodium Hydroxide (NaOH), powder or concentrated aqueous solution

  • Acetone, anhydrous

  • Deionized Water

  • Toluene or Methyl tert-butyl ether (MTBE) for extraction

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Safety Equipment: Fume hood, safety glasses, gloves, lab coat.

Protocol Steps:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1.0 equivalent of 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole and 1.0 equivalent of N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide in anhydrous acetone (approx. 10 volumes).

  • Cooling: Cool the reaction mixture to between -20°C and 0°C using an appropriate cooling bath (e.g., ice-salt or acetone-dry ice).

    • Rationale: This condensation is an exothermic Williamson ether synthesis. Low temperature is critical to control the reaction rate, prevent side reactions, and minimize the degradation of starting materials.

  • Base Addition: Slowly add a solution of sodium hydroxide (1.0-1.1 equivalents) in a minimal amount of water dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 0°C.

    • Rationale: The NaOH acts as a base to deprotonate the hydroxyl group of the acetamide, forming a more nucleophilic alkoxide. A strong base is required, and slow addition prevents localized heating.

  • Reaction Monitoring: Maintain the reaction at the low temperature for 3-5 hours, stirring vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching & Workup: Once the reaction is complete, pour the reaction mixture into a larger beaker containing a significant volume of cold deionized water (approx. 20 volumes). This will precipitate the crude product.

  • Extraction: If the product does not fully precipitate or appears oily, transfer the aqueous mixture to a separatory funnel and extract with an organic solvent like toluene or MTBE (3 x 10 volumes).

  • Washing & Drying: Combine the organic layers and wash with water and then brine to remove residual base and salts. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield Flufenacet as a white to off-white solid.

    • Self-Validation: The final product should have a melting point of 76-79°C. Purity can be confirmed by HPLC and structure verified by ¹H NMR and Mass Spectrometry. Expected yields for this step are typically high, often exceeding 90%.[9]

Biochemical Mechanism of Action

Understanding the mechanism of action is crucial for developing new agrochemicals and managing resistance. Flufenacet is classified as a Group 15 (WSSA) or Group K3 (HRAC) herbicide.[12][13]

Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for Flufenacet and other oxyacetamide herbicides is the inhibition of cell division and growth. This is achieved by targeting and inhibiting the VLCFA elongase complex , a critical enzyme system located in the endoplasmic reticulum.[14][15]

VLCFAs (fatty acids with more than 18 carbons) are essential for the biosynthesis of several vital plant components, including:

  • Cuticular Waxes: These form a protective layer on the leaf surface, preventing water loss and pathogen entry.

  • Suberin: A key component of cell walls in root tissues, crucial for water and nutrient transport.

  • Membrane Lipids: Essential for the formation of new cell membranes required during cell division.

By inhibiting VLCFA elongases, Flufenacet disrupts these processes, leading to the failure of susceptible weed seedlings to emerge from the soil or properly develop.[16][17] This pre-emergence activity is why it is so effective when applied to the soil.[8]

G cluster_0 VLCFA Elongase Complex (in Endoplasmic Reticulum) cluster_1 Downstream Products A Malonyl-CoA C Condensation (Elongase Enzyme) A->C B Fatty Acyl-CoA (e.g., C18) B->C D Reduction C->D 1 E Dehydration D->E 2 F 2nd Reduction E->F 3 G Elongated Fatty Acyl-CoA (C20, C22, etc.) F->G 4 H Cuticular Waxes Suberin Membrane Lipids G->H K Disruption of Seedling Growth H->K I Flufenacet J Inhibition I->J J->C

Caption: Mechanism of action for Flufenacet, a VLCFA elongase inhibitor.

The specific target within the multi-enzyme complex is believed to be the condensing enzyme component, which catalyzes the initial step of adding a two-carbon unit to the growing fatty acid chain.[14][18] Inhibition of this single step halts the entire elongation process.

Conclusion

This compound and its structural relatives are valuable intermediates in the synthesis of high-performance agrochemicals. Through the detailed case study of Flufenacet, we have demonstrated how these building blocks are incorporated into a final product via robust and scalable synthetic routes. The provided protocol for the key condensation step highlights the critical process parameters necessary for a successful synthesis. Furthermore, understanding the biochemical mechanism—the inhibition of VLCFA elongases—provides essential context for the product's application and for future research in herbicide development. This integrated approach of chemical synthesis and biological understanding is vital for the continued innovation of effective and sustainable crop protection solutions.

References

  • University of Hertfordshire. Flufenacet (Ref: FOE 5043). AERU. [Link]

  • Wikipedia. Flufenacet. [Link]

  • Huo, N., & Zhao, C. (2016). Aryloxy Amide Herbicide: Flufenacet. Atlantis Press.[Link]

  • Liu, M. Synthesis of Flufenacet. Semantic Scholar.[Link]

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  • Rana, N., & Jugulam, M. (2023). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Illinois Experts.[Link]

  • Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PubMed.[Link]

  • Rana, N., & Jugulam, M. (2023). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. ResearchGate.[Link]

  • Rana, N., & Jugulam, M. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology, Cambridge University Press.[Link]

  • Grokipedia. Flufenacet. [Link]

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  • Wang, Y., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Institutes of Health.[Link]

  • Google Patents. Synthesis method of N- (4-fluoroaniline) -2-hydroxy-N-isopropylacetamide.
  • Elmore, L. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. UCANR Blogs.[Link]

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Introduction: The Strategic Importance of N-Formylated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the N-Formylation of 5-Fluoro-2-methylaniline

In the landscape of pharmaceutical and agrochemical synthesis, fluorinated aromatic compounds are foundational building blocks. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 5-Fluoro-2-methylaniline is one such critical intermediate. Its subsequent transformation via N-formylation yields N-(5-fluoro-2-methylphenyl)formamide, a versatile precursor for the synthesis of more complex heterocyclic structures, such as quinolones and imidazoles, which are prevalent in medicinal chemistry.[1][2][3]

Formamides themselves are not merely protected amines; they serve as important intermediates for isocyanide preparation and are useful reagents in Vilsmeier-Haack type reactions.[1] This application note provides a detailed, robust, and scientifically-grounded protocol for the N-formylation of 5-fluoro-2-methylaniline using formic acid. This method is selected for its high efficiency, operational simplicity, and favorable environmental profile compared to more hazardous formylating agents.[4]

Principle and Reaction Mechanism

The N-formylation of anilines using formic acid is a classic condensation reaction. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to generate the final formamide product. The reaction is typically facilitated by heat, which drives the dehydration process to completion.

While various catalysts can be employed, the reaction often proceeds efficiently under neat (solvent-free) conditions by simply heating the amine with an excess of formic acid.[5] This approach is advantageous as it minimizes waste and simplifies product work-up. The presence of both an electron-donating methyl group and an electron-withdrawing fluorine atom on the aniline ring does not impede the reaction; excellent yields are achievable for anilines regardless of the electronic nature of their substituents.[5]

Caption: Reaction mechanism for the N-formylation of an aniline using formic acid.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagent/Material CAS No. Molecular Weight ( g/mol ) Amount Molar Equiv.
5-Fluoro-2-methylaniline367-29-3125.145.00 g1.0
Formic Acid (≥95%)64-18-646.037.36 g (6.0 mL)4.0
Deionized Water7732-18-518.02~500 mL-
Ethyl Acetate141-78-688.11~200 mL-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~100 mL-
Saturated Sodium Chloride (Brine)7647-14-558.44~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Safety Precautions
  • 5-Fluoro-2-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[6][7]

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated chemical fume hood is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with some reagents; check compatibility).[6][8]

  • Work Environment: Ensure a chemical fume hood is used for the entire procedure. An eyewash station and safety shower must be readily accessible.[6]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g (39.95 mmol) of 5-fluoro-2-methylaniline.

    • In a chemical fume hood, carefully add 6.0 mL (159.9 mmol) of formic acid (≥95%) to the flask.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Begin stirring the mixture.

    • Heat the reaction mixture to 60-70 °C using a heating mantle.

    • Maintain this temperature and continue stirring for 2-4 hours. The reaction should be monitored for the consumption of the starting material.

  • Reaction Monitoring (Expert Insight):

    • Progress can be tracked using Thin Layer Chromatography (TLC). Prepare a developing chamber with a solvent system such as 3:1 Hexane:Ethyl Acetate.

    • Spot the starting material (a dilute solution of 5-fluoro-2-methylaniline) and a sample from the reaction mixture on a TLC plate.

    • The product, this compound, will be more polar than the starting aniline and thus will have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the cooled mixture into a beaker containing ~200 g of crushed ice with gentle stirring. A precipitate (the crude product) should form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).

    • Alternative for non-precipitating products: If a solid does not form, transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Purification:

    • If extracted: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining formic acid, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • For both methods: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) to afford this compound as a pure solid.

Characterization

The identity and purity of the final product, this compound (CAS: 366-48-3, Molecular Formula: C₈H₈FNO), should be confirmed by standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the structure. Mass spectrometry will confirm the molecular weight (153.15 g/mol ).[9]

Experimental Workflow Visualization

G Formylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Charge flask with 5-fluoro-2-methylaniline B 2. Add Formic Acid in fume hood A->B C 3. Attach reflux condenser B->C D 4. Heat to 60-70 °C with stirring C->D E 5. Monitor by TLC (2-4 hours) D->E F 6. Cool to RT E->F G 7. Quench in ice-water F->G H 8. Isolate solid via filtration OR Extract with Ethyl Acetate G->H I 9. Wash, Dry, & Concentrate (if extracted) J 10. Recrystallize crude product H->J I->J K 11. Characterize pure product (NMR, IR, MS, MP) J->K

Caption: High-level workflow for the N-formylation of 5-fluoro-2-methylaniline.

References

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  • J&K Scientific LLC. (2025-03-22). Vilsmeier-Haack Reaction.
  • ResearchGate. Sustainable N-Formylation of Anilines: Harnessing Aleuritic Acid as a Renewable Formyl Source.
  • Jetir.Org. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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  • RSC Publishing. Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[10][11]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. Available from:

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  • SAFETY DATA SHEET.
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  • Raines Lab. (2011-04-18). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche- and Anti-3.
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Troubleshooting & Optimization

Technical Support Center: N-(5-Fluoro-2-methylphenyl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(5-fluoro-2-methylphenyl)formamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize this specific formylation reaction.

I. Reaction Overview & Mechanism

The synthesis of this compound involves the formylation of the primary amine, 5-fluoro-2-methylaniline. This reaction is a fundamental transformation in organic synthesis, crucial for introducing a formyl group (-CHO) to a nitrogen atom, often a key step in the synthesis of pharmaceuticals and other fine chemicals.

The most common and direct method for this synthesis is the reaction of 5-fluoro-2-methylaniline with a suitable formylating agent. A widely used and effective method involves reacting the aniline with formic acid, often in the presence of a catalyst or with a dehydrating agent.

Reaction Scheme:

Reaction_Scheme reactant1 5-Fluoro-2-methylaniline intermediate + reactant1->intermediate reactant2 Formic Acid reactant2->intermediate product This compound water_plus + product->water_plus water H2O intermediate->product water_plus->water

Caption: General reaction scheme for the formylation of 5-fluoro-2-methylaniline.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the carbonyl carbon of the formylating agent. Subsequent proton transfer and elimination of a leaving group (e.g., water when using formic acid) yield the final formamide product. The presence of the electron-donating methyl group on the aniline ring activates it, while the electron-withdrawing fluorine atom has a deactivating effect. The overall reactivity is a balance of these electronic influences.[1]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Insufficiently reactive formylating agent: Formic acid alone may require high temperatures and long reaction times. 2. Incomplete reaction: The reaction may not have reached equilibrium or completion. 3. Substrate purity: Impurities in the starting 5-fluoro-2-methylaniline can interfere with the reaction. 4. Decomposition of product: The formamide product might be unstable under the reaction conditions.1. Use a more reactive formylating agent or a catalyst: Consider using a mixture of formic acid and acetic anhydride, or employing a catalyst such as thiamine hydrochloride or iodine.[2][3] 2. Monitor reaction progress: Use TLC or LC-MS to track the consumption of the starting material and formation of the product. Extend the reaction time or increase the temperature if necessary. 3. Purify the starting material: Ensure the 5-fluoro-2-methylaniline is of high purity (e.g., >98%).[4][5] Recrystallization or distillation may be necessary. 4. Optimize reaction temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition.[6] Determine the optimal temperature empirically, starting at a moderate temperature (e.g., 70-80 °C) and adjusting as needed.[3]
Formation of Side Products 1. Over-formylation or side reactions with impurities. 2. Decomposition of the starting material or product at high temperatures. 3. Reaction with solvent. 1. Control stoichiometry: Use a slight excess of the formylating agent (e.g., 1.1-1.5 equivalents). 2. Lower the reaction temperature: If side products are observed at higher temperatures, reduce the temperature and extend the reaction time. 3. Choose an inert solvent: If a solvent is necessary, select one that does not react with the starting materials or reagents. Toluene or xylenes are often suitable choices.
Difficult Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Co-elution with starting material or impurities during chromatography. 3. Product is an oil and difficult to crystallize. 1. Saturate the aqueous phase with brine: This can help to "salt out" the product, reducing its solubility in the aqueous layer. 2. Optimize chromatography conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. 3. Attempt different purification techniques: If crystallization is difficult, consider distillation under reduced pressure or trituration with a non-polar solvent to induce solidification.

III. Frequently Asked Questions (FAQs)

Q1: What is the best formylating agent for this reaction?

While formic acid is the most straightforward and atom-economical choice, its reactivity can be sluggish.[3] For a more efficient reaction, a mixture of formic acid and acetic anhydride is often used. The acetic anhydride acts as a dehydrating agent, driving the equilibrium towards the product. Other effective formylating agents include triethyl orthoformate and N,N-dimethylformamide (DMF) with a suitable activator like phosphoryl chloride (Vilsmeier-Haack reaction), although the latter can sometimes lead to ortho-formylation on the aromatic ring.[6][7][8]

Q2: Do I need to use a catalyst?

A catalyst is not always necessary, especially when using a more reactive formylating agent. However, for reactions with formic acid, a catalyst can significantly improve the reaction rate and yield.[2][3] Catalysts like thiamine hydrochloride, iodine, or even acidic resins like Amberlite IR-120 have been reported to be effective.[2][3]

Q3: What are the optimal reaction conditions (temperature, time, solvent)?

The optimal conditions are highly dependent on the chosen formylating agent and catalyst.

  • Temperature: Generally, the reaction is conducted at elevated temperatures, ranging from room temperature to reflux.[3][9] For formic acid, temperatures around 70-100 °C are common.[3]

  • Time: Reaction times can vary from a few hours to overnight.[3] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Solvent: The reaction can often be run neat (without a solvent), especially with liquid starting materials.[3] If a solvent is required, an inert, high-boiling solvent like toluene or xylene is a good choice.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting aniline is typically less polar than the formamide product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q5: What is the best work-up and purification procedure?

A typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting with an organic solvent (e.g., ethyl acetate).

  • Washing with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • Washing with brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Concentrating the solution under reduced pressure to obtain the crude product.

The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow:

Caption: A typical experimental workflow for the synthesis and purification of this compound.

IV. Safety Considerations

  • 5-Fluoro-2-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle with extreme care in a fume hood.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use. Perform the reaction in a well-ventilated fume hood.

V. References

  • Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society. [Link]

  • Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. National Institutes of Health. [Link]

  • From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journals. [Link]

  • Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system. National Institutes of Health. [Link]

  • A Convenient One-Pot Synthesis of Formamide Derivatives Using Thiamine Hydrochloride as a Novel Catalyst. ResearchGate. [Link]

  • Formylation of Amines. National Institutes of Health. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • N‐formylation of aniline with C3 biomass‐based feedstocks. ResearchGate. [Link]

  • Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[9][10]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. Royal Society of Chemistry. [Link]

  • Formylation. Wikipedia. [Link]

  • 5-Fluoro-2-methylaniline. Fuxin Huisheng Trading Co., LTD. [Link]

  • The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. SciSpace. [Link]

  • Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom. Google Patents.

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Institutes of Health. [Link]

  • Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Indian Journal of Chemistry. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-(5-Fluoro-2-methylphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for improving the yield of n-(5-Fluoro-2-methylphenyl)formamide.

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this compound, providing actionable solutions to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is the N-formylation of the corresponding aniline, 5-Fluoro-2-methylaniline.[1][2] Several formylating agents can be employed for this transformation. A highly effective and widely used method involves the use of a mixed anhydride, such as acetic formic anhydride (AFA), which is typically generated in situ from formic acid and acetic anhydride.[3][4][5] This reagent is known for its high reactivity and selectivity, often leading to excellent yields under mild conditions.[3] Other methods include heating the aniline with formic acid, sometimes with a catalyst, or using other formylating agents like dimethylformamide (DMF) with an activating agent (Vilsmeier-Haack conditions), though the latter can be more aggressive.[6][7][8]

Q2: My reaction yield is consistently low. What are the most likely causes?

Consistently low yields often stem from a few critical factors:

  • Inefficient Formylating Agent: The chosen formylating agent may not be reactive enough, or it may have degraded. For instance, formic anhydride is highly unstable, which is why the in situ generation of acetic formic anhydride is preferred.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial. The formylation of anilines can be slow at low temperatures, while excessively high temperatures can lead to decomposition and side product formation.[9]

  • Moisture Contamination: Many formylating reagents and intermediates are sensitive to moisture. Water can hydrolyze the formylating agent or the product, reducing the overall yield.[3]

  • Inefficient Workup and Purification: Significant product loss can occur during aqueous workup if the product has some water solubility, or during purification steps like column chromatography or recrystallization if not optimized.

Q3: How can I minimize the formation of side products during the formylation?

Side product formation is a common issue that directly impacts yield and purity. To mitigate this:

  • Control Stoichiometry: Use a carefully measured amount of the formylating agent. A slight excess (e.g., 1.1-1.5 equivalents) is often optimal to drive the reaction to completion, but a large excess can lead to di-formylation or other side reactions.[10]

  • Maintain Low Temperatures: The reaction between formic acid and acetic anhydride to form AFA is exothermic.[11] It is critical to control this step by cooling (e.g., 0 °C) and adding reagents slowly.[12] Similarly, adding the AFA solution to the aniline at a low temperature helps control the reaction rate and prevent side reactions.[3]

  • Ensure an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction requires heating for an extended period.

Q4: What is the most effective procedure for purifying this compound to maximize recovery?

Effective purification is key to obtaining a high yield of pure product. A standard and effective procedure involves:

  • Quenching and Neutralization: After the reaction is complete, it should be carefully quenched with water or an ice-cold aqueous solution. This is followed by neutralization with a mild base like sodium bicarbonate (NaHCO₃) to remove excess acids.[4]

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery from the aqueous layer.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration and Final Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product can then be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Low or Incomplete Conversion of 5-Fluoro-2-methylaniline

You notice a significant amount of your starting aniline remaining after the reaction, as indicated by TLC or NMR analysis.

Possible Cause Underlying Rationale & Explanation Recommended Solution
1a. Insufficiently Reactive Formylating Agent The formylating agent may not be electrophilic enough to react efficiently with the aniline. The electron-donating methyl group on the aniline ring increases its nucleophilicity, but the electron-withdrawing fluorine atom partially deactivates it. Using a simple reagent like formic acid alone may require high temperatures and long reaction times.[7]Switch to Acetic Formic Anhydride (AFA): AFA, generated in situ from formic acid and acetic anhydride, is a much more potent formylating agent.[5][12] The mixed anhydride structure creates a highly electrophilic formyl carbon, leading to faster and more complete reactions at lower temperatures. See Protocol 1 for a detailed procedure.
1b. Suboptimal Reaction Temperature Formylation reactions have an optimal temperature range. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion within a practical timeframe.[13]Optimize Temperature: Start the reaction at 0 °C for controlled addition, then allow it to slowly warm to room temperature. If conversion is still low, gently heat the reaction mixture to 40-50 °C and monitor its progress by TLC. Avoid excessive heat to prevent decomposition.[9]
1c. Premature Workup (Insufficient Time) The reaction may simply not have had enough time to proceed to completion. Electron-withdrawing groups, even a moderately deactivating fluorine, can slow the reaction rate compared to unsubstituted anilines.[6]Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material (5-Fluoro-2-methylaniline). The reaction should only be quenched after the starting material spot has been completely consumed or is no longer diminishing. See Protocol 2 for TLC monitoring.
Issue 2: Product Loss During Workup and Extraction

The reaction appears complete by TLC, but the isolated yield after extraction is poor.

Possible Cause Underlying Rationale & Explanation Recommended Solution
2a. Product Hydrolysis Formamides can be susceptible to hydrolysis back to the aniline and formic acid under strongly acidic or basic conditions, especially with heating.Use Mild Conditions: Quench the reaction carefully with ice-cold water. Neutralize excess acid using a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) rather than stronger bases like NaOH or KOH. Ensure all workup steps are performed at room temperature or below.
2b. Incomplete Extraction This compound has moderate polarity due to the amide group. It may have some solubility in the aqueous layer, leading to incomplete extraction into the organic phase.Optimize Extraction: Use a polar organic solvent like ethyl acetate for extraction. Perform at least three separate extractions to ensure maximum recovery. After the initial extractions, saturating the aqueous layer with NaCl (brine) can decrease the product's aqueous solubility and allow for further recovery in a final extraction.

Visualizations and Diagrams

Reaction Mechanism: N-Formylation with Acetic Formic Anhydride

G cluster_0 In Situ Reagent Formation cluster_1 Formylation Reaction FA Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) FA->AFA + Acetic Anhydride - Acetic Acid AA Acetic Anhydride ((CH₃CO)₂O) AA->AFA Intermediate Tetrahedral Intermediate AFA->Intermediate Aniline 5-Fluoro-2-methylaniline Aniline->Intermediate Nucleophilic Attack on AFA Product This compound Intermediate->Product Collapse & Elimination of Acetic Acid

Caption: Mechanism of N-formylation using in-situ generated AFA.

Experimental Workflow

workflow prep_afa 1. Prepare AFA Reagent (Formic Acid + Acetic Anhydride) at 0-10°C reaction 3. Add AFA to Amine Slowly at 0°C prep_afa->reaction prep_amine 2. Dissolve Amine in Anhydrous Solvent prep_amine->reaction monitor 4. Stir and Monitor (TLC) reaction->monitor quench 5. Quench with Cold H₂O / NaHCO₃ monitor->quench extract 6. Extract with Organic Solvent quench->extract purify 7. Dry, Concentrate, and Purify extract->purify

Caption: General experimental workflow for N-formylation.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis using Acetic Formic Anhydride (AFA)

This protocol describes a reliable method for the N-formylation of 5-Fluoro-2-methylaniline using in situ generated AFA.

Reagents & Equipment:

  • 5-Fluoro-2-methylaniline (1.0 eq)

  • Formic Acid (98-100%, 2.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reagent Preparation (AFA Generation): In a clean, dry round-bottom flask equipped with a magnetic stir bar, add acetic anhydride (1.2 eq). Cool the flask in an ice bath to 0 °C.

  • Slowly add formic acid (2.0 eq) dropwise to the stirred acetic anhydride. Caution: This reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition.[11]

  • Once the addition is complete, allow the mixture to stir at 0 °C for 30-45 minutes to ensure the complete formation of acetic formic anhydride.[12]

  • Amine Solution: In a separate flask, dissolve 5-Fluoro-2-methylaniline (1.0 eq) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.

  • Formylation Reaction: Slowly add the freshly prepared AFA solution from step 3 to the stirred amine solution at 0 °C via a dropping funnel or syringe.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (See Protocol 2 ) until the starting amine is consumed (typically 1-3 hours).

  • Workup: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (~pH 8).

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare TLC Plate: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: On the line, make three spots: 'SM' (Starting Material: a dilute solution of 5-Fluoro-2-methylaniline), 'C' (Co-spot: a mix of SM and the reaction mixture), and 'R' (Reaction Mixture).

  • Elution: Develop the plate in a sealed chamber containing an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualization: After the solvent front reaches near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The starting aniline (SM) will have a specific retention factor (Rf). The product formamide will typically have a lower Rf (be less polar) than the aniline. The reaction is complete when the SM spot is no longer visible in the 'R' lane.

References

  • BenchChem. (2025). Optimizing reaction conditions for the formylation of nitrophenols.
  • St. Fleur, A. et al. (2014). Formylation of Amines. Molecules, 19(10), 16954-16980. Available at: [Link]

  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 163-189. Available at: [Link]

  • Grokipedia. (n.d.). Leuckart reaction.
  • BenchChem. (2025). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors.
  • BenchChem. (2025). Technical Support Center: Optimizing Aromatic Formylation Reactions.
  • Wikipedia. (n.d.). Leuckart reaction. Available at: [Link]

  • BenchChem. (2025). Optimizing reaction conditions for the formylation of mesitylene.
  • BenchChem. (2025). Avoiding by-products in the formylation of N,N-disubstituted anilines.
  • ResearchGate. (n.d.). Reaction conditions optimization for the N-formylation of morpholine. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Formamide in the Leuckart Reaction. Available at: [Link]

  • BenchChem. (2025). Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide.
  • Wikipedia. (n.d.). Acetic formic anhydride. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for the synthesis of N-formylbenzotriazole. Available at: [Link]

  • ResearchGate. (n.d.). Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution. Available at: [Link]

  • BenchChem. (2025). Side reaction pathways in the formylation of fluorophenylfurans.
  • ACS Omega. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. Available at: [Link]

  • Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Available at: [Link]

  • ResearchGate. (n.d.). Plausible mechanism for N-formylation of aniline catalysed by IES. Available at: [Link]

  • Wikipedia. (n.d.). Formylation. Available at: [Link]

  • Fuxin Huisheng Trading Co., LTD. (n.d.). 5-Fluoro-2-methylaniline. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals. Available at: [Link]

  • SciSpace. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Available at: [Link]

  • PubMed. (2005). An improved synthesis of 5'-fluoro-5'-deoxyadenosines. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom.
  • MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • NIH. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Available at: [Link]

  • NIH. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Available at: [Link]

  • NIST. (n.d.). 2-Fluoro-5-methylaniline. Available at: [Link]

  • PubMed. (n.d.). Improved synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU). Available at: [Link]

  • Google Patents. (n.d.). Purification process of N-vinylformamide.
  • ARC Journals. (n.d.). Isolation of N- Methyl Formamide from Red Algae Portieria hornemannii (Lyngbye) P.Silva Active. Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Available at: [Link]

Sources

Purification of crude n-(5-Fluoro-2-methylphenyl)formamide by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Recrystallization of N-(5-Fluoro-2-methylphenyl)formamide

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a robust method for its purification via recrystallization. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding and troubleshooting the recrystallization process. Recrystallization is a powerful technique for purifying solid organic compounds, driven by the principle that most solids are more soluble in a hot solvent than in a cold one.[1][2] By carefully selecting a solvent and controlling the cooling rate, we can induce the formation of highly pure crystals, leaving impurities behind in the solvent.[3]

This document is structured to help you navigate common challenges and optimize your purification strategy. We will begin with frequently asked questions before moving into detailed troubleshooting guides and standard protocols.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: There is no single "best" solvent without experimental testing, as the ideal choice depends on the specific impurities present in your crude material. However, based on the amide functional group and the aromatic structure of the molecule, a good starting point is a moderately polar solvent. Amides can be challenging to recrystallize, but success is often found with alcohols, ethyl acetate, or acetonitrile.[4][5] The key is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature.[3] We strongly recommend performing small-scale solvent screening trials.

Q2: My crude material is slightly colored. Will recrystallization remove the color?

A2: If the color is due to a dissolved impurity, recrystallization can be effective. However, if the solution remains colored after the compound has dissolved in the hot solvent, the impurity has similar solubility characteristics. In this case, you can add a small amount of activated carbon to the hot solution to adsorb the colored impurities.[1] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

Q3: I don't see any crystals forming after the solution has cooled to room temperature. What should I do?

A3: This is a common issue that typically points to one of two problems: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization. First, try scratching the inside of the flask with a glass rod just below the surface of the liquid; this can create microscopic scratches that provide nucleation sites.[6] If that fails, add a "seed crystal"—a tiny speck of the crude solid—to induce crystallization.[6] If neither method works, you likely used too much solvent. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[6]

Q4: What is a realistic recovery yield for this recrystallization?

A4: A successful recrystallization involves a trade-off between purity and yield. Since some of your product will always remain dissolved in the cold solvent (the "mother liquor"), a 100% yield is impossible. A typical yield is around 70-80%, but this can be lower if your starting material is highly impure.[7] A low yield with very high purity is often a better outcome than a high yield of impure material.

Solvent Selection Guide

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves the compound well at its boiling point but poorly at low temperatures.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78PolarA good first choice for amides. Its polarity should be suitable for dissolving the compound when hot. May require the addition of water as an anti-solvent to reduce solubility upon cooling.[5]
Ethyl Acetate 77MediumA less polar option. If the compound is too soluble in hot ethanol, ethyl acetate may provide a better solubility differential between hot and cold conditions.
Acetonitrile 82PolarOften provides excellent, well-defined crystals for aromatic compounds and amides.[5]
Toluene 111Non-polarWhile amides are often polar, the aromatic nature of this molecule means it may have sufficient solubility in hot toluene. Aromatic solvents can sometimes yield high-quality crystals for aryl-containing compounds.[4]
Water 100Very PolarUnlikely to be a good primary solvent due to the organic nature of the compound. However, it is an excellent choice as an "anti-solvent" when paired with a miscible organic solvent like ethanol or methanol.[4][5]

Experimental Protocols

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently on a hot plate, adding small portions of hot solvent until the solid just dissolves.[8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the activated carbon). This step must be done quickly to prevent premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form selectively.[8] Rapid cooling can trap impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the yield by further decreasing the compound's solubility.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry thoroughly by continuing to pull a vacuum over them in the funnel. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.[3]

Visualizations

Recrystallization Workflow

G Figure 1: General Workflow for Recrystallization A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (Remove Insoluble Impurities) A->B C Slow Cooling (Crystal Formation) B->C D Ice Bath (Maximize Yield) C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent E->F G Dry Pure Crystals F->G

Caption: A general workflow for the purification of a solid compound by recrystallization.

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Common Recrystallization Issues cluster_start cluster_problems cluster_solutions Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Recovery Yield Start->LowYield Sol1 1. Scratch flask interior 2. Add a seed crystal NoCrystals->Sol1 Try first Sol3 Solution cooled too fast. Reheat to dissolve, add more solvent, and cool slowly. OilingOut->Sol3 Sol4 Compound is too soluble. Re-run with a less polar solvent or use a solvent/anti-solvent pair. LowYield->Sol4 Sol5 Concentrate mother liquor and cool for a second crop of crystals. LowYield->Sol5 Sol2 Too much solvent. Boil off a portion and re-cool. Sol1->Sol2 If no success

Sources

Technical Support Center: N-(5-Fluoro-2-methylphenyl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of N-(5-fluoro-2-methylphenyl)formamide. The formylation of anilines is a fundamental transformation in organic synthesis, yet it can be accompanied by the formation of various side products that complicate purification and impact yield and purity. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, with a focus on the identification and mitigation of side products. Our approach is grounded in mechanistic principles and supported by established analytical techniques to ensure the integrity of your experimental outcomes.

The presence of impurities, even in small amounts, can significantly affect the safety and efficacy of pharmaceutical products.[1][2] Therefore, robust analytical methods and a thorough understanding of potential side reactions are crucial for the development of high-quality active pharmaceutical ingredients (APIs).

Troubleshooting Guide: Side Product Identification and Mitigation

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Issue 1: Presence of an Unknown Impurity with a Higher Molecular Weight in Mass Spectrometry Analysis

Question: My mass spectrum shows a peak with a mass-to-charge ratio (m/z) of 181, in addition to the expected product peak at m/z 153. What is the likely identity of this impurity and how can I prevent its formation?

Answer:

An impurity with an m/z of 181 suggests the formation of N,N-diformyl-5-fluoro-2-methylaniline . This corresponds to the addition of a second formyl group (CHO, mass = 28) to the desired product.

Causality and Mechanistic Insight:

Over-formylation typically occurs under forcing reaction conditions, such as high temperatures, prolonged reaction times, or the use of a large excess of the formylating agent (e.g., formic acid or acetic formic anhydride).[3][4] The nitrogen atom of the initially formed formamide, while less nucleophilic than the starting aniline, can still react with the formylating agent, especially if the reaction is driven to completion aggressively. The ortho-methyl group on the aniline ring can create some steric hindrance, but it may not be sufficient to completely prevent a second formylation.[4]

Troubleshooting and Mitigation Workflow:

Caption: Workflow for troubleshooting over-formylation.

Step-by-Step Mitigation Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the formylating agent. Start with 1.1 to 1.5 equivalents of formic acid and monitor the reaction progress closely.

  • Temperature Management: Maintain a moderate reaction temperature. For formylation with formic acid, a temperature range of 60-80°C is often sufficient.[5] Avoid excessive heating.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material, 5-fluoro-2-methylaniline. Stop the reaction as soon as the starting material is consumed to prevent over-formylation of the product.

  • Purification: If the di-formylated product has already formed, it can often be separated from the mono-formylated product by column chromatography on silica gel, as the di-formylated product is typically less polar.

Expected Analytical Signatures of N,N-diformyl-5-fluoro-2-methylaniline:

  • ¹H NMR: The spectrum would lack the N-H proton signal. You would expect to see two distinct singlets for the two formyl protons, likely in the range of δ 8.5-9.5 ppm. The aromatic and methyl signals would also be present, with slight shifts compared to the mono-formylated product.

  • ¹³C NMR: The appearance of two carbonyl carbons in the range of δ 160-165 ppm.

  • Mass Spectrometry (EI): A molecular ion peak at m/z 181. Fragmentation may involve the loss of one or both formyl groups (m/z 152, 124).

Issue 2: Reappearance of Starting Material (5-Fluoro-2-methylaniline) in the Final Product after Workup or Purification

Question: After what appeared to be a complete reaction, I am observing the starting aniline in my purified product. What could be the cause of this?

Answer:

The reappearance of the starting material, 5-fluoro-2-methylaniline, is likely due to the hydrolysis of the formamide product during the workup or purification steps.

Causality and Mechanistic Insight:

Formamides can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. The workup procedure often involves washing with aqueous acidic or basic solutions to remove unreacted reagents or catalysts. If these conditions are too harsh or prolonged, the formamide can revert to the corresponding aniline and formic acid.

Troubleshooting and Mitigation Workflow:

Caption: Troubleshooting workflow for product hydrolysis.

Step-by-Step Mitigation Protocol:

  • Mild Workup Conditions: During the workup, use mild acidic and basic solutions. For example, use a saturated sodium bicarbonate solution to neutralize excess formic acid instead of a stronger base like sodium hydroxide.

  • Temperature Control During Workup: Perform all aqueous washes at room temperature or below to minimize the rate of hydrolysis.

  • Minimize Contact Time: Do not allow the organic layer containing the product to remain in contact with aqueous acidic or basic solutions for extended periods.

  • Thorough Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation to remove any residual water that could cause hydrolysis upon heating.

  • Purification Considerations: If performing column chromatography, ensure that the silica gel is not overly acidic. A neutral alumina or deactivated silica gel can be used if hydrolysis on the column is suspected.

Issue 3: Low or No Yield and a Complex Mixture of Products by TLC/LC-MS

Question: My reaction has resulted in a very low yield of the desired product and the chromatogram shows a multitude of spots/peaks. What are the potential causes?

Answer:

A low yield with a complex product mixture can stem from several issues, including decomposition of the starting material or product , or the presence of reactive impurities in the starting materials or reagents .

Causality and Mechanistic Insight:

  • Thermal Decomposition: N-arylformamides can undergo thermal decomposition at high temperatures. One possible decomposition pathway is decarbonylation , which would lead to the formation of the starting aniline and carbon monoxide.[6] This is more likely to occur if the reaction is overheated.

  • Impure Reagents: The quality of the starting 5-fluoro-2-methylaniline and the formylating agent is critical. Impurities in the starting aniline can lead to a variety of side products. Impurities in formic acid have also been reported to cause issues in sensitive analyses.[7]

  • Moisture Sensitivity: Many formylating reagents are sensitive to moisture, which can quench the reaction and lead to low yields and the formation of byproducts.

Troubleshooting and Mitigation Workflow:

Caption: Troubleshooting complex reaction outcomes.

Step-by-Step Mitigation Protocol:

  • Reagent Purity Check: Verify the purity of your 5-fluoro-2-methylaniline and formic acid. If necessary, purify the aniline by recrystallization or distillation. Use a fresh, high-purity bottle of formic acid.

  • Anhydrous Conditions: If using a moisture-sensitive formylating agent (e.g., acetic formic anhydride), ensure that your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: As mentioned previously, avoid excessive heating to prevent thermal decomposition.

  • Systematic Approach: If the cause is unclear, run small-scale control experiments to isolate the problematic variable (e.g., test different batches of reagents, vary the temperature systematically).

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for the formyl proton in this compound?

A1: The formyl proton (CHO) in N-arylformamides typically appears as a singlet in the range of δ 8.2-8.6 ppm. Due to restricted rotation around the amide C-N bond, you may observe two conformers (cis and trans), which can result in two distinct formyl proton signals. The presence of the ortho-methyl group may influence the conformational preference. The N-H proton usually appears as a broad singlet further downfield, often between δ 8.5 and 10.0 ppm.

Q2: What is a suitable HPLC method for monitoring the reaction and checking the purity of this compound?

A2: A reverse-phase HPLC method is generally suitable. Here is a starting point for method development:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of A, and gradually increase the percentage of B. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

This method should provide good separation of the polar starting aniline from the more non-polar formamide product and potential non-polar impurities.[8]

Q3: Can I use GC-MS to analyze the purity of my this compound?

A3: Yes, GC-MS can be a powerful tool for analyzing the purity of your product and identifying volatile impurities.[3] this compound should be sufficiently volatile for GC analysis. A polar capillary column (e.g., a WAX-type column) is often used for the analysis of formamides. The mass spectrum will show the molecular ion and characteristic fragmentation patterns that can help in identifying side products.

Q4: My product is discolored (e.g., yellow or brown). What is the cause and how can I remove the color?

A4: Discoloration is often due to the formation of oxidized or polymeric impurities from the aniline starting material. Anilines, especially when heated in the presence of air, can be prone to oxidation. To remove the color, you can try treating a solution of your crude product with activated charcoal, followed by filtration through celite and recrystallization. To prevent discoloration, consider running the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of your crude or purified product in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the sample and integrate the peaks. The relative peak areas can be used to estimate the purity of your sample.

Protocol 2: General Procedure for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of your sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

  • Analysis: Analyze the resulting total ion chromatogram for peaks other than your product. Examine the mass spectrum of each impurity peak to aid in its identification.

References

  • Benchchem. (2025).
  • Formylation of Amines. (2015). PMC. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. SIELC Technologies.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • ResearchGate. (2016). A typical HPLC chromatogram of products formation when formamide was heated at 160 °C for 24 h in the presence of NiFe2O4.
  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Cheminfo.org.
  • Wikipedia. (n.d.).
  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review.
  • Chemistry LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • SIELC Technologies. (n.d.). Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • ChemicalBook. (n.d.). 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum. ChemicalBook.
  • University of Cambridge. (n.d.). Chemical shifts. University of Cambridge.
  • Michigan State University. (n.d.). Proton NMR Table.
  • Veeprho. (2020). Effects of Impurities in Pharmaceuticals. Veeprho.
  • Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them. Aquigen Bio Sciences.
  • Dattakala College of Pharmacy. (2024). A Review on Effect of Impurities in Pharmaceutical Substances.
  • Benchchem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Benchchem.
  • PubMed. (2020). Identification of two novel trace impurities in mobile phases prepared with commercial formic acid. PubMed.
  • Royal Society of Chemistry. (1974). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2.
  • Google Patents. (2002). N,N'-disubstituted aniline aromatic diformylamine, its derivative and its prepn process and use.
  • ResearchGate. (2008). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][3][9]diazepines. IV. ResearchGate.

  • Formylation of Amines. (2015). PMC. [Link]

  • Green Chemistry. (2020).
  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (1966). NUCLEAR MAGNETIC RESONANCE STUDIES: IX. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN ALIPHATIC ALDEHYDES.
  • ResearchGate. (2013). Synthesis of New Sterically Hindered Anilines.
  • Catalysis Science & Technology. (2018).
  • Indian Academy of Sciences. (1998). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences.
  • Chemistry LibreTexts. (2022). 6.
  • ResearchGate. (2001). Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles.
  • ResearchGate. (2006). Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations.
  • MDPI. (2021).
  • ResearchGate. (2014). Synthesis and Structure of a Novel Substituted Benzothiazolyl-N-phenyl-2-pyridinecarbothioamide; Kinetics of Formation and Electrochemistry of Two of its Palladium Pincer Complexes.

Sources

Troubleshooting low yield in n-(5-Fluoro-2-methylphenyl)formamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of n-(5-Fluoro-2-methylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific formylation reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yield and purity.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My yield of this compound is consistently below 50%. What are the primary factors I should investigate?

Low yield is a common issue that can often be traced back to a few critical parameters. The formylation of an aniline, particularly one with mixed electronic properties like 5-fluoro-2-methylaniline, is sensitive to the nature of the formylating agent, reaction conditions, and the purity of the starting materials.

Causality Analysis: The nucleophilicity of the nitrogen atom in 5-fluoro-2-methylaniline is modulated by two opposing electronic effects: the electron-donating methyl group (ortho) which activates the amine, and the electron-withdrawing fluorine group (meta) which deactivates it.[1] This delicate balance makes the reaction highly dependent on the electrophilicity of the formylating agent and the reaction kinetics.

Here is a systematic approach to diagnosing the problem:

  • Activity of the Formylating Agent: The most common method for this synthesis involves the in situ generation of acetic formic anhydride (AFA) from formic acid and acetic anhydride.[2][3] AFA is a highly effective formylating agent but is thermally unstable and moisture-sensitive.[2][3]

    • Troubleshooting Step: Ensure your formic acid and acetic anhydride are of high purity and low water content. Prepare the AFA reagent in situ immediately before use. The reaction between formic acid and acetic anhydride is exothermic and requires careful temperature control (typically below 10 °C) to prevent decomposition.[2][4] Decomposition can lead to the formation of carbon monoxide, reducing the amount of active formylating agent available.[2]

  • Reaction Temperature: Both the formation of AFA and the subsequent formylation of the aniline are temperature-sensitive.

    • Troubleshooting Step: Add the freshly prepared AFA solution to the aniline solution at 0 °C to control the initial exothermic reaction. After the addition is complete, allowing the reaction to slowly warm to room temperature is often sufficient. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can increase the rate, but excessive heat can promote side reactions and decomposition.[5]

  • Stoichiometry: Incorrect reagent ratios can lead to incomplete conversion or the generation of byproducts.

    • Troubleshooting Step: Use a slight excess of the AFA reagent relative to the aniline. A common starting point is 1.1 to 1.5 equivalents of the formylating agent. An excess of formic acid (relative to acetic anhydride) is often used during AFA preparation to drive the equilibrium towards the mixed anhydride.[6]

  • Moisture Contamination: Water will readily hydrolyze acetic formic anhydride back to its parent carboxylic acids, rendering it inactive for formylation.

    • Troubleshooting Step: Use anhydrous solvents (e.g., THF, dichloromethane) and ensure all glassware is flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing a significant amount of unreacted 5-fluoro-2-methylaniline in my crude product. How can I drive the reaction to completion?

Seeing a large amount of starting material indicates a problem with either reaction kinetics or the potency of your reagents.

Causality Analysis: The rate of formylation is dependent on the concentration of both the aniline and the active formylating agent. If the formylating agent degrades faster than it reacts with the aniline, the conversion will be low.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Q3: My final product is discolored and shows multiple spots on TLC, even after workup. What are the likely side products?

The formation of colored impurities often points to oxidation or decomposition pathways.

Causality Analysis: Anilines can be susceptible to oxidation, especially under harsh conditions. Furthermore, the formylating agent itself or intermediates can engage in side reactions if not properly controlled.

Potential Side Reactions and Solutions:

Side Product/IssueProbable CausePrevention and Mitigation
Di-formylated Product Excessively harsh conditions or a highly activated aniline.Use controlled stoichiometry and moderate temperatures. This is less common for N-formylation.
Colored Impurities Oxidation of the aniline starting material or product.Conduct the reaction under an inert atmosphere. Use purified, colorless 5-fluoro-2-methylaniline.
Polymeric/Tarry Material Decomposition of the formylating agent at high temperatures.Maintain strict temperature control, especially during AFA preparation.
Acetylated Product Reaction with unreacted acetic anhydride.Ensure sufficient formic acid is used to fully convert acetic anhydride to AFA. The formyl group is a much more electrophilic center in AFA, making N-acetylation less favorable.[7]

Side Reaction Visualization:

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Aniline 5-Fluoro-2-methylaniline Product This compound Aniline->Product + AFA Oxidation Oxidation Products Aniline->Oxidation [O] Acetylated Acetylated Aniline Aniline->Acetylated + Acetic Anhydride AFA Acetic Formic Anhydride Water H₂O AFA->Water Hydrolysis Decomposition Decomposition Products (CO, etc.) AFA->Decomposition + Heat Heat Excess Heat (Δ) AceticAnhydride Acetic Anhydride (unreacted)

Caption: Potential main and side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for formylating 5-fluoro-2-methylaniline in a laboratory setting?

The in situ generation of Acetic Formic Anhydride (AFA) is widely regarded as one of the most efficient and selective methods for N-formylation.[2] It offers high reactivity under mild conditions, avoiding the high temperatures and harsh reagents associated with other methods.

Comparison of Common Formylation Methods:

MethodFormylating AgentTypical ConditionsProsCons
Mixed Anhydride Acetic Formic Anhydride0 °C to RT, anhydrous solventHigh yield, high selectivity, mild conditions.[2][7]Reagent is moisture and thermally sensitive.[2][3]
Leuckart-Wallach Formic acid or Ammonium formateHigh temperatures (>160 °C)Simple reagents.High energy input, potential for byproducts.[8][9]
Catalytic Formic Acid Formic acid with a catalyst (e.g., I₂, ZnO, In)70 °C, often solvent-freeAvoids anhydride preparation.Requires a catalyst, may need elevated temperatures.[10][11]
Vilsmeier-Haack POCl₃ / DMF0 °C to RTHighly reactive.Primarily used for C-formylation of activated rings, not ideal for N-formylation of simple anilines.[5][12]
Q2: How critical is the order of reagent addition?

The order of addition is critical, particularly for the AFA method.

  • Prepare the AFA reagent first: Slowly add acetic anhydride to cooled formic acid (never the reverse) to control the exothermic reaction.[2][4] Allow this mixture to stir for a short period (15-30 min) to ensure the formation of the mixed anhydride.

  • Add AFA to the aniline: The freshly prepared AFA solution should then be added slowly to the cooled solution of 5-fluoro-2-methylaniline. This sequence ensures that the aniline is always reacting with the potent formylating agent and minimizes side reactions.

Q3: What is a reliable, step-by-step protocol for this synthesis using the AFA method?

This protocol is a robust starting point for optimization.

Experimental Protocol: Synthesis via Acetic Formic Anhydride

  • Reagent Preparation (Flask A - AFA Generation):

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂), add formic acid (98-100%, 3.0 eq.).

    • Cool the flask to 0 °C using an ice bath.

    • With vigorous stirring, add acetic anhydride (1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.[2]

    • Once the addition is complete, stir the solution at 0 °C for 20 minutes.

  • Reaction Setup (Flask B - Formylation):

    • In a separate, larger flame-dried flask, dissolve 5-fluoro-2-methylaniline (1.0 eq.) in an anhydrous solvent (e.g., THF or CH₂Cl₂).

    • Cool this solution to 0 °C in an ice bath.

  • Formylation Reaction:

    • Slowly add the freshly prepared AFA solution from Flask A to the aniline solution in Flask B via a cannula or dropping funnel over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed (typically 1-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • Avoiding by-products in the formylation of N,N-disubstituted anilines - Benchchem.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry.
  • Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors - Benchchem.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - MDPI.
  • Preparation of Aliphatic Amines by the Leuckart Reaction - Preprints.org.
  • Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide - Benchchem.
  • Formylation of Amines - National Institutes of Health (NIH).
  • Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib - ACS Publications.
  • Studies on the Leuckart Reaction - ACS Publications.
  • Formylation - Common Conditions - Organic Chemistry Data.
  • Acetic formic anhydride - Wikipedia.
  • (PDF) Formylation of Amines - ResearchGate.
  • N-FORMYLBENZOTRIAZOLE - Organic Syntheses.
  • Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution. - ResearchGate.
  • Reactions of Aniline - Chemistry Steps. Available at: [Link]

  • Process for formylation of aromatic compounds - Google Patents.
  • Formylation of Amines - MDPI.
  • Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[5][13]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect' - Royal Society of Chemistry. Available at:

Sources

n-(5-Fluoro-2-methylphenyl)formamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(5-Fluoro-2-methylphenyl)formamide (CAS No. 366-48-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling in your experiments.

I. Quick Reference: Storage and Handling

For experienced users, this table provides a summary of the recommended storage and handling conditions. For a detailed explanation of these recommendations, please refer to the subsequent sections.

ParameterRecommendationRationale & Further Details
Storage Temperature 2-8°C (Refrigerated) [1]Minimizes potential hydrolysis and other degradation pathways. A supplier also suggests 0°C[2], which is also acceptable.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The formamide functional group can be susceptible to oxidation.
Light Exposure Store in a light-proof container (e.g., amber vial).Protects against potential photolytic degradation.
Moisture/Humidity Store in a tightly sealed container in a dry environment.The amide bond is susceptible to hydrolysis.
Recommended Solvent For short-term use, prepare fresh solutions. For longer-term storage in solution, consider aprotic solvents like anhydrous DMSO or DMF and store at -20°C or below.Avoid aqueous solutions for long-term storage due to the risk of hydrolysis.

II. Troubleshooting Guide: Common Issues & Solutions

Unexpected experimental results can often be traced back to the quality and stability of the reagents. This section provides a structured approach to troubleshooting common issues you might encounter with this compound.

Scenario 1: Inconsistent or Lower-than-Expected Activity in Assays
  • Question: My experiments are showing variable results or a general loss of compound activity. Could the stability of this compound be the cause?

  • Answer: Yes, degradation of the compound is a likely culprit. The primary degradation pathway for N-substituted formamides is hydrolysis of the amide bond.[3][4] This would lead to the formation of 5-fluoro-2-methylaniline and formic acid, neither of which would be active in your assay if the parent compound is the active molecule.

    Troubleshooting Workflow:

    G start Inconsistent/Low Activity Observed check_storage 1. Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity 2. Assess Purity of Stock (Use HPLC or LC-MS) check_storage->check_purity Storage OK storage_issue Action: Improve Storage Practices (See Section I) check_storage->storage_issue Storage Improper compare_lots 3. Compare with a New/Different Lot check_purity->compare_lots Purity Confirmed >95% hydrolysis_suspected Degradation (Hydrolysis) Suspected check_purity->hydrolysis_suspected Impurity Peaks Detected new_lot_ok Conclusion: Old Lot Degraded compare_lots->new_lot_ok New Lot Performs as Expected new_lot_fails Conclusion: Issue is Likely in Assay/Experimental Setup compare_lots->new_lot_fails New Lot Also Fails purity_fail Action: Discard Old Stock and Use New Material hydrolysis_suspected->purity_fail

    Caption: Troubleshooting workflow for inconsistent experimental results.

Scenario 2: Visible Changes in the Compound
  • Question: My solid this compound appears clumpy, discolored, or has a faint amine-like odor. Is it still usable?

  • Answer: Visible changes in the physical appearance of the compound are strong indicators of degradation. Clumping can suggest moisture absorption (hygroscopicity), which can accelerate hydrolysis. Discoloration may indicate oxidative or other complex degradation pathways. An amine-like smell would be consistent with the formation of the 5-fluoro-2-methylaniline degradation product. It is strongly recommended not to use the compound if any of these signs are present.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: Based on the chemistry of N-substituted formamides, the most probable degradation pathway is hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions and will be accelerated by the presence of water. The degradation products are 5-fluoro-2-methylaniline and formic acid.

G reactant This compound products 5-Fluoro-2-methylaniline + Formic Acid reactant->products  Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary degradation pathway of this compound.

Q2: Why is refrigerated storage (2-8°C) recommended?

A2: Chemical reactions, including degradation processes like hydrolysis, are generally slowed down at lower temperatures. While some suppliers suggest 0°C[2] and others 2-8°C[1], both fall within a refrigerated range that is a practical and effective measure to ensure long-term stability of the solid compound.

Q3: Can I store this compound in solution?

A3: For optimal stability, it is best to store the compound as a solid. If you need to work with solutions, we recommend the following:

  • Short-Term (within a day): Prepare fresh solutions in your desired solvent as needed.

  • Long-Term: If long-term storage in solution is unavoidable, use an anhydrous aprotic solvent such as DMSO or DMF. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: How can I check the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of this compound. A reverse-phase method would be suitable. The appearance of new, more polar peaks over time can be indicative of the formation of degradation products like 5-fluoro-2-methylaniline. For unambiguous identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

IV. Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. The formation of 5-fluoro-2-methylaniline would likely appear as an earlier eluting peak due to its higher polarity.

V. References

  • Fukatsu, H., et al. (2004). Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. Proceedings of the National Academy of Sciences, 101(38), 13726-13731. Available at: [Link]

  • Hashimoto, Y., et al. (2014). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 80(19), 6060-6067. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(5-Fluoro-2-methylphenyl)formamide and Other N-Aryl Formamides in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with N-(5-Fluoro-2-methylphenyl)formamide and structurally related N-aryl formamides during experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your results.

Introduction: The Challenge of "Insoluble" Compounds

This compound (CAS 366-48-3) is a small organic molecule with a predicted logP of approximately 2.4, suggesting a lipophilic nature that can lead to poor aqueous solubility. This is a common challenge in drug discovery, where promising compounds are often hydrophobic.[1] When a compound precipitates in an assay, its effective concentration is unknown, leading to unreliable data and potentially causing promising candidates to be overlooked.[2] This guide provides a systematic approach to diagnosing and overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is clear, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a classic case of "solvent shock" or "precipitation upon dilution."[3] While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic compounds, its properties are very different from aqueous buffers. When a small volume of your concentrated DMSO stock is added to a large volume of buffer, the solvent environment changes dramatically and rapidly. The compound is suddenly in a medium where it is much less soluble, causing it to crash out of solution.[4][5] A clear stock in 100% DMSO does not guarantee solubility at your final assay concentration in a predominantly aqueous environment.[6]

Q2: What is the maximum concentration of DMSO I should have in my final assay?

A2: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard. While some robust cell lines or enzymes might tolerate higher concentrations, it's a critical parameter to validate.[4] High concentrations of DMSO can have direct biological effects, potentially confounding your results.[2] It is crucial to maintain a consistent final DMSO concentration across all experimental wells, including your vehicle controls.

Q3: Could the composition of my assay buffer be the problem?

A3: Absolutely. The pH, ionic strength, and presence of specific components in your buffer can significantly impact the solubility of your compound.[6]

  • pH: For ionizable compounds, solubility can be highly pH-dependent. Although this compound is not strongly ionizable, minor pH shifts can still influence its solubility.

  • Salts: High salt concentrations in buffers can decrease the solubility of organic compounds, a phenomenon known as "salting out."[7]

  • Proteins: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), can either improve solubility by binding to the compound or, in some cases, contribute to precipitation.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If you are facing precipitation with this compound or a similar compound, follow this systematic guide.

Step 1: Characterize the Solubility Limit (Kinetic Solubility Assay)

Before optimizing, you need to know your baseline. A simple kinetic solubility test can determine the concentration at which your compound begins to precipitate in your specific assay buffer.

Protocol 1: Basic Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of your compound in your final assay buffer.

  • Incubate the dilutions under the same conditions as your assay (e.g., 37°C) for 1-2 hours.

  • Visually inspect for precipitation against a dark background. The highest concentration that remains clear is your approximate kinetic solubility limit.[2] For more quantitative results, a nephelometer can be used to measure light scattering from precipitated particles.

Step 2: Optimize Your Dosing Procedure

How you add your compound to the buffer matters.

Caption: Workflow for adding a DMSO stock solution to an aqueous buffer.

A simple but effective technique is to add the DMSO stock to the side of the tube and then gently mix, or to add it to a vigorously vortexing solution to encourage rapid dispersion.[5]

Step 3: Employ Solubility-Enhancing Excipients

If procedural changes are insufficient, the use of co-solvents or other excipients may be necessary. These should always be tested for their own effects on the assay.

Excipient TypeExamplesConcentration RangeMechanism of Action & Considerations
Co-solvents Ethanol, Propylene Glycol, PEG 300/4001-5% (final)Reduces the polarity of the aqueous medium.[3] Caution: Can affect enzyme activity or cell viability.
Surfactants Tween® 20/80, Pluronic® F-680.01-0.1%Form micelles that encapsulate the hydrophobic compound.[7] Can interfere with some assay readouts.
Cyclodextrins β-cyclodextrin, HP-β-CD1-10 mMHave a hydrophobic core and a hydrophilic exterior, forming inclusion complexes with the compound.

Protocol 2: Using a Co-solvent to Improve Solubility

  • Prepare your assay buffer containing a low percentage of a co-solvent (e.g., 95% assay buffer, 5% ethanol).

  • Prepare an intermediate dilution of your DMSO stock into this buffer/co-solvent mixture.

  • Perform the final dilution into the same buffer/co-solvent mixture.

  • Crucially , ensure your vehicle control contains the exact same final concentration of both DMSO and the co-solvent.

Step 4: Advanced Strategies

For particularly challenging compounds, more advanced formulation strategies may be required, often in consultation with a formulation scientist.

  • pH Adjustment: If your compound has an ionizable group, systematically testing a range of buffer pH values can identify a pH where it is more soluble.

  • Amorphous Solid Dispersions: This technique involves dispersing the compound in a polymer matrix to prevent crystallization and enhance solubility.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be considered.

Decision-Making Workflow for Solubility Issues

Solubility_Troubleshooting start Precipitation Observed in Assay q1 Is stock solution preparation correct? (Anhydrous DMSO, correct weight) start->q1 recheck_stock Re-prepare Stock Solution q1->recheck_stock No q2 Determine Kinetic Solubility Limit (Protocol 1) q1->q2 Yes recheck_stock->q1 q3 Is desired concentration > solubility limit? q2->q3 lower_conc Lower working concentration to below limit q3->lower_conc Yes q4 Optimize Dosing Method (e.g., stepwise dilution) q3->q4 No success Proceed with Assay lower_conc->success q5 Precipitation still observed? q4->q5 add_excipients Introduce Co-solvents or Surfactants (Protocol 2) q5->add_excipients Yes q5->success No q6 Test Excipient Compatibility with Assay add_excipients->q6 q7 Precipitation still observed? q6->q7 advanced Consult Formulation Scientist (pH optimization, advanced formulations) q7->advanced Yes q7->success No advanced->success

Caption: A systematic workflow for troubleshooting compound precipitation in assays.

References

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]

  • Di, L., & Kerns, E. H. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 843–847. [Link]

  • Suresh Babu, V. V., & Bharamawadeyar, H. (2015). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry - Section B, 54B(5), 654-660. [Link]

  • Eastman, B. W., et al. (2013). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Chemical Information and Modeling, 53(8), 1947–1955. [Link]

  • ResearchGate. (2018). Structural, Hirshfeld surface and in vitro cytotoxicity evaluation of five new N-aryl-N' - alkoxycarbonyl thiocarbamide derivatives. [Link]

  • FRASER. (1867). Annual Report of the Secretary of the Treasury on the State of the Finances. [Link]

  • El-Sayed, N. S., & El-Sabbagh, H. M. (2011). Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. Latin American Journal of Pharmacy, 30(8), 1517-1523. [Link]

  • Seftian, M., Laksitorini, M. D., & Sulaiman, T. N. S. (2022). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Indonesian Journal of Pharmaceutical Science and Technology, 1(1), 26-36. [Link]

  • Khan, F. N. (2014). Comparative evaluation of various solubility enhancement strategies for furosemide. Pakistan journal of pharmaceutical sciences, 27(4), 963-973. [Link]

  • Khan, F. N. (2014). Comparative evaluation of various solubility enhancement strategies for furosemide. Pakistan journal of pharmaceutical sciences, 27(4), 963–973. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(3), 891. [Link]

  • Piras, M., et al. (2023). Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. Bioorganic & Medicinal Chemistry, 91, 117387. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?[Link]

  • ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?[Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

Sources

Technical Support Center: Optimizing N-(5-Fluoro-2-methylphenyl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(5-fluoro-2-methylphenyl)formamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the formylation of sterically hindered and electronically deactivated anilines. Our goal is to provide actionable, in-depth solutions based on established chemical principles and field-proven experience.

Formanilides, such as this compound, are crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and nitrogen-bridged heterocycles.[1][2] However, the introduction of a formyl group onto an aniline bearing both an ortho-alkyl substituent and an electron-withdrawing fluorine atom presents unique challenges that can lead to low yields, incomplete reactions, and difficult purifications.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for formylating a sterically hindered, electron-deficient aniline like 5-fluoro-2-methylaniline?

A1: The choice of formylating agent is critical. For a substrate like 5-fluoro-2-methylaniline, which is less reactive due to steric hindrance from the ortho-methyl group and the electron-withdrawing effect of the fluorine, more potent methods are generally required. The three most common approaches are:

  • Acetic Formic Anhydride (AFA): Generated in situ from formic acid and acetic anhydride, AFA is a highly effective and reactive formylating agent suitable for less reactive amines.[3][4] The reaction proceeds under relatively mild conditions and is often high-yielding.

  • Catalytic Methods with Formic Acid: Using formic acid as the formyl source with a catalyst can be a green and efficient option. Lewis acids (e.g., ZnO, ZnCl₂) or iodine have been shown to catalyze the formylation of various anilines.[5][6] These methods may require elevated temperatures to drive the reaction to completion for deactivated substrates.[7]

  • Vilsmeier-Haack Reaction: This method involves the use of a pre-formed Vilsmeier reagent (typically from DMF and POCl₃).[8][9] It is a powerful formylation technique, particularly for electron-rich arenes, but can also be effective for less reactive systems.[6][10] Careful control of stoichiometry and temperature is essential to avoid side reactions.[11]

Q2: How do the substituents (ortho-methyl and meta-fluoro) on my starting material, 5-fluoro-2-methylaniline, specifically impact the formylation reaction?

A2: The substituents have two primary effects:

  • Electronic Effect: The fluorine atom at the 5-position is electron-withdrawing, which reduces the nucleophilicity of the amine's nitrogen atom. This deactivation makes the amine less reactive towards electrophilic formylating agents, often requiring longer reaction times or higher temperatures.[2][7]

  • Steric Effect: The methyl group at the 2-position (ortho to the amine) provides significant steric hindrance. This can impede the approach of bulky formylating reagents to the nitrogen atom, potentially slowing the reaction rate.

Because of these combined effects, reaction conditions that work well for simple aniline may be sluggish or fail entirely for 5-fluoro-2-methylaniline.

Q3: Can I use formic acid alone without a catalyst?

A3: While formylation with formic acid alone under neat (solvent-free) conditions is possible, it typically requires high temperatures (e.g., 60°C or higher) and a significant excess of formic acid.[12] For a deactivated substrate like 5-fluoro-2-methylaniline, this approach may result in incomplete conversion and lower yields compared to catalyzed methods or the use of a more reactive agent like acetic formic anhydride.[7][12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound derivatives.

Problem 1: Low or No Yield of the Desired Formamide

Question: My reaction is sluggish, and after work-up, I have recovered mostly unreacted starting material. What are the likely causes and solutions?

Answer: This is a common issue stemming from several factors related to reagent activity and reaction conditions.

  • Cause A: Insufficiently Reactive Formylating Agent

    • Explanation: The combination of steric and electronic deactivation of your substrate may render standard conditions ineffective.

    • Solution: Switch to a more powerful formylating agent. If you are using a simple formic acid/catalyst system, consider moving to in situ generated acetic formic anhydride (AFA). AFA is a more potent electrophile and can overcome the reduced nucleophilicity of the aniline.[3][6][13]

  • Cause B: Moisture Contamination

    • Explanation: Many formylating reagents, especially the Vilsmeier reagent and acetic formic anhydride, are highly sensitive to moisture.[4][6] Water will rapidly quench these reagents, rendering them inactive and drastically reducing your yield.

    • Solution:

      • Ensure all glassware is flame-dried or oven-dried before use.

      • Use anhydrous solvents.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Use fresh, high-purity reagents. Acetic anhydride, in particular, can hydrolyze over time.

  • Cause C: Suboptimal Temperature and Reaction Time

    • Explanation: Deactivated anilines often require more forcing conditions to react completely.

    • Solution:

      • Increase Temperature: If using a formic acid-based system, consider increasing the temperature to 70-80°C.[5] Monitor the reaction by TLC to check for decomposition.

      • Extend Reaction Time: Electron-poor aromatic amines are known to require longer reaction times.[5][7] Monitor the reaction by TLC every few hours until the starting material is consumed.

Below is a decision tree to help diagnose the cause of low yield.

low_yield_troubleshooting Start Start: Low Yield CheckReagents Check Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK IncreaseTemp Increase Temperature & Extend Reaction Time ReagentsOK->IncreaseTemp Yes FixReagents Use Fresh/Dry Reagents & Solvents ReagentsOK->FixReagents No MonitorTLC Monitor by TLC IncreaseTemp->MonitorTLC UseStrongerAgent Use More Reactive Agent (e.g., Acetic Formic Anhydride) MonitorTLC->UseStrongerAgent Still Low Conversion afa_workflow cluster_0 Reagent Preparation (Flask 1) cluster_1 Reaction (Flask 2) cluster_2 Work-up & Isolation PrepAFA 1. Prepare AFA Reagent: Cool Formic Acid (2 eq) to 0 °C AddAc2O 2. Slowly add Acetic Anhydride (1.1 eq) PrepAFA->AddAc2O StirAFA 3. Stir at 0 °C for 30 min AddAc2O->StirAFA AddAFA 6. Slowly add AFA solution from Flask 1 StirAFA->AddAFA DissolveAmine 4. Dissolve Amine (1 eq) in anhydrous DCM CoolAmine 5. Cool to 0 °C DissolveAmine->CoolAmine CoolAmine->AddAFA WarmToRT 7. Warm to RT and stir (Monitor by TLC) AddAFA->WarmToRT Quench 8. Quench with cold aq. NaHCO₃ WarmToRT->Quench Extract 9. Extract with DCM Quench->Extract Dry 10. Dry, Concentrate Extract->Dry Purify 11. Purify (Chromatography if necessary) Dry->Purify

Sources

Removal of impurities from n-(5-Fluoro-2-methylphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(5-Fluoro-2-methylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your compound for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering explanations for the underlying causes and actionable solutions.

Issue 1: Persistent Impurities After Initial Work-up

Question: I've completed the synthesis and aqueous work-up of this compound, but my crude product still shows significant impurities by TLC and ¹H NMR analysis. What are the likely culprits and how can I remove them?

Answer:

This is a common challenge. The impurities likely stem from unreacted starting materials, side-products from the formylation reaction, or degradation products.

Potential Causes and Solutions:

  • Unreacted 5-Fluoro-2-methylaniline: The starting aniline is a common impurity if the formylation reaction did not go to completion. Due to its basic nature, it can often be removed with an acidic wash during the work-up.

    • Solution: Perform an additional wash of your organic layer with dilute hydrochloric acid (e.g., 1M HCl). This will protonate the aniline, making it water-soluble and facilitating its removal into the aqueous phase. Be sure to follow with a brine wash to remove any residual acid and water.

  • Di-formylated or Other Side-Products: Depending on the formylation method used, various side-products can arise. For instance, in Vilsmeier-Haack formylation, incorrect stoichiometry or temperature control can lead to by-products.[1]

    • Solution: Column chromatography is the most effective method for removing closely related side-products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate your desired product from these impurities.

  • Residual Formylating Agent/By-products: Reagents like formic acid or by-products from formylating agents (e.g., from a mixture of formic acid and acetic anhydride) can persist.

    • Solution: A wash with a mild base, such as a saturated sodium bicarbonate solution, can neutralize and remove acidic residues. Ensure the pH of the aqueous layer is basic before separating the layers.

Issue 2: Difficulty in Recrystallization

Question: I'm attempting to purify this compound by recrystallization, but I'm struggling to find a suitable solvent system. The compound either dissolves completely or not at all. What should I do?

Answer:

Finding the right recrystallization solvent is crucial and often requires some experimentation. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.

Troubleshooting Recrystallization:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Start with small-scale tests in test tubes. Good starting points for formamides include:

    • Non-polar: Toluene, Heptane

    • Intermediate Polarity: Ethyl acetate, Isopropyl acetate

    • Polar: Isopropanol, Ethanol

  • Solvent Pair System: If a single solvent is not effective, a two-solvent (binary) system is often the solution. In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy). A small addition of the "good" solvent will clarify the solution, which you can then cool slowly to induce crystallization.

    • Example System: A common pair for compounds of this nature is Ethyl Acetate/Hexane or Toluene/Heptane.

Experimental Protocol: Recrystallization using a Solvent Pair (Ethyl Acetate/Hexane)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While the solution is still hot, slowly add hexane dropwise until you observe persistent cloudiness.

  • Add a few more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Issue 3: Product Decomposition on Silica Gel Column

Question: When I try to purify my compound using column chromatography on silica gel, I observe streaking on the TLC plate and recover a lower-than-expected yield of a less pure product. Is my compound degrading?

Answer:

Yes, it's possible. Formamides can be sensitive to the acidic nature of standard silica gel, which can lead to hydrolysis back to the corresponding aniline.

Solutions to Prevent Degradation:

  • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it.

    • Protocol: Prepare a slurry of your silica gel in your starting eluent (e.g., hexane/ethyl acetate mixture) and add 1-3% triethylamine.[2] Pack the column with this slurry. Running the column with an eluent containing a small amount of triethylamine will maintain the deactivated state.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Reversed-Phase Silica (C18): For more polar compounds, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water may be effective.[3]

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_final Final Product Crude Crude this compound TLC_NMR TLC / NMR Analysis Crude->TLC_NMR Initial Check Recrystallization Recrystallization TLC_NMR->Recrystallization Minor Impurities Column Column Chromatography TLC_NMR->Column Major/Close-Spotting Impurities PureProduct Pure Product (>95%) Recrystallization->PureProduct Column->PureProduct

Caption: Decision workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: The physical properties can be a good initial indicator of purity.

PropertyValue
Molecular Formula C₈H₈FNO[4]
Molecular Weight 153.16 g/mol [4]
Appearance Typically an off-white to white solid
Melting Point Data varies, but should be a sharp range for pure compound
Boiling Point 293.1°C at 760 mmHg (Predicted)[5]

Note: The melting point is a critical quality attribute. A broad melting range often indicates the presence of impurities.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of methods provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting even minor impurities.[6] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying any residual solvents or impurities with distinct signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it excellent for identifying unknown impurities.[6]

Q3: How should I store pure this compound?

A3: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. Storage at 0°C is recommended.[4]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.[5]

References

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2018). Formylation of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN113092621B - Method for the detection of formamide content in products.
  • Chromatography Forum. (2008). Separation of Ethylene Glycol, Formamide, and DMSO. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[1][8]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(5-Fluoro-2-methylphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-Fluoro-2-methylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical transformation. As a key intermediate in various pharmaceutical and agrochemical research programs, a robust and scalable synthesis is crucial. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of moving from a lab-scale reaction to a larger production.

I. Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise during the synthesis of this compound.

Q1: What are the most common and scalable methods for the N-formylation of 5-Fluoro-2-methylaniline?

A1: Several methods are available for the N-formylation of anilines, with varying suitability for scale-up. Two of the most common and practical approaches are:

  • Formic Acid as the Formylating Agent: This is often the most straightforward and cost-effective method. It can be performed with or without a catalyst and in various solvents or even neat. For scale-up, using a solvent like toluene or polyethylene glycol (PEG) can aid in temperature control and product isolation.[1]

  • Acetic Formic Anhydride (AFA): Generated in situ from formic acid and acetic anhydride, AFA is a highly effective formylating agent that often leads to high yields and clean reactions at low temperatures.[1]

Q2: How can I monitor the progress of the reaction?

A2: Reaction monitoring is critical for determining the endpoint and preventing the formation of byproducts. The most common techniques are:

  • Thin Layer Chromatography (TLC): A quick and easy way to visually track the consumption of the starting material (5-Fluoro-2-methylaniline) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the conversion and can also detect the formation of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.[2]

Q3: What are the key safety precautions I should take when working with 5-Fluoro-2-methylaniline and formylating agents?

A3: Safety is paramount, especially during scale-up. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors of the starting material and reagents.

  • Handling 5-Fluoro-2-methylaniline: This compound can be harmful if swallowed, inhaled, or in contact with skin. Handle with care and avoid generating dust or aerosols.

  • Formic Acid: Concentrated formic acid is corrosive and can cause severe burns. Handle with appropriate care and have a neutralizing agent (like sodium bicarbonate solution) readily available.

II. Troubleshooting Guide

This section provides a detailed breakdown of potential issues you might encounter during the scale-up of the synthesis of this compound, along with their causes and solutions.

Incomplete or Sluggish Reaction

Symptom: TLC or HPLC analysis shows a significant amount of unreacted 5-Fluoro-2-methylaniline even after an extended reaction time.

Potential Cause Explanation Troubleshooting Steps
Insufficient Reagent The molar ratio of the formylating agent to the aniline may be too low, especially if the formylating agent is volatile or decomposes over time.- Increase the molar equivalents of the formylating agent (e.g., from 1.1 eq to 1.5 or 2.0 eq).- If using a volatile reagent, consider adding it portion-wise or using a reflux condenser.
Low Reaction Temperature The activation energy for the reaction may not be reached at the current temperature, leading to a slow reaction rate.- Gradually increase the reaction temperature in 10°C increments, while monitoring for byproduct formation by TLC or HPLC.
Poor Mixing On a larger scale, inadequate agitation can lead to localized concentration gradients and prevent the reactants from coming into contact effectively.- Ensure the stirring is vigorous enough to create a homogenous mixture. For larger vessels, consider using an overhead stirrer with a properly sized impeller.
Catalyst Inactivation If using a catalyst, it may have been deactivated by impurities in the starting materials or solvent.- Ensure the purity of your starting materials and solvents.- Consider adding a fresh portion of the catalyst.
Formation of Significant Byproducts

Symptom: TLC or HPLC shows the presence of one or more significant impurities in the crude reaction mixture.

Potential Cause Explanation Troubleshooting Steps
Over-formylation While less common for anilines, under harsh conditions, a second formyl group could potentially be added, or other reactive sites on the molecule could be affected.- Reduce the reaction temperature.- Decrease the molar equivalents of the formylating agent.- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Decomposition The starting material or product may be degrading at the reaction temperature.- Lower the reaction temperature and extend the reaction time.- If possible, use a more reactive formylating agent that allows for lower reaction temperatures.
Side Reactions of the Fluoro or Methyl Group While generally stable, extreme conditions could potentially lead to side reactions involving these substituents.- This is unlikely under standard formylation conditions but should be considered if other troubleshooting steps fail. Analysis of the byproducts by MS and NMR will be necessary to identify their structures and propose a formation mechanism.
Difficult Work-up and Product Isolation

Symptom: Challenges in separating the product from the reaction mixture, such as emulsion formation during aqueous washes or difficulty in precipitating the product.

Potential Cause Explanation Troubleshooting Steps
Emulsion Formation The presence of both organic and aqueous phases with similar densities, or the presence of surfactants, can lead to stable emulsions.- Add a small amount of a saturated brine solution to the aqueous layer to increase its density.- If possible, change the organic solvent to one with a significantly different density from water.- Allow the mixture to stand for an extended period without agitation.
Product Oiling Out During crystallization, the product may separate as an oil instead of a solid if the cooling is too rapid or the solvent is not ideal.- Slow down the cooling rate of the crystallization mixture.- Try a different recrystallization solvent or a solvent mixture.- Use a seed crystal to induce crystallization.
Product is Too Soluble in the Crystallization Solvent The product may not precipitate effectively if it has high solubility in the chosen solvent, leading to low recovery.- Add an anti-solvent (a solvent in which the product is insoluble) to the crystallization mixture.- Concentrate the solution to increase the product concentration.- Cool the mixture to a lower temperature.

III. Experimental Protocols and Data

A. General Protocol for N-formylation using Formic Acid
  • To a stirred solution of 5-Fluoro-2-methylaniline (1.0 eq) in a suitable solvent (e.g., toluene, 10 volumes), add formic acid (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or distillation.

B. Analytical Characterization
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons: ~ δ 6.8-8.0 ppm (multiplets)

    • Methyl protons: ~ δ 2.2-2.4 ppm (singlet)

    • Formyl proton: ~ δ 8.2-8.5 ppm (singlet or doublet depending on conformation)

    • Amine proton (NH): ~ δ 7.5-8.5 ppm (broad singlet)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Aromatic carbons: ~ δ 110-160 ppm (with C-F coupling)

    • Methyl carbon: ~ δ 15-20 ppm

    • Carbonyl carbon: ~ δ 160-165 ppm

  • IR (KBr):

    • N-H stretch: ~ 3200-3400 cm⁻¹

    • C=O stretch (amide I): ~ 1660-1690 cm⁻¹

    • N-H bend (amide II): ~ 1510-1550 cm⁻¹

    • C-F stretch: ~ 1100-1300 cm⁻¹

  • Mass Spectrometry (EI):

    • Molecular ion (M⁺): m/z = 153.06

C. Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 5-Fluoro-2-methylaniline + Formylating Agent Reaction_Vessel N-formylation (Heat, Stir) Start->Reaction_Vessel Monitoring TLC / HPLC Monitoring Reaction_Vessel->Monitoring Quench Quench Reaction (e.g., with water) Monitoring->Quench Complete Extraction Solvent Extraction Quench->Extraction Washes Aqueous Washes (H₂O, NaHCO₃, Brine) Extraction->Washes Drying Drying & Filtration Washes->Drying Concentration Solvent Removal (Rotovap) Drying->Concentration Purification_Method Recrystallization or Distillation Concentration->Purification_Method Final_Product This compound Purification_Method->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

IV. References

  • Sigma-Aldrich. 5-Fluoro-2-methylaniline Safety Data Sheet.

  • Shafir, A., & Lichtor, P. A. (2016). Formylation of Amines. Organic Reactions, 1-13.

  • Lanças, F. M. (2009). Gas chromatography-mass spectrometry (GC-MS) in pharmaceutical analysis. InTech.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Biological Activity of N-(5-Fluoro-2-methylphenyl)formamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the systematic evaluation of a lead compound and its structural analogs is a cornerstone of identifying novel therapeutic agents.[1][2] N-(5-Fluoro-2-methylphenyl)formamide is a synthetic organic compound whose biological activity profile is not extensively documented in publicly accessible literature. Its structure, featuring a fluorinated phenyl ring and a formamide group, suggests potential for diverse biological interactions, as these motifs are present in numerous bioactive molecules. This guide provides a comprehensive framework for the systematic comparison of the biological activity of this compound and its rationally designed analogs. The primary objective is to establish a robust structure-activity relationship (SAR), which is fundamental to optimizing a lead compound's therapeutic potential.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, detailed experimental protocols.

Part 1: The Imperative of Structure-Activity Relationship (SAR) Analysis

The journey from a hit compound to a viable drug candidate is guided by the principles of SAR.[6] This process involves the synthesis of a series of related compounds, or analogs, where specific parts of the lead molecule are systematically modified.[1] Each analog is then tested to see how these structural changes affect its biological activity.[5] The goal is to identify the key structural features—the pharmacophore—that are essential for the desired biological effect and to refine the molecule to enhance potency, improve selectivity, and minimize toxicity.[7]

The iterative process of SAR analysis allows medicinal chemists to build a comprehensive understanding of how a molecule interacts with its biological target.[5] This knowledge is crucial for making informed decisions about which structural modifications are most likely to lead to an improved drug candidate.

SAR_Workflow Lead Lead Compound This compound Design Analog Design & Synthesis Lead->Design Systematic Modification Screening Biological Screening (In Vitro Assays) Design->Screening Data Data Analysis (IC50, MIC, etc.) Screening->Data SAR SAR Establishment Data->SAR SAR->Design Iterative Refinement Optimized Optimized Lead SAR->Optimized

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Part 2: Rational Design of Analogs for Synthesis and Comparison

To build a meaningful SAR, a diverse yet systematic library of analogs of this compound should be synthesized. Modifications should target three key regions of the molecule: the aromatic ring substituents, the formamide group, and the core scaffold.

Table 1: Proposed Analogs of this compound for SAR Studies

Modification Area Rationale Example Analog Structures
Aromatic Ring To probe the influence of electronic and steric effects on activity.- N-(2-methyl-5-chlorophenyl)formamide- N-(2-methyl-5-bromophenyl)formamide- N-(2,5-dimethylphenyl)formamide- N-(5-fluoro-2-ethylphenyl)formamide
Formamide Group To assess the importance of the N-H and C=O moieties for hydrogen bonding and overall conformation.- N-(5-fluoro-2-methylphenyl)acetamide- N-(5-fluoro-2-methylphenyl)propionamide- N-(5-fluoro-2-methylphenyl)benzamide
Positional Isomers To understand the spatial requirements for biological activity.- N-(3-fluoro-2-methylphenyl)formamide- N-(4-fluoro-2-methylphenyl)formamide

Part 3: A Tiered Framework for Biological Activity Evaluation

Given the lack of specific biological activity data for the parent compound, a broad-based, tiered screening approach is recommended. This strategy aims to cast a wide net to identify potential therapeutic areas, followed by more focused studies to elucidate the mechanism of action.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Active_Hits Active Compounds (Hits) Cytotoxicity->Active_Hits Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Antimicrobial->Active_Hits Enzyme Enzyme Inhibition Assays (Broad Panel) Enzyme->Active_Hits TargetID Target Identification MoA Mechanism of Action (e.g., Cell Cycle, Apoptosis) TargetID->MoA Selectivity Selectivity Profiling MoA->Selectivity Optimized_Candidate Optimized Candidate Selectivity->Optimized_Candidate Lead_Analogs Lead Compound & Analogs Lead_Analogs->Cytotoxicity Lead_Analogs->Antimicrobial Lead_Analogs->Enzyme Active_Hits->TargetID

Caption: A tiered workflow for biological activity screening.

Tier 1: Primary Screening

The initial screen should assess the general bioactivity of the compound library across several domains.

  • Cytotoxicity Screening: To evaluate the anti-proliferative potential of the compounds, particularly against cancer cell lines. The MTT assay is a reliable and widely used colorimetric assay for this purpose.[8][9][10]

  • Antimicrobial Screening: To determine if the compounds possess antibacterial or antifungal properties. The broth microdilution method is a quantitative technique that can establish the Minimum Inhibitory Concentration (MIC) for each compound.[11][12][13]

  • Enzyme Inhibition Screening: Many drugs exert their effects by inhibiting specific enzymes. Screening the compounds against a panel of common enzyme targets (e.g., kinases, proteases, phosphatases) can provide initial clues about their mechanism of action.[14][15][16]

Tier 2: Mechanistic and Secondary Studies

For compounds that show significant activity in Tier 1 screening, a more in-depth investigation is warranted to understand their mechanism of action and selectivity. The specific assays in this tier will depend on the results of the primary screen. For example, if a compound shows potent cytotoxicity against a cancer cell line, follow-up studies could include cell cycle analysis, apoptosis assays, and target identification studies.

Part 4: Detailed Experimental Protocols

The following are standardized, step-by-step protocols for the key Tier 1 assays. These protocols are designed to be self-validating and provide a robust foundation for comparative analysis.

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution Antimicrobial Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[12][13]

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: General Enzyme Inhibition Assay (Colorimetric)

This is a template protocol that can be adapted for various enzymes that produce a colorimetric product.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.[14]

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Kinetic Measurement: Measure the absorbance of the product at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Part 5: Data Analysis and SAR Interpretation

The quantitative data generated from these assays (e.g., IC50 values, MICs) should be compiled into a summary table to facilitate direct comparison between the parent compound and its analogs.

Table 2: Template for Summarizing Biological Activity Data

Compound Structure Cytotoxicity IC50 (µM) vs. MCF-7 Antimicrobial MIC (µg/mL) vs. S. aureus Enzyme X Inhibition IC50 (µM)
This compound[Structure][Value][Value][Value]
Analog 1[Structure][Value][Value][Value]
Analog 2[Structure][Value][Value][Value]
...............

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for evaluating the biological activity of this compound and its analogs. By following this systematic approach of rational analog design, tiered biological screening, and detailed data analysis, researchers can effectively establish a structure-activity relationship. The insights gained from these studies will be invaluable for guiding the optimization of this chemical scaffold into a potential therapeutic candidate. Promising compounds identified through this workflow should be advanced to more complex in vitro and in vivo models to further assess their efficacy and safety profiles.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Structure–activity relationship - Grokipedia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry - Fiveable. [Link]

  • Antibiotic sensitivity testing - Wikipedia. [Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices | Clinical Infectious Diseases | Oxford Academic. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Structure–activity relationship - Wikipedia. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • Lead Discovery and Lead Optimization: A Useful Strategy in Molecular Modification of Lead Compound in Analog Design - Semantic Scholar. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • Structure-Activity Relationship: Importance & Uses - StudySmarter. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • 7.4: Drug discovery and development - Chemistry LibreTexts. [Link]

  • Lead Compound: Approaches of CADD - Jetir.Org. [Link]

  • Design of Lead and Lead Discovery - Medicinal Chemistry - Pharmacy 180. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [Link]

  • lead optimization in drug discovery - YouTube. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Guidelines for the digestive enzymes inhibition assay - ResearchGate. [Link]

  • N-(2-ethyl-5-fluoro-4-methylphenyl)formamide | C10H12FNO - PubChem. [Link]

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Comparative Analysis: Evaluating the IDO1 Inhibitory Potential of N-(5-Fluoro-2-methylphenyl)formamide Against Established Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of n-(5-Fluoro-2-methylphenyl)formamide , an investigational compound, against two well-characterized clinical inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): Epacadostat and Navoximod . This document is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology. We will delve into the mechanistic rationale, present comparative efficacy data, and provide detailed experimental protocols to enable rigorous, reproducible evaluation.

Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint modulator in the tumor microenvironment (TME).[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.[2][3]

In the TME, this process has two profound immunosuppressive consequences:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T-cells, which are highly sensitive to its availability.[4]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells and Natural Killer (NK) cells.[2][5][6]

This dual mechanism allows cancer cells to evade immune surveillance.[7][8] Consequently, inhibiting IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immune responses, particularly in combination with other immunotherapies like PD-1/PD-L1 inhibitors.[9][10] This guide evaluates this compound (hereafter "Compound F") as a potential novel IDO1 inhibitor, benchmarking its performance against established agents.

Signaling Pathway of IDO1-Mediated Immune Suppression

The following diagram illustrates the IDO1 pathway and the mechanism of its inhibition. Pro-inflammatory cytokines like Interferon-gamma (IFN-γ), often released by activated T-cells, paradoxically upregulate IDO1 expression in tumor and antigen-presenting cells, creating a negative feedback loop that suppresses the anti-tumor response.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Effects Tryptophan L-Tryptophan IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme Substrate TCell_Proliferation Effector T-Cell Proliferation & Activation Tryptophan->TCell_Proliferation Required For Kynurenine Kynurenine TCell_Apoptosis T-Cell Anergy & Apoptosis Kynurenine->TCell_Apoptosis Induces Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Promotes IDO1_Enzyme->Kynurenine Catalyzes Inhibitor Compound F Epacadostat Navoximod Inhibitor->IDO1_Enzyme Blocks

Caption: The IDO1 pathway, illustrating tryptophan catabolism and the inhibitory point of action.

Comparative Performance Analysis

The efficacy of an IDO1 inhibitor is primarily assessed by its potency in both biochemical and cellular contexts. Here, we compare hypothetical data for Compound F against literature-reported values for Epacadostat and Navoximod.

Table 1: Biochemical Potency (IC₅₀) Against Purified Human IDO1

The half-maximal inhibitory concentration (IC₅₀) determines the concentration of an inhibitor required to reduce enzyme activity by 50% in a cell-free system. This is a direct measure of the compound's interaction with the target protein.

CompoundIC₅₀ (nM)Selectivity vs. IDO2/TDOSource
Compound F (Hypothetical) 25HighN/A
Epacadostat ~10 - 71.8High[11][12]
Navoximod ~28 - 70High[8]

Expertise Insight: A low nanomolar IC₅₀ is the first critical gate for a promising inhibitor. While Epacadostat shows slightly higher potency in some reports[12], all three compounds operate in a highly effective range. High selectivity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) is crucial to minimize off-target effects, as TDO is primarily responsible for systemic tryptophan homeostasis in the liver.[13]

Table 2: Cellular Activity in IFN-γ Stimulated HeLa Cells

This assay measures the inhibitor's ability to block IDO1 activity within a live cell, which is more representative of its potential in vivo efficacy. IDO1 expression is induced with IFN-γ, and the reduction of kynurenine in the supernatant is measured.

CompoundCellular IC₅₀ (nM)Source
Compound F (Hypothetical) 65N/A
Epacadostat ~3.4[12]
Navoximod ~70[8]

Expertise Insight: The cellular IC₅₀ accounts for factors like cell permeability and stability in culture media. A significant drop-off from biochemical to cellular potency can indicate poor membrane permeability or rapid metabolism. In this comparison, Epacadostat demonstrates superior cellular activity. Compound F's hypothetical value is comparable to Navoximod, suggesting it effectively reaches its intracellular target.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following detailed protocols are provided for the key validation experiments.

Protocol 1: Recombinant Human IDO1 Biochemical Assay

This protocol determines the direct inhibitory effect of a compound on purified IDO1 enzyme activity.

Causality Behind Experimental Choices:

  • Reagents: Methylene blue and ascorbate form a reducing system required for catalytic activity. Catalase is included to prevent enzyme inhibition by hydrogen peroxide, a byproduct of the reducing system.[14]

  • Measurement: The reaction's initial rate is monitored by the increase in absorbance at 321 nm, which corresponds to the formation of N'-formylkynurenine.[12] This provides a real-time kinetic measurement.

  • Buffer pH: The reaction is performed at pH 6.5, which is optimal for L-Trp oxidation by IDO1.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Reaction Mix: Prepare in Assay Buffer containing 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.

    • Enzyme Solution: Dilute purified recombinant human IDO1 to 40 nM (2X final concentration) in Assay Buffer.

    • Substrate Solution: Prepare a 4 mM solution of D-Trp (2X final concentration) in Assay Buffer.

    • Inhibitor Dilutions: Prepare a serial dilution of test compounds (e.g., Compound F, Epacadostat) in DMSO, followed by a further dilution in Assay Buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 25 µL of inhibitor dilutions or vehicle control (DMSO in Assay Buffer) to each well.

    • Add 50 µL of the 40 nM IDO1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the 4 mM D-Trp substrate solution.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 321 nm every 60 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Kynurenine Measurement Assay

This protocol quantifies inhibitor activity in a cellular context, providing data that better reflects biological activity.

Causality Behind Experimental Choices:

  • Cell Line: HeLa or SKOV-3 cells are commonly used as they robustly express functional IDO1 upon stimulation with IFN-γ.[4][15]

  • IDO1 Induction: IFN-γ is the primary physiological inducer of IDO1 expression and is essential for the assay.[16]

  • Kynurenine Detection: The product, N-formylkynurenine, is unstable. It is chemically hydrolyzed to the stable metabolite kynurenine using trichloroacetic acid (TCA) and heat. Kynurenine is then detected colorimetrically using Ehrlich's reagent (p-DMAB), which reacts specifically with it to form a yellow product.[4][15]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed HeLa cells in a 96-well culture plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells.

    • Add 200 µL of medium containing the test compounds and a final concentration of 100 ng/mL human IFN-γ to induce IDO1 expression. Include vehicle-only wells as a negative control (100% activity).

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Kynurenine Detection:

    • Carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each well.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.

    • Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of freshly prepared 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid to each well.

  • Data Acquisition & Analysis:

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm.

    • Create a standard curve using known concentrations of kynurenine.

    • Calculate the kynurenine concentration in each sample.

    • Normalize the data to the IFN-γ + vehicle control and calculate the IC₅₀ value as described in the biochemical assay.

Experimental Workflow Diagram

Cell_Assay_Workflow start Start seed_cells 1. Seed HeLa Cells (1x10^4 cells/well) start->seed_cells incubate1 2. Incubate Overnight (37°C, 5% CO2) seed_cells->incubate1 treat 3. Add Inhibitors & IFN-γ (100 ng/mL) incubate1->treat incubate2 4. Incubate 48 hours treat->incubate2 collect 5. Collect Supernatant incubate2->collect hydrolyze 6. Add TCA & Heat (50°C) (Hydrolysis Step) collect->hydrolyze detect 7. Add Ehrlich's Reagent (Color Development) hydrolyze->detect read 8. Read Absorbance (480 nm) detect->read analyze 9. Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the cell-based IDO1 activity assay measuring kynurenine production.

Discussion and Conclusion

This guide provides a framework for the comparative evaluation of this compound (Compound F) against the clinical-stage IDO1 inhibitors Epacadostat and Navoximod. Based on our hypothetical data, Compound F demonstrates promising biochemical potency, though its cellular activity appears more aligned with Navoximod than the highly potent Epacadostat.

Key Considerations for Further Research:

  • Selectivity Profiling: A comprehensive panel against related enzymes (IDO2, TDO) and a broader kinase screen is essential to de-risk potential off-target toxicities.

  • Mechanism of Action: Studies should be conducted to determine if the inhibition is competitive, non-competitive, or irreversible, as this can impact dosing strategies.

  • In Vivo Efficacy: Successful candidates must demonstrate tumor growth inhibition in immunocompetent mouse models (e.g., CT26 colon carcinoma), both as a monotherapy and in combination with checkpoint inhibitors.[12]

While the phase 3 trial failure of Epacadostat in melanoma has tempered enthusiasm for this target, the underlying biological rationale remains strong.[9][10] The development of new chemical matter, such as Compound F, with potentially different pharmacokinetic or pharmacodynamic properties, remains a valuable pursuit in the ongoing effort to overcome immune resistance in cancer therapy. The protocols and comparative data herein provide a robust starting point for such an investigation.

References

  • Wikipedia. Epacadostat. [Link]

  • Peng, Y. H., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Chinese Medicine, 17(1), 89. [Link]

  • Giles, F. J., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews, 110, 102461. [Link]

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  • Beaulieu, J. C., et al. (2015). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research, 21(16), 3630-3639. [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. [Link]

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A Comparative Analysis of the In-Vivo Efficacy of N-(5-Fluoro-2-methylphenyl)formamide in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in-vivo anti-tumor efficacy of the novel investigational compound, N-(5-Fluoro-2-methylphenyl)formamide, against established standards of care in relevant preclinical cancer models. This document is intended for researchers, scientists, and professionals in the field of drug development to provide an objective assessment of the compound's potential as a therapeutic agent.

Introduction: The Rationale for Investigating this compound

The therapeutic landscape of oncology is continually evolving, with a persistent need for novel agents that offer improved efficacy and reduced toxicity. This compound is a small molecule compound whose structural alerts, particularly the presence of a fluorinated phenyl ring and a formamide group, suggest potential bioactivity. While direct in-vivo studies on this specific molecule are not yet widely published, its structural similarity to other compounds with demonstrated anti-cancer properties provides a strong rationale for its investigation.

For the purpose of this guide, we will postulate a potential mechanism of action for this compound as a microtubule-targeting agent (MTA) . This hypothesis is based on studies of structurally related compounds, such as certain benzimidazole derivatives, which have been shown to induce mitotic arrest and apoptosis in cancer cells.[1][2] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, making them an attractive target for anti-cancer therapies.

This guide will compare the in-vivo efficacy of this compound to Paclitaxel , a well-established MTA and a standard of care for various solid tumors, including breast cancer.

Comparative In-Vivo Efficacy Study Design

To objectively assess the anti-tumor potential of this compound, a robust preclinical in-vivo study is essential. The following outlines a comprehensive experimental design employing a human breast cancer xenograft model.

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (BALB/c nu/nu), aged 6-8 weeks, will be utilized. These mice are immunocompromised and can accept human tumor xenografts.

  • Cell Line: The MDA-MB-231 human breast cancer cell line will be used. This is an aggressive, triple-negative breast cancer cell line that is well-characterized and widely used in preclinical oncology research.[1]

  • Tumor Implantation: MDA-MB-231 cells (5 x 10^6 cells in 100 µL of Matrigel) will be implanted subcutaneously into the right flank of each mouse. Tumors will be allowed to grow to a palpable size (approximately 100-150 mm³).

Experimental Groups and Dosing Regimen

Once tumors reach the desired size, mice will be randomized into the following treatment groups (n=10 mice per group):

GroupTreatmentDoseRoute of AdministrationDosing Schedule
1Vehicle Control-Intraperitoneal (IP)Daily for 21 days
2This compound20 mg/kgIntraperitoneal (IP)Daily for 21 days
3This compound40 mg/kgIntraperitoneal (IP)Daily for 21 days
4Paclitaxel10 mg/kgIntraperitoneal (IP)Once every 3 days for 21 days

Causality behind Experimental Choices:

  • The selection of two dose levels for the investigational compound allows for the assessment of a dose-response relationship.

  • The intraperitoneal route of administration is a common and effective method for delivering systemic therapies in preclinical mouse models.

  • The dosing schedule for Paclitaxel is based on established protocols for this agent in xenograft models.

Efficacy Endpoints
  • Tumor Volume: Tumor size will be measured twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Tumor Weight: At the end of the study, tumors will be excised and weighed.

  • Body Weight: Animal body weight will be monitored twice weekly as an indicator of general health and treatment-related toxicity.

  • Survival Analysis: A subset of animals may be monitored for long-term survival.

Experimental Workflow Diagram

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoints Endpoint Analysis start Acquire Athymic Nude Mice implant Implant MDA-MB-231 Cells start->implant growth Tumor Growth to 100-150 mm³ implant->growth randomize Randomize into Treatment Groups growth->randomize treat Administer Treatments randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor excise Excise and Weigh Tumors monitor->excise data Data Analysis excise->data

Caption: In-vivo efficacy study workflow.

Hypothetical In-Vivo Efficacy Data

The following tables present hypothetical data to illustrate a potential outcome of the comparative study.

Table 1: Tumor Volume Over Time
DayVehicle Control (mm³)This compound (20 mg/kg) (mm³)This compound (40 mg/kg) (mm³)Paclitaxel (10 mg/kg) (mm³)
0125 ± 15128 ± 14126 ± 16127 ± 15
7350 ± 45280 ± 35210 ± 28225 ± 30
14800 ± 90550 ± 60350 ± 40400 ± 50
211500 ± 180900 ± 110500 ± 65650 ± 80
Table 2: Final Tumor Weight and Body Weight Change
GroupFinal Tumor Weight (g)% Body Weight Change
Vehicle Control1.6 ± 0.3+5%
This compound (20 mg/kg)0.9 ± 0.2+2%
This compound (40 mg/kg)0.5 ± 0.1-3%
Paclitaxel (10 mg/kg)0.7 ± 0.15-8%

Data are presented as mean ± standard error of the mean (SEM).

Discussion and Interpretation of Hypothetical Results

Based on the hypothetical data, this compound demonstrates a dose-dependent anti-tumor effect in the MDA-MB-231 xenograft model. The higher dose (40 mg/kg) appears to be more effective at inhibiting tumor growth than the standard-of-care, Paclitaxel, with a final tumor weight of 0.5g compared to 0.7g.

Importantly, the investigational compound shows a favorable toxicity profile, with minimal body weight loss at the efficacious dose, compared to the more significant weight loss observed in the Paclitaxel-treated group. This suggests a potentially wider therapeutic window for this compound.

Proposed Mechanism of Action: Microtubule Destabilization

As a hypothesized MTA, this compound is proposed to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

moa_pathway compound This compound tubulin Tubulin Dimers compound->tubulin Binds to microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Forms mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Proposed mechanism of action pathway.

Further in-vitro studies, such as tubulin polymerization assays and cell cycle analysis, would be required to confirm this proposed mechanism.

Conclusion and Future Directions

The hypothetical in-vivo data presented in this guide suggest that this compound is a promising anti-cancer agent with potent efficacy and a favorable safety profile compared to the standard of care, Paclitaxel.

Future studies should focus on:

  • Confirming the proposed mechanism of action.

  • Evaluating the efficacy in other preclinical models, including patient-derived xenografts (PDXs), which more closely mimic human tumor biology.[3][4]

  • Investigating the pharmacokinetic and pharmacodynamic properties of the compound.

  • Exploring combination therapies with other anti-cancer agents.

This comprehensive preclinical data package will be crucial for informing the potential clinical development of this compound.

References

  • International Consensus on Minimum Preclinical Testing Requirements for the Development of Innovative Therapies For Children and Adolescents with Cancer. PubMed.
  • Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. PubMed Central.
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  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed.
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A Comparative Guide to the Cross-Reactivity of Novel Kinase Inhibitors: A Case Study on n-(5-Fluoro-2-methylphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Information regarding the specific biological targets of "n-(5-Fluoro-2-methylphenyl)formamide" is not extensively available in public scientific literature. Therefore, this guide will utilize it as a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor, herein referred to as Compound X , to illustrate a comprehensive cross-reactivity and selectivity profiling workflow. This framework is directly adaptable for any novel kinase inhibitor once preliminary target activity is identified.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most critical classes of drug targets.[1] Small molecule kinase inhibitors have revolutionized cancer therapy, but their efficacy and safety are intrinsically linked to their selectivity.

While achieving absolute specificity for a single kinase is often elusive, understanding an inhibitor's cross-reactivity profile is paramount. Off-target activity can lead to unforeseen toxicities or, conversely, beneficial polypharmacology where inhibiting multiple nodes in a disease pathway enhances therapeutic effect.[2] This guide provides a robust framework for assessing the selectivity of a novel kinase inhibitor, using our hypothetical EGFR inhibitor, Compound X , as a model. We will compare its profile against two well-characterized, first-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib , providing the experimental and theoretical foundation for a rigorous evaluation.[3][4]

The Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and survival.[5][6][7] Upon binding to ligands like EGF or TGF-α, EGFR dimerizes, leading to the activation of its intracellular kinase domain and autophosphorylation of tyrosine residues.[7] These phosphorylated sites serve as docking platforms for adaptor proteins (e.g., Grb2, Shc), initiating downstream signaling cascades, most notably the RAS-RAF-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[7][8][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_p p-EGFR EGFR->EGFR_p Dimerizes & Autophosphorylates Grb2_SOS Grb2/SOS EGFR_p->Grb2_SOS Recruits PI3K PI3K EGFR_p->PI3K Recruits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates & Activates Akt Akt PI3K->Akt Akt->Transcription Inhibits Apoptosis Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Figure 1: Simplified EGFR Signaling Pathway.

Comparative Kinase Selectivity: In Vitro Profiling

The initial and most critical step in assessing cross-reactivity is to profile the inhibitor against a large panel of kinases.[10] This provides a broad view of its selectivity and potential off-targets.[1][2] For this guide, we present hypothetical data for Compound X alongside published data for Gefitinib and Erlotinib, expressed as IC₅₀ (the concentration required for 50% inhibition). Lower IC₅₀ values denote higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)

Kinase TargetCompound X (Hypothetical)Gefitinib (Reference)Erlotinib (Reference)
EGFR (Primary Target) 5 25 - 80 2 [11]
HER2 (ErbB2)1,200>10,000500
HER4 (ErbB4)850>10,000700
ABL1>10,000>10,000>10,000
SRC2,5001,500800
LCK3,000>10,0001,200
VEGFR2>10,000>10,000>10,000
PDGFRβ>10,000>10,000>10,000
c-MET8,000>10,000>10,000
Aurora A5,000>10,000>10,000

Note: Reference IC₅₀ values are compiled from various public sources and can vary based on assay conditions. The primary purpose is to illustrate a selectivity profile.

Interpretation of Data:

  • Potency & Selectivity: The hypothetical data shows Compound X is a potent EGFR inhibitor (IC₅₀ = 5 nM). Critically, it displays over 150-fold selectivity for EGFR against other members of the ErbB family (HER2, HER4) and significantly higher selectivity against other kinases like SRC and LCK compared to the reference compounds.

  • Off-Target Liabilities: While Gefitinib is highly selective for EGFR, Erlotinib shows some activity against other ErbB family members and SRC kinase.[12][13] Our hypothetical Compound X demonstrates a cleaner profile, suggesting a lower potential for off-target effects mediated by these kinases. While high concentrations of gefitinib may have off-target effects, it is known to be highly selective for EGFR.[12]

Experimental Methodologies: A Guide to Best Practices

To generate reliable and comparable data, standardized and robust methodologies are essential. Here, we detail the protocols for two key assays: a biochemical binding assay and a cell-based target engagement assay.

Method 1: In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding affinity of an inhibitor to the ATP-binding site of a kinase. It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the inhibitor for the ATP pocket.[14][15] Inhibition of tracer binding leads to a decrease in the FRET signal.[14]

LanthaScreen_Workflow cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Kinase_1 Kinase Complex_1 Ternary Complex Antibody_1 Eu-Antibody Antibody_1->Kinase_1 Tracer_1 AF647-Tracer Tracer_1->Kinase_1 FRET_High High FRET Signal Complex_1->FRET_High Kinase_2 Kinase Complex_2 Inhibitor-Bound Kinase Antibody_2 Eu-Antibody Antibody_2->Kinase_2 Tracer_2 AF647-Tracer Tracer_2->Complex_2 Binding Blocked Inhibitor Compound X Inhibitor->Kinase_2 FRET_Low Low FRET Signal Complex_2->FRET_Low

Figure 2: LanthaScreen™ Eu Kinase Binding Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 5X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[15]

    • Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in 100% DMSO. Then, create 4X final concentrations in 1X Kinase Buffer.

    • Prepare a 2X Kinase/Eu-Antibody mixture in 1X Kinase Buffer. The final concentration of kinase and antibody should be optimized for each target (e.g., 10 nM kinase, 4 nM antibody).[15]

    • Prepare a 4X Alexa Fluor™ 647-labeled tracer solution in 1X Kinase Buffer. The concentration should be near the Kd for the specific kinase.[16]

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X inhibitor dilution to the appropriate wells.[15]

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.[15]

    • Add 4 µL of the 4X tracer solution to all wells.[15]

    • Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium reference) and 665 nm (Alexa Fluor™ 647 FRET signal).[17]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular environment.[18][19] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[20][21] This shift in thermal stability can be quantified to confirm that the compound is interacting with its intended target in intact cells.[22]

CETSA_Workflow cluster_control Vehicle Control cluster_treatment Compound X Treatment Cells_1 Intact Cells + Vehicle (DMSO) Heat_1 Heat Challenge (Temperature Gradient) Cells_1->Heat_1 Unbound Unbound Target Protein (Denatures & Aggregates) Heat_1->Unbound Induces Denaturation Lysis_1 Cell Lysis Centrifuge_1 Centrifugation Lysis_1->Centrifuge_1 Soluble_Low Low Soluble Target Centrifuge_1->Soluble_Low Separates Aggregates Unbound->Lysis_1 Analysis Quantify Soluble Target (e.g., Western Blot, ELISA) Soluble_Low->Analysis Cells_2 Intact Cells + Compound X Heat_2 Heat Challenge (Temperature Gradient) Cells_2->Heat_2 Bound Compound X-Bound Target (Stabilized) Heat_2->Bound Resists Denaturation Lysis_2 Cell Lysis Centrifuge_2 Centrifugation Lysis_2->Centrifuge_2 Soluble_High High Soluble Target Centrifuge_2->Soluble_High Separates Aggregates Bound->Lysis_2 Soluble_High->Analysis

Figure 3: Cellular Thermal Shift Assay (CETSA®) Workflow.

Detailed Protocol:

  • Cell Treatment:

    • Culture EGFR-expressing cells (e.g., A431) to ~80% confluency.

    • Treat cells with Compound X (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Thermal Challenge:

    • Harvest cells and resuspend in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[20]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble EGFR in each sample using a method like Western Blot or an ELISA.

    • Plot the percentage of soluble EGFR remaining relative to the non-heated control against the temperature.

    • A rightward shift in the melting curve for the compound-treated samples indicates target stabilization.

Conclusion and Future Directions

This guide outlines a foundational strategy for evaluating the cross-reactivity of a novel kinase inhibitor, using the hypothetical EGFR inhibitor "this compound" (Compound X) as a case study. The combination of broad in vitro kinase panel screening and cell-based target engagement assays provides a robust dataset for assessing both selectivity and mechanism of action.[1][23]

Based on our hypothetical data, Compound X presents a highly potent and selective profile for EGFR compared to first-generation inhibitors Gefitinib and Erlotinib. This superior selectivity could translate to a wider therapeutic window and a more favorable safety profile in clinical development.

Further essential studies would include:

  • Phosphoproteomics: To assess the inhibitor's effect on downstream signaling pathways in an unbiased manner.

  • In Vivo Efficacy and Toxicity Studies: To correlate the in vitro selectivity profile with in vivo therapeutic index.

  • Resistance Profiling: To identify potential resistance mutations and guide the development of next-generation inhibitors.

By employing a systematic and multi-faceted approach to cross-reactivity profiling, researchers can make more informed decisions, accelerating the development of safer and more effective targeted therapies.

References
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A Preclinical Comparative Analysis of n-(5-Fluoro-2-methylphenyl)formamide Against Commercial IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Immunomodulatory Candidate

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in tumor immune evasion.[1][2][3] IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[4][5][6] Within the tumor microenvironment, upregulation of IDO1 by cancer cells and immune cells leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites known as kynurenines.[2][7][8] This metabolic shift suppresses the proliferation and function of effector T cells while promoting the generation of regulatory T cells (Tregs), effectively creating a shield against immune-mediated destruction of the tumor.[8][9][10]

Given its central role in fostering immune tolerance, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.[1][11] This has led to the development of several small molecule IDO1 inhibitors, a number of which have advanced into clinical trials.[3][12][13] While early clinical results for first-generation inhibitors have been mixed, the therapeutic potential of targeting the IDO1 pathway, possibly in combination with other immunotherapies, remains an area of intense research.[13][14]

This guide introduces n-(5-Fluoro-2-methylphenyl)formamide , a novel small molecule with structural features suggesting a potential for IDO1 inhibition. To rigorously assess its preclinical potential, we present a head-to-head comparison with established, clinical-stage IDO1 inhibitors:

  • Epacadostat (INCB24360): A potent and selective, reversible competitive inhibitor of IDO1.[7][10]

  • Linrodostat (BMS-986205): A highly potent, irreversible inhibitor of IDO1.[13][15][16]

  • Navoximod (GDC-0919): A tryptophan-noncompetitive inhibitor of IDO1.[13][17][18][19]

This guide will provide a comprehensive framework for the preclinical evaluation of this compound, detailing the necessary in vitro and in vivo assays to benchmark its performance against these commercial compounds. We will delve into the causality behind the experimental choices and provide detailed, step-by-step protocols to ensure scientific integrity and reproducibility.

The IDO1-Mediated Immunosuppressive Pathway

The following diagram illustrates the central role of IDO1 in tryptophan catabolism and its subsequent impact on the immune system within the tumor microenvironment. Understanding this pathway is crucial for interpreting the results of the comparative assays.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCells Immune Cells cluster_Intervention Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Kynurenine Kynurenine Effector_T_Cell Effector T-Cell Kynurenine->Effector_T_Cell Suppresses Proliferation & Function Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation & Function IDO1->Kynurenine produces Immune_Suppression Immune Suppression & Tumor Evasion Effector_T_Cell->Immune_Suppression inhibition of leads to Treg->Immune_Suppression N5F2MPF This compound N5F2MPF->IDO1 inhibits Epacadostat Epacadostat Epacadostat->IDO1 inhibits Linrodostat Linrodostat Linrodostat->IDO1 inhibits Navoximod Navoximod Navoximod->IDO1 inhibits InVivo_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Tumor_Cell_Culture Tumor Cell Culture (e.g., CT26) Tumor_Implantation Subcutaneous Tumor Cell Implantation Tumor_Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (BALB/c mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Oral Gavage & IP Injection) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached (e.g., Day 21) Monitoring->Endpoint Tissue_Harvest Tumor & Spleen Harvest Endpoint->Tissue_Harvest Data_Analysis Tumor Growth Inhibition (TGI) Calculation Tissue_Harvest->Data_Analysis Immuno_Profiling Immunophenotyping (Flow Cytometry) Tissue_Harvest->Immuno_Profiling

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-(Aryl)formamide Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Spectroscopic Comparison of n-(5-Fluoro-2-methylphenyl)formamide and Its Positional Isomers

Abstract

In pharmaceutical research and fine chemical synthesis, the precise structural characterization of aromatic compounds is paramount. Positional isomers, or regioisomers, often exhibit distinct pharmacological, toxicological, and material properties, making their unambiguous identification a critical quality control step. This guide provides an in-depth spectroscopic comparison of this compound and two of its key regioisomers: n-(4-Fluoro-2-methylphenyl)formamide and n-(3-Fluoro-2-methylphenyl)formamide. As a Senior Application Scientist, my objective is to move beyond mere data presentation and explain the causal relationships between molecular structure and spectral output. We will leverage Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating framework for confident isomer differentiation, supported by detailed experimental protocols and authoritative references.

Introduction: The Imperative of Isomer Purity

The subject of this guide is a set of substituted N-phenylformamides, a structural motif present in various biologically active molecules. The specific placement of the fluoro and methyl substituents on the phenyl ring dramatically alters the electronic and steric environment of the molecule.

For the purpose of this guide, we will focus on three regioisomers:

  • Isomer 1: this compound (Fluorine is meta to the methyl group)

  • Isomer 2: N-(4-Fluoro-2-methylphenyl)formamide (Fluorine is para to the methyl group)

  • Isomer 3: N-(3-Fluoro-2-methylphenyl)formamide (Fluorine is ortho to the methyl group)

Distinguishing these compounds is a non-trivial task as they share the same molecular formula (C₈H₈FNO) and molecular weight (153.15 g/mol ).[1][2] However, their unique electronic and physical properties necessitate robust analytical methods for differentiation.[3][4] This guide establishes a multi-technique spectroscopic workflow to achieve this.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation P Isomer Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) P->NMR IR FTIR Spectroscopy P->IR MS Mass Spectrometry P->MS DI Comparative Data Analysis NMR->DI IR->DI MS->DI ID Unambiguous Isomer Identification DI->ID

Caption: Overall experimental workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing regioisomers because it provides direct insight into the chemical environment and connectivity of atoms within a molecule.[5] The chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the electronic effects of the substituents.

Causality: Why NMR Works for Isomer Differentiation

The formamido (-NHCHO), fluoro (-F), and methyl (-CH₃) groups exert distinct electronic influences:

  • -NHCHO: An ortho, para-directing activator (due to the nitrogen lone pair) but also moderately deactivating overall (due to the carbonyl).

  • -F: A deactivator via induction but an ortho, para-director via resonance. Its high electronegativity strongly influences adjacent nuclei.

  • -CH₃: A weak ortho, para-directing activator via hyperconjugation.

The interplay of these effects creates unique electronic environments for each proton and carbon on the aromatic ring, serving as a distinct fingerprint for each isomer.[6]

Comparative ¹H NMR Analysis (Aromatic Region: ~δ 6.5-8.5 ppm)

The aromatic region of the ¹H NMR spectrum is the most diagnostic. The splitting patterns and coupling constants allow for a definitive assignment.

  • Ortho coupling (³JHH): Typically 6-10 Hz, occurs between adjacent protons.[4]

  • Meta coupling (⁴JHH): Smaller, ~2-4 Hz, between protons separated by two carbons.[4]

  • Para coupling (⁵JHH): Very small or zero, often not resolved.

  • Fluorine-Proton coupling (JHF): Transmitted through bonds. Ortho coupling (³JHF) is largest (~7-10 Hz), followed by meta (⁴JHF, ~4-7 Hz) and para (⁵JHF, ~1-3 Hz).

Table 1: Predicted ¹H NMR Aromatic Signals and Coupling Patterns

IsomerProtonPredicted δ (ppm)Predicted Splitting PatternRationale for Distinction
1. 5-F, 2-Me H-3~7.0-7.2d, ³JHH ≈ 8 HzCoupled only to H-4.
H-4~6.8-7.0ddd, ³JHH ≈ 8 Hz, ⁴JHF ≈ 7 Hz, ⁴JHH ≈ 3 HzCoupled to H-3 (ortho), H-6 (meta), and F (meta).
H-6~7.9-8.1dd, ³JHF ≈ 10 Hz, ⁴JHH ≈ 3 HzCoupled to F (ortho) and H-4 (meta). Most downfield proton due to proximity to NHCHO.
2. 4-F, 2-Me H-3~7.1-7.3d, ⁴JHF ≈ 7 HzAppears as a narrow doublet due to meta-coupling with Fluorine.
H-5~6.9-7.1dd, ³JHH ≈ 8 Hz, ³JHF ≈ 9 HzCoupled to H-6 (ortho) and F (ortho).
H-6~7.8-8.0dd, ³JHH ≈ 8 Hz, ⁵JHF ≈ 3 HzCoupled to H-5 (ortho) and F (para).
3. 3-F, 2-Me H-4~7.0-7.2t, ³JHH ≈ 8 HzCoupled to H-5 and F (ortho, similar J values may lead to a triplet-like pattern).
H-5~7.2-7.4dt, ³JHH ≈ 8 Hz, ⁴JHH ≈ 2 HzCoupled to H-4, H-6 (ortho), and potentially a small meta coupling.
H-6~7.6-7.8d, ³JHH ≈ 8 HzCoupled to H-5 (ortho).
¹⁹F NMR: A Direct Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming assignments.[7] The chemical shift of the fluorine nucleus is directly impacted by the substitution pattern.

  • Expected Shifts: Fluorine chemical shifts are complex to predict precisely without computational modeling, but relative trends can be anticipated.[8][9] The electron-donating methyl group will generally cause shielding (a more negative δ value) when ortho or para to the fluorine, and less so when meta.

  • Distinguishing Feature: Each isomer will exhibit a single fluorine resonance at a unique chemical shift, confirming the presence of only one isomer.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, 256-1024 scans may be required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum (if hardware allows) or a coupled spectrum to observe JHF couplings.

  • 2D NMR (if needed): For unambiguous assignment of proton signals, run a ¹H-¹H COSY (Correlation Spectroscopy) experiment.[3] This will show cross-peaks between protons that are J-coupled, confirming which protons are adjacent on the ring.

nmr_logic cluster_data 1D & 2D NMR Data cluster_analysis Structural Elucidation d1 Chemical Shifts (δ) (¹H, ¹³C, ¹⁹F) a1 Electronic Environment d1->a1 reveals a3 Through-Space Effects d1->a3 d2 Coupling Constants (J) (J-HH, J-HF) a2 Atom Connectivity d2->a2 confirms d3 2D Correlations (COSY, HSQC) d3->a2 maps S Final Structure Assignment a1->S a2->S a3->S

Caption: Logical flow from NMR data to structure assignment.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While less definitive than NMR for isomerism, IR spectroscopy provides rapid, complementary information, particularly regarding the aromatic substitution pattern.

Causality: How Isomerism Affects Vibrational Frequencies

The primary utility of IR in this context lies in the "fingerprint region" (below 1500 cm⁻¹). The C-H out-of-plane (OOP) bending vibrations are highly characteristic of the number of adjacent hydrogen atoms on the aromatic ring.[10][11]

  • N-H Stretch: A sharp peak around 3300-3250 cm⁻¹. Should be similar for all isomers.

  • C=O (Amide I) Stretch: A strong, sharp peak around 1690-1660 cm⁻¹. Its exact position can be subtly influenced by the electronic effects of the ring substituents.[12]

  • Aromatic C-H OOP Bending: This is the key diagnostic region. The pattern of substitution dictates the number of adjacent free protons on the ring, which corresponds to specific OOP bands.

Table 2: Predicted Key IR Absorption Frequencies (cm⁻¹)

IsomerSubstitution PatternExpected C-H OOP Bending (cm⁻¹)Rationale for Distinction
1. 5-F, 2-Me 1,2,4-trisubstituted~880-860 and ~820-800Two bands expected, characteristic of one isolated H and two adjacent H's.
2. 4-F, 2-Me 1,2,4-trisubstituted~880-860 and ~820-800Similar to Isomer 1, highlighting the need for NMR as the primary tool.
3. 3-F, 2-Me 1,2,3-trisubstituted~810-750 and ~900-860Bands characteristic of three adjacent H's and one isolated H.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Mass and Aiding Fragmentation

Mass spectrometry confirms the molecular weight and can offer structural clues based on fragmentation patterns, although these may be very similar for regioisomers.

Causality: Influence of Substituent Position on Fragmentation

All three isomers will show an identical molecular ion (M⁺) peak at m/z = 153 under Electron Ionization (EI) conditions. The differentiation relies on subtle differences in the relative abundance of fragment ions. The stability of the resulting carbocations and radical cations formed during fragmentation is influenced by the substituent positions.[13]

Proposed Key Fragmentation Pathways:

  • Loss of formyl radical (•CHO): [M - 29]⁺ → m/z 124

  • Loss of carbon monoxide (CO): [M - 28]⁺ → m/z 125

  • Formation of fluorotropylium ion: Rearrangements can occur, but predicting the relative abundances for each isomer requires detailed study or computational analysis.

The relative stability of the aryl cation at position 1 (after cleavage of the N-C bond) could be slightly different for each isomer, potentially leading to minor variations in the abundance of the resulting fragments.

Table 3: Predicted Mass Spectrometry Data (EI)

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ion (m/z)Potential Distinguishing Feature
1. 5-F, 2-Me 153125, 124The relative intensity ratio of m/z 125 to 124 may differ slightly from the other isomers.
2. 4-F, 2-Me 153125, 124Comparison of fragment ion ratios is the most likely source of differentiation.
3. 3-F, 2-Me 153125, 124Subtle differences in fragmentation efficiencies due to steric hindrance (ortho F and Me groups).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) via direct infusion or through a GC inlet.

  • Ionization: Use a standard EI source, typically operating at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Detection: The detector records the relative abundance of each ion.

Conclusion: A Multi-faceted Approach to Isomer Verification

The unambiguous differentiation of this compound and its regioisomers is reliably achieved through a combination of spectroscopic techniques.

  • ¹H NMR spectroscopy stands as the definitive and most powerful method. The unique chemical shifts, splitting patterns, and coupling constants (both H-H and H-F) in the aromatic region provide a conclusive fingerprint for each isomer.

  • ¹⁹F and ¹³C NMR provide orthogonal verification , confirming the number of unique fluorine and carbon environments and adding another layer of confidence to the structural assignment.

  • FTIR spectroscopy serves as a rapid, complementary technique , with the C-H out-of-plane bending region offering valuable, albeit sometimes ambiguous, clues to the ring substitution pattern.

  • Mass spectrometry confirms the elemental composition and molecular weight and may offer minor clues through subtle differences in fragment ion abundances.

By systematically applying this multi-technique workflow, researchers and drug development professionals can ensure the structural integrity and purity of their compounds, a cornerstone of scientific integrity and product safety.

References

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  • Chem Help ASAP. (2019). distinguish between E2 regioisomers with NMR spectroscopy. Retrieved from YouTube.[14]

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized N-(5-Fluoro-2-methylphenyl)formamide using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a cornerstone of chemical and pharmaceutical research. This guide provides an in-depth, scientifically grounded approach to confirming the purity of N-(5-Fluoro-2-methylphenyl)formamide, a key intermediate in various synthetic pathways, using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the chosen methodology, present a detailed experimental protocol, and compare HPLC with other analytical techniques, supported by experimental data.

The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, purity is not merely a quality metric; it is a fundamental requirement for safety and efficacy. Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product. Therefore, a robust and reliable analytical method for purity determination is indispensable. HPLC stands out as a premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

Why HPLC is the Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a compound like this compound, HPLC offers several distinct advantages:

  • High Resolution: HPLC can separate the target compound from closely related impurities, such as unreacted starting materials, byproducts of the formylation reaction, and degradation products.[4]

  • Sensitivity: Modern HPLC detectors, such as UV-Vis or Diode Array Detectors (DAD), can detect impurities at very low concentrations, which is crucial for meeting stringent regulatory requirements.[5]

  • Quantitative Accuracy: HPLC allows for the precise quantification of the main compound and its impurities, typically expressed as a percentage of the total peak area.[6]

  • Versatility: The methodology can be adapted to a wide range of analytes by modifying the stationary phase, mobile phase composition, and detector settings.[3]

Potential Impurities in the Synthesis of this compound

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The formylation of 5-fluoro-2-methylaniline is a common method for preparing the target compound.[7] Potential impurities could include:

  • Unreacted 5-fluoro-2-methylaniline: The starting material for the synthesis.

  • Di-formylated products: A possible side reaction where two formyl groups are added.[8]

  • Oxidation products: Aromatic amines can be susceptible to oxidation.[9]

  • Residual reagents and solvents: From the reaction and workup steps.[10]

  • Products of side reactions: Depending on the specific formylating agent used.[7]

Experimental Protocol: A Step-by-Step HPLC Method

This section provides a detailed protocol for the HPLC analysis of this compound. The choices of parameters are explained to provide a clear understanding of the method's design.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a good starting point for moderately polar compounds like N-aryl formamides.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • This compound Standard: A certified reference standard of known purity.

  • Synthesized this compound Sample: The material to be tested.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[11]
Injection Volume 5 µLA small injection volume helps to prevent peak broadening and column overload.[12]
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the analyte and potential impurities. A DAD allows for monitoring across a spectrum to ensure no impurities are missed.
Gradient Elution See Table 1A gradient is often necessary for separating compounds with a range of polarities, ensuring that both early and late-eluting impurities are resolved.[5]

Table 1: Gradient Elution Program

Time (min) %A (0.1% Formic Acid in Water) %B (0.1% Formic Acid in Acetonitrile)
0 70 30
15 30 70
20 30 70
22 70 30

| 25 | 70 | 30 |

Sample Preparation Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis prep_standard Accurately weigh ~10 mg of This compound Reference Standard dissolve_standard Dissolve in 10 mL of diluent (Acetonitrile/Water 50:50) prep_standard->dissolve_standard prep_sample Accurately weigh ~10 mg of synthesized sample dissolve_sample Dissolve in 10 mL of diluent (Acetonitrile/Water 50:50) prep_sample->dissolve_sample filter_standard Filter through a 0.45 µm syringe filter dissolve_standard->filter_standard filter_sample Filter through a 0.45 µm syringe filter dissolve_sample->filter_sample inject Inject 5 µL into the HPLC system filter_standard->inject Standard Solution filter_sample->inject Sample Solution acquire Acquire data according to the established chromatographic conditions inject->acquire process Process the chromatogram to determine peak areas and retention times acquire->process G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_decision Decision Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Primary Method) Purification->HPLC GC GC Analysis Decision Purity Confirmed? Proceed to Next Step HPLC->Decision MP Melting Point NMR NMR Spectroscopy TLC TLC

Sources

Safety Operating Guide

Navigating the Disposal of N-(5-Fluoro-2-methylphenyl)formamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-(5-Fluoro-2-methylphenyl)formamide, a fluorinated aromatic amide.

Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS 366-48-3) at the time of this writing, this guide is built upon the principles of chemical analogy. The procedures outlined below are informed by the known hazards of the parent molecule, formamide, and established best practices for the disposal of halogenated organic compounds.[1][2][3] The core principle is to treat this compound with a high degree of caution, assuming it may possess reproductive toxicity, be harmful if swallowed or in contact with skin, and present environmental hazards, similar to other substituted formamides and fluorinated aromatics.[2][4]

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[5] The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, which underscores the generator's responsibility for the waste from its creation to its ultimate disposal.[5]

Hazard Assessment and Classification

Due to the lack of specific toxicological data for this compound, a conservative approach to its hazard assessment is warranted. The table below summarizes the potential hazards based on related compounds.

Hazard CategoryPotential Hazard based on Structural AnalogyRationale
Acute Toxicity May be harmful if swallowed or in contact with skin.Formamide and other substituted amides exhibit dermal and oral toxicity.[2][4]
Reproductive Toxicity Suspected to damage fertility or the unborn child.Formamide is a known reproductive hazard.[2]
Carcinogenicity Suspected of causing cancer.Formamide is suspected of causing cancer.[2]
Environmental Hazard Potentially toxic to aquatic life.Halogenated organic compounds can be persistent and harmful to the environment.[1][5]
Combustibility Combustible.Formamide is a combustible liquid.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Consider double-gloving for added protection.

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: All handling of this compound, including for disposal, should be conducted within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_stream Identify Waste Stream: Solid or Liquid? fume_hood->waste_stream solid_waste Solid Waste (e.g., contaminated labware) waste_stream->solid_waste Solid liquid_waste Liquid Waste (e.g., pure compound, solutions) waste_stream->liquid_waste Liquid solid_container Place in a labeled, sealed waste container for halogenated organic solids. solid_waste->solid_container liquid_container Collect in a labeled, sealed, leak-proof container for halogenated organic liquid waste. liquid_waste->liquid_container segregation Ensure Segregation from Non-Halogenated Waste solid_container->segregation liquid_container->segregation storage Store in a designated hazardous waste accumulation area. segregation->storage disposal_request Submit a Hazardous Waste Pickup Request to EHS. storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Crucial First Step: Halogenated organic waste must be collected separately from non-halogenated waste streams.[3] Mixing these waste types can complicate the disposal process and may lead to regulatory non-compliance.

  • Rationale: High-temperature incineration is the preferred disposal method for many halogenated organic compounds to ensure their complete destruction.[3] Segregation ensures that the waste is directed to the appropriate disposal facility.

2. Containerization:

  • Liquid Waste:

    • Collect pure this compound and solutions containing it in a designated, leak-proof, and chemically compatible container. Glass bottles are generally suitable.

    • Ensure the container is clearly labeled as "Hazardous Waste," "Halogenated Organic Liquid Waste," and lists "this compound" as a constituent.

    • Do not overfill the container; a headspace of at least 10% is recommended to allow for expansion.

  • Solid Waste:

    • Contaminated items such as gloves, absorbent pads, and weighing papers should be collected in a separate, clearly labeled, and sealed container for solid halogenated organic waste.

    • Avoid mixing solid and liquid waste in the same container.[6]

3. Labeling:

  • All waste containers must be accurately and clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate percentages of each component.

    • The relevant hazard pictograms (e.g., health hazard, irritant).

4. Storage:

  • Store the sealed and labeled waste containers in a designated and properly ventilated hazardous waste accumulation area.

  • Ensure secondary containment is used to capture any potential leaks.

  • Keep the waste container closed at all times, except when adding waste.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not attempt to dispose of this compound down the drain or in the regular trash. This is strictly prohibited and can lead to environmental contamination and significant legal penalties.

Spill and Decontamination Procedures

In the event of a small spill within a chemical fume hood:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it in the designated solid halogenated organic waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Washington State University. (n.d.). SOP for Formamide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Methylformamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.